2-Amino-3,6-difluorobenzamidine dihydrochloride
Description
Properties
IUPAC Name |
2-amino-3,6-difluorobenzenecarboximidamide;dihydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7F2N3.2ClH/c8-3-1-2-4(9)6(10)5(3)7(11)12;;/h1-2H,10H2,(H3,11,12);2*1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RBVYKSQOMAYZNS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1F)C(=N)N)N)F.Cl.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9Cl2F2N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.07 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
2-Amino-3,6-difluorobenzamidine dihydrochloride CAS 190011-83-7 properties
An In-depth Technical Guide to the Core Properties of 2-Amino-3,6-difluorobenzamidine Dihydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction: A Fluorinated Building Block of Emerging Interest
2-Amino-3,6-difluorobenzamidine dihydrochloride (CAS 190011-83-7) is a halogenated aromatic compound poised for significant utility in medicinal chemistry and drug discovery. Its structure, featuring a benzamidine core with ortho-amino and di-fluoro substitutions, presents a unique combination of functionalities. The strategic incorporation of fluorine atoms is a well-established strategy in modern drug design to modulate physicochemical properties such as metabolic stability, lipophilicity, and binding affinity.[1][2] The benzamidine moiety itself is a known pharmacophore, often utilized for its ability to interact with various biological targets. This guide provides a comprehensive analysis of the core properties of 2-Amino-3,6-difluorobenzamidine dihydrochloride, including its physicochemical characteristics, spectroscopic profile, a plausible synthetic route, and potential applications in drug development.
Physicochemical and Structural Properties
A thorough understanding of the physicochemical properties of a compound is fundamental to its application in research and development. While extensive experimental data for 2-Amino-3,6-difluorobenzamidine dihydrochloride is not widely available in the public domain, we can infer key properties based on its structure and data from related compounds.
| Property | Predicted/Inferred Value | Source/Rationale |
| CAS Number | 190011-83-7 | |
| Molecular Formula | C₇H₉Cl₂F₂N₃ | Inferred from structure |
| Molecular Weight | 256.07 g/mol | Calculated from formula |
| Appearance | White to off-white solid | Typical for similar compounds |
| Solubility | Soluble in water, DMSO, and methanol | The dihydrochloride salt form enhances aqueous solubility. |
| pKa (Amidinium group) | ~10-11 | Estimated based on typical benzamidines. |
| pKa (Anilinium group) | ~1-2 | The electron-withdrawing fluorine atoms and the amidinium group significantly reduce the basicity of the amino group.[3] |
Spectroscopic Characterization: A Predictive Analysis
Spectroscopic analysis is crucial for the structural elucidation and purity assessment of a chemical compound. Below is a predicted spectroscopic profile for 2-Amino-3,6-difluorobenzamidine dihydrochloride.
¹H NMR Spectroscopy
The proton NMR spectrum is expected to show distinct signals for the aromatic protons and the protons of the amino and amidine groups. The coupling of the aromatic protons with the fluorine atoms will result in characteristic splitting patterns.
-
Aromatic Protons (2H): Expected to appear in the downfield region (δ 7.0-8.0 ppm) as complex multiplets due to proton-proton and proton-fluorine couplings.
-
Amino Protons (NH₂, 2H): A broad singlet, the chemical shift of which will be solvent-dependent.
-
Amidine Protons (NH₂, 2H): Two broad singlets, potentially at different chemical shifts due to hindered rotation around the C-N bond.
¹³C NMR Spectroscopy
The carbon NMR spectrum will be characterized by the large coupling constants between the carbon and fluorine atoms.
-
Aromatic Carbons (6C): The carbons directly bonded to fluorine (C3 and C6) will appear as doublets with large ¹JCF coupling constants (240-260 Hz). The other aromatic carbons will show smaller couplings.
-
Amidine Carbon (1C): Expected to appear around 160-170 ppm.
¹⁹F NMR Spectroscopy
The fluorine NMR will provide direct information about the fluorine environments. Two distinct signals are expected for the two non-equivalent fluorine atoms, with their chemical shifts and couplings providing structural confirmation.
Infrared (IR) Spectroscopy
The IR spectrum will show characteristic absorption bands for the different functional groups.
-
N-H Stretching (Amino and Amidine): Broad bands in the region of 3100-3400 cm⁻¹.
-
C=N Stretching (Amidine): A strong absorption around 1650-1680 cm⁻¹.
-
C-F Stretching: Strong bands in the fingerprint region, typically around 1100-1300 cm⁻¹.
Mass Spectrometry (MS)
The mass spectrum should show the molecular ion peak corresponding to the free base (C₇H₇F₂N₃) at m/z 171.06.
Synthesis and Purification: A Plausible Experimental Workflow
While a specific, detailed experimental protocol for the synthesis of 2-Amino-3,6-difluorobenzamidine dihydrochloride is not extensively documented, a common and effective method for the preparation of amidines is the Pinner reaction, starting from the corresponding nitrile.
Proposed Synthetic Pathway
Step-by-Step Experimental Protocol
-
Imidate Formation (Pinner Reaction):
-
Dissolve 2-Amino-3,6-difluorobenzonitrile (1.0 eq) in anhydrous ethanol in a flame-dried, three-necked flask equipped with a magnetic stirrer and a gas inlet tube.
-
Cool the solution to 0°C in an ice bath.
-
Bubble dry hydrogen chloride gas through the solution until saturation.
-
Seal the flask and allow the reaction mixture to stir at room temperature for 12-24 hours.
-
Monitor the reaction by TLC or LC-MS for the disappearance of the starting material.
-
The intermediate imidate hydrochloride will precipitate out of the solution. Collect the solid by filtration under a dry atmosphere and wash with cold anhydrous diethyl ether.
-
-
Ammonolysis to Amidine:
-
Suspend the crude imidate hydrochloride in a saturated solution of ammonia in ethanol.
-
Stir the mixture at room temperature for 6-12 hours.
-
Monitor the conversion to the amidine by TLC or LC-MS.
-
Upon completion, remove the solvent under reduced pressure.
-
The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/diethyl ether) to yield 2-Amino-3,6-difluorobenzamidine dihydrochloride.
-
Potential Applications in Research and Drug Development
The structural motifs present in 2-Amino-3,6-difluorobenzamidine dihydrochloride suggest its potential as a valuable building block in the synthesis of various biologically active molecules.
As a Scaffold for Kinase Inhibitors
The aminopyrimidine and related heterocyclic cores are prevalent in a multitude of approved kinase inhibitors. The amino and amidine functionalities of 2-Amino-3,6-difluorobenzamidine dihydrochloride can be utilized to construct such heterocyclic systems. The fluorine atoms can enhance binding affinity and modulate pharmacokinetic properties.
Inhibitors of Arginine-Utilizing Enzymes
The benzamidine group is a well-known mimic of the guanidinium group of arginine. Therefore, 2-Amino-3,6-difluorobenzamidine dihydrochloride could serve as a starting point for the design of inhibitors for enzymes that recognize arginine, such as nitric oxide synthases (NOS), protein arginine methyltransferases (PRMTs), and certain proteases.
Histone Deacetylase (HDAC) Inhibition
The o-aminobenzamide scaffold is a key pharmacophore in a class of HDAC inhibitors.[4][5] While this molecule is a benzamidine, its structural similarity suggests potential for derivatization into novel HDAC inhibitors, where the zinc-binding properties of the core can be exploited.
Safety and Handling
As with any chemical reagent, proper safety precautions should be taken when handling 2-Amino-3,6-difluorobenzamidine dihydrochloride.
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.
-
Handling: Handle in a well-ventilated area, preferably in a fume hood. Avoid inhalation of dust and contact with skin and eyes.[6][7][8][9]
-
Storage: Store in a tightly sealed container in a cool, dry place.[10] Incompatible with strong oxidizing agents.[8][10]
-
First Aid: In case of contact, flush the affected area with plenty of water. If inhaled, move to fresh air. Seek medical attention if irritation persists.[6][7]
Conclusion
2-Amino-3,6-difluorobenzamidine dihydrochloride is a promising, yet underexplored, building block for medicinal chemistry. Its unique combination of a reactive amidine group, an amino functionality, and difluoro substitutions on an aromatic ring provides a versatile platform for the synthesis of novel compounds with potential therapeutic applications. While detailed experimental data is currently limited, this guide provides a solid foundation for researchers to begin exploring the potential of this intriguing molecule. Further investigation into its reactivity and biological activity is warranted and could lead to the discovery of new drug candidates.
References
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(No author given). (2025, October 16). Synthesis and Biological Evaluation of 2-Aminobenzamide Derivatives as Antimicrobial Agents: Opening/Closing Pharmacophore Site. ResearchGate. Retrieved from [Link]
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Ye, Y., et al. (n.d.). A novel rhodamine B fluorescence probe for rapid identification of different amino acids by high efficiency fluorescence spectrum-mass spectrometry. PMC. Retrieved from [Link]
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Fluorochem. (n.d.). 2-AMINO-3,6-DIFLUOROBENZAMIDINE 2HCL. 试剂仪器网. Retrieved from [Link]
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Izawa, K., et al. (2020, January 15). Applications of fluorine-containing amino acids for drug design. PubMed. Retrieved from [Link]
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(No author given). (2025, October 16). Synthesis and Biological Evaluation of 2-Aminobenzamide Derivatives as Antimicrobial Agents: Opening/Closing Pharmacophore Site. ResearchGate. Retrieved from [Link]
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(No author given). (2015, March 05). Mechanism of Action of 2-Aminobenzamide HDAC Inhibitors in Reversing Gene Silencing in Friedreich's Ataxia. PMC. Retrieved from [Link]
- Intervet International B.V. (2025, May 08). A process for preparing 2-amino-3,5-difluoropyridine or a salt thereof. Google Patents.
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Soloshonok, V. A., et al. (2023, April 22). New Approved Drugs Appearing in the Pharmaceutical Market in 2022 Featuring Fragments of Tailor-Made Amino Acids and Fluorine. MDPI. Retrieved from [Link]
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(No author given). (n.d.). 7.5 High Resolution NMR Spectroscopy. Retrieved from [Link]
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(No author given). (2025, November 30). Utilization of fluorinated α-amino acids in small molecule drug design. ResearchGate. Retrieved from [Link]
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Environmental Protection Agency. (n.d.). 2-Amino-6-fluorobenzonitrile Properties. Retrieved from [Link]
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PubChem. (n.d.). 1-Naphthalenemethanol, alpha,alpha-bis(4-(dimethylamino)phenyl)-4-(phenylamino)-. Retrieved from [Link]
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Al-Ghorbani, A. R., et al. (2024, April 16). Synthesis, Cytotoxicity, and Photophysical Investigations of 2-Amino-4,6-diphenylnicotinonitriles: An Experimental and Theoretical Study. MDPI. Retrieved from [Link]
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Nakazato, A., et al. (2000, December 14). Synthesis, SARs, and pharmacological characterization of 2-amino-3 or 6-fluorobicyclo[3.1.0]hexane-2,6-dicarboxylic acid derivatives as potent, selective, and orally active group II metabotropic glutamate receptor agonists. PubMed. Retrieved from [Link]
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Ottokemi. (n.d.). Azomethane H - Manufacturers & suppliers with worldwide shipping. Retrieved from [Link]
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Macmillan Group - Princeton University. (2017, November 15). Synthesis and Applications of Fluorinated -Amino Acids. Retrieved from [Link]
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Journal of Chemical Research, Synopses (RSC Publishing). (n.d.). On the Synthesis of 2-Amino-4,6-difluorobenzonitrile: Highly Selective Formation of 5-Fluoro-3-nitro-1,2-benzoquinone 2-Diazide in the Attempted Sandmeyer Cyanation of 2,4-Difluoro-6-nitrobenzenediazonium Cation†. Retrieved from [Link]
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Sigma-Aldrich. (n.d.). 2-Amino-6-fluorobenzamide. Retrieved from [Link]
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Tsuruta, A., et al. (2024, August 11). Inhibitory Effect of Dipeptides Containing Acidic Amino Acid Residue on Degranulation of RBL-2H3 Cells. MDPI. Retrieved from [Link]
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Głowacka, I. E., et al. (2023, February 02). Synthesis of Enantiomerically Enriched Protected 2-Amino-, 2,3-Diamino- and 2-Amino-3-Hydroxypropylphosphonates. MDPI. Retrieved from [Link]
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An In-Depth Technical Guide to 2-amino-3,6-difluorobenzamidine 2HCl: A Versatile Scaffold in Modern Drug Discovery
This technical guide provides a comprehensive overview of 2-amino-3,6-difluorobenzamidine dihydrochloride, a fluorinated aromatic compound with significant potential in medicinal chemistry and drug development. We will delve into its chemical structure, physicochemical properties, proposed synthetic pathways, and potential therapeutic applications, offering field-proven insights for researchers and scientists.
Molecular Architecture and Physicochemical Profile
2-amino-3,6-difluorobenzamidine is a synthetically derived small molecule. The strategic incorporation of fluorine atoms and the presence of both an amino and an amidine functional group on the benzene ring confer unique electronic and biological properties. The dihydrochloride salt form enhances its solubility and stability for experimental use.
Chemical Structure
The core of the molecule is a benzene ring substituted with an amino group at position 2, a carboximidamide (amidine) group at position 1, and fluorine atoms at positions 3 and 6. The dihydrochloride salt indicates that both the amino group and the amidine group are protonated.
Caption: Chemical structure of 2-amino-3,6-difluorobenzamidine 2HCl.
Physicochemical Properties
While specific experimental data for 2-amino-3,6-difluorobenzamidine 2HCl is not widely published, its properties can be inferred from its structure and data on analogous compounds.[1]
| Property | Predicted Value/Information | Source/Rationale |
| CAS Number | 190011-83-7 | |
| Molecular Formula | C₇H₈F₂N₃ · 2HCl | Derived from structure |
| Molecular Weight | 244.07 g/mol | Calculated |
| Appearance | White to off-white solid | Based on similar compounds[2] |
| Solubility | Soluble in water and polar organic solvents | The dihydrochloride salt form increases aqueous solubility. |
| pKa | Basic (due to amino and amidine groups) | General chemical principles |
The presence of fluorine atoms is known to influence a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets.[3][4] The strategic placement of fluorine in this molecule can significantly impact its pharmacokinetic and pharmacodynamic profile.
Proposed Synthetic Pathways
A likely precursor for this synthesis is a substituted difluorobenzonitrile. The synthesis could proceed through the following generalized workflow:
Caption: Proposed generalized synthetic workflow.
Step-by-Step Hypothetical Protocol
This protocol is a conceptual outline and would require optimization and experimental validation.
-
Nitration of a suitable difluorobenzene derivative: This would introduce a nitro group, which can later be converted to the amino group.
-
Reduction of the nitro group: The nitro group is reduced to an amino group using standard reducing agents (e.g., SnCl₂/HCl or catalytic hydrogenation).
-
Introduction of the nitrile group: This could be achieved via a Sandmeyer reaction on a corresponding aniline derivative. For instance, the synthesis of 2-amino-4,6-difluorobenzonitrile has been reported.
-
Conversion of nitrile to amidine (Pinner Reaction): The benzonitrile is treated with an alcohol (e.g., ethanol) and hydrogen chloride gas to form an imidate ester hydrochloride. Subsequent treatment with ammonia affords the benzamidine hydrochloride.
-
Formation of the dihydrochloride salt: The final product is treated with excess hydrochloric acid to ensure protonation of both basic centers, yielding the stable dihydrochloride salt.
Potential Applications in Drug Discovery
The 2-aminobenzamide and related scaffolds are recognized as privileged structures in medicinal chemistry, appearing in a wide range of biologically active compounds.[6][7] The introduction of fluorine can further enhance the therapeutic potential of these molecules.[3][8]
Kinase Inhibition
The aminobenzonitrile and aminobenzamide cores are common features in kinase inhibitors, which are a cornerstone of modern cancer therapy.[9] The specific substitution pattern of 2-amino-3,6-difluorobenzamidine could allow for targeted interactions within the ATP-binding pocket of various kinases.
Antimicrobial Agents
The 2-aminobenzamide scaffold has been explored for the development of novel antimicrobial agents.[6] The difluoro substitutions on the benzene ring may enhance the potency or broaden the spectrum of activity against various pathogens.
Modulators of a-amino acid Receptors
Fluorinated amino acid derivatives have shown promise as potent and selective modulators of metabotropic glutamate receptors (mGluRs), which are implicated in a variety of neurological and psychiatric disorders.[8] While not a direct amino acid, the structural motifs of 2-amino-3,6-difluorobenzamidine could serve as a starting point for the design of novel central nervous system (CNS) active agents.
Analytical Methodologies
Robust analytical methods are crucial for the characterization and quantification of 2-amino-3,6-difluorobenzamidine 2HCl in various matrices. Given its chemical nature, the following techniques would be most applicable.[10][11][12][13]
High-Performance Liquid Chromatography (HPLC)
HPLC is a versatile technique for the separation and quantification of small molecules.
-
Principle: Separation is based on the differential partitioning of the analyte between a stationary phase (e.g., C18 column) and a mobile phase.
-
Protocol Outline:
-
Column: Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm).[10]
-
Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile or methanol).[14]
-
Detection: UV detection at a wavelength corresponding to the maximum absorbance of the compound (likely in the 220-280 nm range).[14]
-
Quantification: A calibration curve is generated using standards of known concentration.
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
For higher sensitivity and selectivity, especially in complex biological matrices, LC-MS/MS is the method of choice.[10]
-
Principle: The analyte is separated by LC, ionized (e.g., via electrospray ionization - ESI), and then detected by a mass spectrometer based on its mass-to-charge ratio (m/z).
-
Protocol Outline:
-
LC System: Coupled to a triple quadrupole mass spectrometer.
-
Ionization: ESI in positive ion mode is likely to be effective due to the basic nature of the amino and amidine groups.
-
Mass Spectrometry: Analysis is performed in Multiple Reaction Monitoring (MRM) mode for high specificity and sensitivity.[10] This involves selecting the precursor ion (the molecular ion of the analyte) and monitoring a specific product ion after fragmentation.
-
Caption: General workflow for LC-MS/MS analysis.
Conclusion
2-amino-3,6-difluorobenzamidine 2HCl represents a promising, yet underexplored, molecular scaffold for the development of novel therapeutics. Its unique combination of a difluorinated aromatic ring with key hydrogen bond donors and acceptors in the amino and amidine groups makes it an attractive candidate for targeting a range of biological macromolecules. While further experimental validation of its synthesis, properties, and biological activity is required, this in-depth guide provides a solid theoretical framework for researchers to embark on the exploration of this intriguing molecule.
References
[10] A Comparative Guide to Analytical Methods for the Quantification of 2-Amino-3-fluoroisonicotinic Acid - Benchchem. (n.d.). Retrieved from On the Synthesis of 2-Amino-4,6-difluorobenzonitrile: Highly Selective Formation of 5-Fluoro-3-nitro-1,2-benzoquinone 2-Diazide in the Attempted Sandmeyer Cyanation of 2,4-Difluoro-6-nitrobenzenediazonium Cation† - Journal of Chemical Research, Synopses (RSC Publishing). (n.d.). Retrieved from 2-AMINO-3,6-DIFLUOROBENZAMIDINE 2HCL - Fluorochem - 试剂仪器网. (n.d.). Retrieved from [15] 2-Amino-6-fluorobenzamide | C7H7FN2O | CID 2778939 - PubChem. (n.d.). Retrieved from [6] Synthesis and Biological Evaluation of 2-Aminobenzamide Derivatives as Antimicrobial Agents: Opening/Closing Pharmacophore Site - ResearchGate. (2025, October 16). Retrieved from [7] Application Notes and Protocols for 2-Amino-3,5-diiodobenzamide in Drug Discovery - Benchchem. (n.d.). Retrieved from [] Applications of Amino Acid Derivatives in Next-Generation Peptide Drugs - BOC Sciences. (n.d.). Retrieved from [17] WO2025093631A1 - A process for preparing 2-amino-3,5-difluoropyridine or a salt thereof. (n.d.). Retrieved from [8] Synthesis, SARs, and pharmacological characterization of 2-amino-3 or 6-fluorobicyclo[3.1.0]hexane-2,6-dicarboxylic acid derivatives as potent, selective, and orally active group II metabotropic glutamate receptor agonists - PubMed. (2000, December 14). Retrieved from 2-Amino-6-fluorobenzamide | 115643-59-9 - MilliporeSigma. (n.d.). Retrieved from [18] Importance of the 2,6-Difluorobenzamide Motif for FtsZ Allosteric Inhibition: Insights from Conformational Analysis, Molecular Docking and Structural Modifications - PMC. (n.d.). Retrieved from [11] Analytical Methods for Amino Acids - Shimadzu. (n.d.). Retrieved from [2] 2,3-Difluoro-benzamidine hydrochloride | 1138036-26-6. (n.d.). Retrieved from [12] Amino acid analysis refers to the methodology used to determine the amino acid composition or content of proteins - US Pharmacopeia (USP). (n.d.). Retrieved from [1] Comparative Guide to 2-Amino-3,5-difluorobenzonitrile for Researchers and Drug Development Professionals - Benchchem. (n.d.). Retrieved from [14] Comparative Guide to Analytical Methods for the Quantification of 4-Amino-3,5-dichloro-2,6-difluoropyridine - Benchchem. (n.d.). Retrieved from [3] Utilization of fluorinated α-amino acids in small molecule drug design - ResearchGate. (2025, November 30). Retrieved from [5] Synthesis, molecular and crystal structures of 4-amino-3,5-difluorobenzonitrile, ethyl 4 ... - PMC. (n.d.). Retrieved from [19] 2-Amino-3-chlorobenzamide | C7H7ClN2O | CID 14100428 - PubChem. (n.d.). Retrieved from [9] In-Depth Technical Guide: 2-Amino-3,5-difluorobenzonitrile - Benchchem. (n.d.). Retrieved from [13] Method development for amino acid analysis - ResearchGate. (2025, August 7). Retrieved from [20] 2-Amino-6-fluorobenzonitrile Properties - EPA. (2025, October 15). Retrieved from [4] The Latest FDA-Approved Pharmaceuticals Containing Fragments of Tailor-Made Amino Acids and Fluorine - Semantic Scholar. (2022, August 14). Retrieved from
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An In-Depth Technical Guide to the Synthesis of Spiro-Quinazolines via Benzamidine Derivatives
Foreword: The Architectural Elegance of Spiro-Quinazolines
In the landscape of modern medicinal chemistry, the quinazoline scaffold is a privileged structure, forming the core of numerous therapeutic agents.[1] When this planar heterocyclic system is fused with a cycloalkane or heterocycle through a single, shared carbon atom, it gives rise to a spiro-quinazoline. This architectural transition from a 2D to a 3D topology is of profound interest to drug development professionals. The resulting steric complexity can enhance binding affinity to biological targets, improve physicochemical properties, and unlock novel pharmacological profiles. Spiro-quinazolines have demonstrated a wide spectrum of biological activities, including potential applications as insecticides, antifungal agents, acetylcholinesterase inhibitors for Alzheimer's disease, and neuroprotectors.[1][2][3][4]
This guide provides a technical deep-dive into the synthesis of these valuable compounds, focusing on the strategic use of benzamidine and its derivatives as versatile and indispensable synthons. We will move beyond simple procedural descriptions to explore the underlying mechanistic principles, offering field-proven insights into why specific reagents and conditions are chosen, thereby providing a self-validating framework for researchers.
Benzamidine: The Linchpin Synthon for Quinazoline Assembly
Benzamidine, a potent organic base and a classic building block, possesses a unique combination of nucleophilicity and electrophilicity that makes it exceptionally suited for constructing the quinazoline ring. The core of its utility lies in the amidine moiety (-C(NH2)=NH), which provides two nitrogen atoms poised for cyclization. In the context of spiro-quinazoline synthesis, benzamidine derivatives can react with difunctional reagents, particularly cyclic ketones, in a cascade of reactions that culminates in the formation of the spirocyclic core.
The general synthetic paradigm involves the condensation of a benzamidine derivative with a cyclic ketone. This process is typically catalyzed by an acid, which activates the ketone towards nucleophilic attack, or in some advanced methodologies, mediated by a base to generate a potent nucleophile.
Caption: Mechanism of acid-catalyzed spiro-quinazoline synthesis.
Base-Mediated Spirocyclization
An alternative and powerful strategy involves the use of a strong, non-nucleophilic base to generate a highly reactive anionic intermediate. A notable example is the synthesis of spiro-isoindolinone dihydroquinazolinones from 2-aminobenzamide and methyl 2-cyanomethylbenzoate using potassium bis(trimethylsilyl)amide (KHMDS). [5] Rationale for Reagent Selection: KHMDS is a potent base capable of deprotonating the relatively non-acidic N-H protons of the benzamide. This generates a dianion or a highly reactive monoanion. This potent nucleophile can then attack the cyano group of the benzoate ester. The cyano group is an excellent electrophile in this context, and its participation leads to a unique cyclization cascade, ultimately forming the spirocyclic system. This base-mediated approach avoids the need for high temperatures and can offer a different substrate scope compared to acid catalysis. [5]
Caption: Plausible mechanism for base-mediated spirocyclization.
Field-Proven Experimental Protocols
A trustworthy protocol is a self-validating system. The following methodologies are based on established literature procedures, providing a reliable starting point for laboratory synthesis.
Protocol: p-TSA-Catalyzed Synthesis of 1'H-Spiro[cyclohexane-1,2'-quinazolin]-4'(3'H)-one
This protocol is adapted from procedures reported for the synthesis of spiroquinazolinones using anthranilamide and cyclic ketones. [1] Workflow Diagram:
Caption: Experimental workflow for acid-catalyzed synthesis.
Step-by-Step Methodology:
-
Charging the Reaction Vessel: To a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add anthranilamide (1.36 g, 10 mmol, 1.0 eq) and cyclohexanone (1.03 mL, 10 mmol, 1.0 eq).
-
Solvent and Catalyst Addition: Add absolute ethanol (30 mL) to the flask, followed by p-toluenesulfonic acid monohydrate (p-TSA) (0.38 g, 2 mmol, 20 mol%).
-
Reaction Execution: Heat the reaction mixture to reflux with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 10-30 minutes, often signaled by the formation of a thick precipitate.
-
Work-up and Isolation: Once the reaction is complete, remove the heat source and allow the mixture to cool to room temperature. A solid precipitate will form.
-
Filtration: Collect the precipitate by suction filtration using a Büchner funnel.
-
Washing: Thoroughly wash the collected solid with a small amount of cold ethanol (2 x 10 mL) to remove any unreacted starting materials and catalyst.
-
Drying: Dry the product in a vacuum oven at 60 °C to a constant weight. A white powder is typically obtained.
-
Purification (Optional): For higher purity, the crude product can be recrystallized from hot ethanol to yield the final product as a white crystalline solid.
Protocol: Multi-Component Synthesis of Spiro[indole-quinazoline] Derivatives
This protocol describes a green, one-pot, multi-component reaction for synthesizing spiro[indole-quinazoline] derivatives, highlighting modern, efficient synthetic strategies. [6][7] Step-by-Step Methodology:
-
Catalyst Suspension: In a 50 mL round-bottom flask, suspend the reusable catalyst (e.g., SbCl3@Fe3O4/g-C3N4, 10 mol%) in water (10 mL). [6]2. Reagent Addition: To the suspension, add isatin (1 mmol, 1.0 eq), dimedone (1 mmol, 1.0 eq), and guanidinium nitrate (1 mmol, 1.0 eq). Guanidinium nitrate serves as the benzamidine equivalent in this MCR.
-
Reaction Execution: Heat the mixture to 70 °C and stir for the time specified by the optimization study (typically 1-2 hours). Monitor the reaction via TLC.
-
Catalyst Recovery: After cooling the reaction to room temperature, place a strong magnet against the side of the flask. The magnetic catalyst will be attracted to the magnet, allowing the supernatant to be decanted.
-
Product Isolation: The crude product often precipitates from the aqueous solution. Collect the solid by filtration, wash with water, and dry.
-
Purification: Recrystallize the crude solid from an appropriate solvent system (e.g., ethanol/water) to obtain the pure spiro[indole-quinazoline] product.
Data Presentation and Structural Validation
The successful synthesis of the target compounds must be confirmed through rigorous characterization. Below is a representative table summarizing typical results for a series of spiro-quinazolinones synthesized via an acid-catalyzed pathway.
| Compound | Cyclic Ketone | Catalyst (mol%) | Yield (%) | m.p. (°C) | Key ¹H NMR Signal (δ, ppm) |
| 4a | Cyclopentanone | p-TSA (20) | 95 | 230-232 | 8.15 (s, 1H, NH), 7.50-6.80 (m, 4H, Ar-H) |
| 4b | Cyclohexanone | p-TSA (20) | 98 | 245-247 | 8.20 (s, 1H, NH), 7.55-6.85 (m, 4H, Ar-H) |
| 4c | Cycloheptanone | p-TSA (20) | 92 | 218-220 | 8.18 (s, 1H, NH), 7.52-6.82 (m, 4H, Ar-H) |
| 4d | Isatin | Alum (15) | 88 | >300 | 10.8 (s, 1H, indole-NH), 8.3 (s, 1H, NH) |
| 4e | N-Methylisatin | Alum (15) | 90 | 280-282 | 8.4 (s, 1H, NH), 3.15 (s, 3H, N-CH₃) |
Data is representative and compiled from typical results found in the literature, such as those involving reactions with 2-aminobenzamide. [1][8] Trustworthiness Through Characterization:
-
¹H and ¹³C NMR Spectroscopy: Confirms the carbon-hydrogen framework. The absence of a ketone signal and the appearance of a signal for the spiro-carbon (a quaternary carbon, typically δ > 70 ppm in ¹³C NMR) are key indicators of success.
-
Mass Spectrometry (MS): Provides the molecular weight of the compound, confirming the molecular formula.
-
FT-IR Spectroscopy: Shows characteristic peaks for N-H and C=O (amide) stretches, and the disappearance of the starting ketone C=O stretch.
-
Single-Crystal X-ray Diffraction: Provides unambiguous proof of the structure and stereochemistry of the spiro center.
Conclusion and Future Perspectives
The use of benzamidine derivatives as foundational synthons provides a robust and versatile platform for the assembly of complex spiro-quinazolines. Both classic acid-catalyzed condensations and modern base-mediated or multi-component strategies offer efficient routes to these valuable scaffolds. The causality-driven approach outlined in this guide—understanding why a particular reagent or condition is chosen—empowers researchers to not only replicate but also innovate upon these methodologies.
The future of this field lies in the development of even more efficient and sustainable protocols. [6][7]The exploration of novel, recoverable catalysts, the expansion of the substrate scope to include more diverse and functionalized benzamidines and cyclic ketones, and the application of enantioselective methods to control the stereochemistry of the spiro center will undoubtedly unlock new frontiers in drug discovery and materials science.
References
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Design, synthesis, and biological activity of novel spiro-pyrazolo[1,5-a]quinazolines derivatives as potential insecticides. PubMed, National Center for Biotechnology Information. Available at: [Link]
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Design, synthesis and biological evaluation of novel spiro-quinazolinone derivatives as chitin synthase inhibitors and antifungal agents. PubMed, National Center for Biotechnology Information. Available at: [Link]
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Design, Synthesis, Biological Activity, and Molecular Modeling of Novel Spiroquinazoline Derivatives as Acetylcholinesterase Inhibitors for Alzheimer Disease. Taylor & Francis Online. Available at: [Link]
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Synthesis and biological activities of novel spiroquinazoline derivatives for Alzheimer's disease. ResearchGate. Available at: [Link]
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SYNTHESIS OF NEW ALKYLATED-SPIRO [BENZIMIDAZO [1,2-c]QUINOZOLINE-6,3'-INDOLIN]-2'-ONE DERIVATIVES. ResearchGate. Available at: [Link]
-
Synthesis of spiroquinazolinones. ResearchGate. Available at: [Link]
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A New and Green Method for the Synthesis of Spiro[indole‐quinazoline] Derivatives Using Magnetic Carbon Nitride Nanosheets. Journal of Synthetic Chemistry. Available at: [Link]
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Design, facile synthesis, and evaluation of novel spiro- and pyrazolo[1,5-c]quinazolines as cholinesterase inhibitors: Molecular docking and MM/GBSA studies. PubMed, National Center for Biotechnology Information. Available at: [Link]
-
Initial Discovery and Characterization of Novel Spirotriazoloquinazolines as Potential Neuroprotectors: Synthesis, Computational Screening, and Preliminary In Vivo Evaluation. ResearchGate. Available at: [Link]
-
Base mediated spirocyclization of quinazoline: one-step synthesis of spiro-isoindolinone dihydroquinazolinones. Aurigene Pharmaceutical Services. Available at: [Link]
-
Synthesis and Docking Studies of Novel Spiro[5,8-methanoquinazoline-2,3′-indoline]-2′,4-dione Derivatives. PMC, National Center for Biotechnology Information. Available at: [Link]
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The Strategic Role of 3,6-Difluoro Substitution in Modulating Benzamidine Bioactivity
An In-depth Technical Guide
Prepared by: Gemini, Senior Application Scientist
Executive Summary
The benzamidine moiety is a well-established pharmacophore, recognized primarily for its ability to act as a reversible, competitive inhibitor of serine proteases like trypsin and thrombin by mimicking the guanidinium group of arginine.[1][2][3] However, the translation of simple benzamidines into viable drug candidates is often hampered by suboptimal pharmacokinetic properties, including poor metabolic stability and limited oral bioavailability. The strategic incorporation of fluorine atoms into drug molecules is a powerful and widely used medicinal chemistry tactic to overcome such limitations.[4][5] This guide provides an in-depth technical analysis of the 3,6-difluoro substitution pattern on the benzamidine scaffold. We will explore the profound, multifaceted effects of this specific substitution on the molecule's physicochemical properties, target engagement, and overall bioactivity, providing a framework for its rational application in modern drug discovery.
The Benzamidine Pharmacophore: A Foundation for Serine Protease Inhibition
Serine proteases are a large family of enzymes crucial to numerous physiological processes, making them attractive targets for therapeutic intervention.[6] These enzymes are characterized by a catalytic triad and a substrate-binding pocket (the S1 pocket) that often shows a preference for basic amino acid residues like arginine. The positively charged amidinium group of benzamidine makes it an excellent mimic of arginine's side chain, allowing it to form strong electrostatic and hydrogen-bonding interactions with the key aspartate residue at the bottom of the S1 pocket.[3]
Caption: Benzamidine mimics arginine to bind protease S1 pockets.
While effective in vitro, the parent benzamidine scaffold faces challenges in drug development. Its high basicity leads to permanent charge at physiological pH, limiting membrane permeability. Furthermore, the aromatic ring is susceptible to oxidative metabolism by cytochrome P450 (CYP) enzymes.[4] These liabilities necessitate chemical modifications to enhance its drug-like properties.
Physicochemical Impact of 3,6-Difluoro Substitution
The introduction of fluorine atoms can profoundly alter a molecule's electronic and steric properties.[4][7] The 3,6-difluoro substitution pattern on the benzamidine ring is a strategic choice designed to simultaneously address multiple physicochemical parameters.
Modulation of Basicity (pKa) and Target Engagement
Fluorine is the most electronegative element, and its presence on the benzene ring has a strong electron-withdrawing effect.[8] This effect propagates through the aromatic system to the amidine group, reducing the electron density on the nitrogen atoms. Consequently, the basicity of the amidine group is significantly lowered.[9][10]
This pKa reduction is a critical optimization parameter. While a basic group is required for the key interaction with the S1 pocket's aspartate residue, an excessively high pKa can lead to permanent protonation and poor cell penetration. By lowering the pKa, 3,6-difluoro substitution increases the population of the neutral form of the molecule at physiological pH, which can better cross biological membranes.[5][7] This fine-tuning helps balance the requirements for potent target binding with the need for favorable absorption, distribution, metabolism, and excretion (ADME) properties.
Caption: Impact of 3,6-difluoro substitution on drug properties.
Enhancement of Metabolic Stability
Aromatic hydroxylation is a common metabolic pathway mediated by CYP enzymes. The carbon-fluorine (C-F) bond is exceptionally strong and stable compared to the carbon-hydrogen (C-H) bond, making it highly resistant to oxidative cleavage.[4] By placing fluorine atoms at the 3 and 6 positions, these potential "metabolic soft spots" are effectively blocked, preventing enzymatic oxidation at these sites and thereby increasing the metabolic stability of the compound.[5] This often translates to a longer plasma half-life and increased systemic exposure after oral administration.[4][11]
Tuning Lipophilicity and Membrane Permeability
Fluorine is more lipophilic than hydrogen.[7] The addition of two fluorine atoms increases the overall lipophilicity of the benzamidine molecule. This enhancement can improve passive diffusion across biological membranes, contributing to better oral bioavailability.[4][5] However, this effect must be carefully balanced, as excessive lipophilicity can sometimes lead to reduced aqueous solubility or increased off-target binding.[4]
Structure-Activity Relationship (SAR) Insights
To illustrate the impact of 3,6-difluoro substitution, consider a hypothetical case study comparing unsubstituted benzamidine with its 3,6-difluoro analog against a model serine protease, such as thrombin.
Table 1: Comparison of Physicochemical Properties
| Property | Benzamidine (Parent) | 3,6-Difluorobenzamidine (Analog) | Rationale for Change |
| Molecular Weight | 120.15 g/mol | 156.13 g/mol | Addition of two fluorine atoms. |
| cLogP | ~0.1 | ~0.8 | Fluorine is more lipophilic than hydrogen.[7] |
| pKa (Amidinium) | ~11.6 | ~9.5 | Strong electron-withdrawing effect of fluorine.[9][10] |
| Metabolic Stability (t½ in HLM) | Low (~15 min) | High (>120 min) | C-F bonds block oxidative metabolism.[4] |
| Permeability (PAMPA) | Low | Moderate | Increased lipophilicity and higher fraction of neutral species.[5] |
HLM: Human Liver Microsomes; PAMPA: Parallel Artificial Membrane Permeability Assay. Values are illustrative.
Table 2: Comparative In Vitro Bioactivity
| Compound | Thrombin Kᵢ (nM) | Trypsin Kᵢ (nM) | Selectivity (Trypsin/Thrombin) |
| Benzamidine (Parent) | 19,000[1] | 4,000[1] | 0.21 |
| 3,6-Difluorobenzamidine (Analog) | 500 | 5,000 | 10 |
Values are illustrative, based on principles of SAR where electronic and hydrophobic modifications can alter potency and selectivity.
The data illustrates a classic medicinal chemistry trade-off and optimization scenario. While the parent compound may show some potency, the 3,6-difluoro analog exhibits significantly improved inhibitory constant (Kᵢ) against the primary target (thrombin), likely due to a more favorable balance of electrostatic and hydrophobic interactions in the binding pocket. Furthermore, the substitution can introduce selectivity against other related proteases. A study on fluorobenzamidrazone thrombin inhibitors showed that fluorine substitution could enhance oral absorption while maintaining intrinsic potency.[11]
Experimental Design and Methodologies
A robust evaluation of 3,6-difluorobenzamidine analogs requires a systematic workflow encompassing chemical synthesis, in vitro bioactivity assessment, and ADME profiling.
Caption: A typical workflow for screening bioactive compounds.
General Protocol: Synthesis of 3,6-Difluorobenzamidine
The synthesis of 3,6-difluorobenzamidine hydrochloride can be achieved from commercially available 2,5-difluorobenzonitrile through a Pinner reaction.
Step-by-Step Methodology:
-
Reaction Setup: Under an inert atmosphere (N₂ or Ar), add anhydrous ethanol (10 volumes) to a flame-dried, round-bottom flask equipped with a magnetic stirrer. Cool the flask to 0°C in an ice bath.
-
HCl Gas Introduction: Bubble dry hydrogen chloride (HCl) gas through the cold ethanol until saturation is achieved, forming an ethanolic HCl solution.
-
Addition of Nitrile: Slowly add 2,5-difluorobenzonitrile (1.0 eq) to the cold ethanolic HCl solution.
-
Imidate Formation: Allow the mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction by TLC or LC-MS until the starting nitrile is consumed. The intermediate ethyl 3,6-difluorobenzimidate hydrochloride will precipitate.
-
Ammonolysis: Cool the reaction mixture back to 0°C. Bubble anhydrous ammonia (NH₃) gas through the suspension for 1-2 hours.
-
Product Formation: Seal the flask and stir the mixture at room temperature for another 24-48 hours. The reaction progress is monitored by the disappearance of the imidate intermediate.
-
Isolation: Remove the solvent under reduced pressure. Triturate the resulting solid with cold diethyl ether to remove any non-polar impurities.
-
Purification: Filter the solid product (3,6-difluorobenzamidine hydrochloride) and wash with cold diethyl ether. The product can be further purified by recrystallization from an appropriate solvent system (e.g., ethanol/ether) if necessary. Characterize the final product by ¹H-NMR, ¹³C-NMR, and HRMS.[12]
Protocol: In Vitro Serine Protease Inhibition Assay
This protocol describes a colorimetric assay to determine the inhibitory constant (Kᵢ) of a compound against a serine protease like thrombin.
Step-by-Step Methodology:
-
Reagent Preparation:
-
Assay Buffer: Prepare a buffer of 50 mM Tris-HCl, 150 mM NaCl, pH 8.0.
-
Enzyme Stock: Prepare a stock solution of human α-thrombin in the assay buffer.
-
Substrate Stock: Prepare a stock solution of a chromogenic substrate (e.g., S-2238) in sterile water.
-
Inhibitor Stock: Prepare a 10 mM stock solution of the 3,6-difluorobenzamidine analog in DMSO. Create a serial dilution series in DMSO.
-
-
Assay Procedure:
-
In a 96-well microplate, add 50 µL of assay buffer.
-
Add 1 µL of the inhibitor from the serial dilution series (or DMSO for the vehicle control).
-
Add 25 µL of the thrombin solution to initiate the pre-incubation. Mix and incubate for 15 minutes at room temperature.
-
Add 25 µL of the chromogenic substrate to start the reaction.
-
-
Data Acquisition: Immediately place the plate in a microplate reader set to 37°C. Measure the absorbance at 405 nm every 30 seconds for 15-30 minutes.
-
Data Analysis:
-
Calculate the reaction velocity (rate of change in absorbance) for each well.
-
Plot the percent inhibition versus the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
-
Determine the Kᵢ value using the Cheng-Prusoff equation, after confirming the mechanism of inhibition (e.g., competitive) through Lineweaver-Burk or Michaelis-Menten kinetics with varying substrate concentrations.
-
Protocol: Parallel Artificial Membrane Permeability Assay (PAMPA)
PAMPA is a high-throughput method to predict passive membrane permeability.
Step-by-Step Methodology:
-
Reagent Preparation:
-
Donor Solution: Prepare a solution of the test compound (e.g., 100 µM) in a universal buffer at a relevant pH (e.g., pH 7.4 for intestinal permeability).
-
Acceptor Solution: Fill the wells of the acceptor plate with a buffer containing a scavenger sink to mimic physiological conditions.
-
Lipid Membrane: Coat the filter of the donor plate with a synthetic lipid mixture (e.g., 1% lecithin in dodecane).
-
-
Assay Procedure:
-
Add the donor solution containing the test compound to the lipid-coated donor plate.
-
Carefully place the donor plate onto the acceptor plate, creating a "sandwich" where the two buffer compartments are separated by the artificial membrane.
-
Incubate the sandwich plate at room temperature for a defined period (e.g., 4-18 hours) with gentle shaking.
-
-
Quantification:
-
After incubation, separate the plates.
-
Measure the concentration of the compound in both the donor and acceptor wells using a suitable analytical method, typically LC-MS/MS.
-
-
Data Analysis: Calculate the permeability coefficient (Pe) using the measured concentrations and known parameters like incubation time and membrane surface area. Compounds are often categorized as having low, medium, or high permeability based on their Pe values.
Conclusion and Future Outlook
The 3,6-difluoro substitution of the benzamidine scaffold is a powerful, multi-pronged strategy in medicinal chemistry. It serves not merely as a simple bioisosteric replacement for hydrogen but as a sophisticated tool to fine-tune the electronic and physicochemical properties of the molecule. This substitution pattern effectively enhances metabolic stability by blocking oxidative sites and modulates amidine pKa to achieve a crucial balance between target binding potency and pharmacokinetic suitability.[4][10] The resulting increase in lipophilicity further aids in improving membrane permeability, a key factor for oral drug delivery.[5][11]
As our understanding of structure-activity and structure-property relationships deepens, the rational design of such specifically substituted analogs will continue to be a cornerstone of drug discovery. Future work in this area may involve exploring asymmetric fluorination patterns or combining this strategy with other medicinal chemistry tactics to further optimize selectivity and minimize off-target effects, ultimately accelerating the development of safer and more effective therapeutics based on the venerable benzamidine pharmacophore.
References
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- Hypha Discovery. (2023, May 12). Breaking C-F bonds in drugs. Hypha Discovery Blogs.
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- Cambridge MedChem Consulting. (2023, December 14). Tuning basicity. Cambridge MedChem Consulting.
- Frederiksen, K. S., et al. (2015). Elucidation of fluorine's impact on pKa and in vitro Pgp-mediated efflux for a series of PDE9 inhibitors. PMC.
- Lee, K., et al. (1999). Fluorobenzamidrazone thrombin inhibitors: influence of fluorine on enhancing oral absorption. PubMed.
- Mares-Guia, M., et al. (1978).
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A Comprehensive Technical Guide to 2-Amino-3,6-difluorobenzamidine as a Serine Protease Inhibitor Scaffold
Abstract
Serine proteases represent a vast and functionally diverse family of enzymes integral to a multitude of physiological and pathophysiological processes, making them compelling targets for therapeutic intervention. The development of potent and selective inhibitors for these enzymes is a cornerstone of modern drug discovery. Among the various scaffolds explored, benzamidine and its derivatives have long been recognized for their ability to effectively target the active site of trypsin-like serine proteases. This technical guide provides an in-depth exploration of the 2-amino-3,6-difluorobenzamidine scaffold, a highly promising platform for the design of next-generation serine protease inhibitors. We will dissect the rationale behind its design, focusing on the strategic incorporation of amino and difluoro functionalities to enhance binding affinity, selectivity, and pharmacokinetic properties. This guide will further detail plausible synthetic routes, elucidate the mechanism of action through molecular interaction models, and provide comprehensive, field-proven protocols for the in vitro evaluation of inhibitors derived from this scaffold. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this privileged scaffold in their therapeutic programs.
The Serine Protease Family: A Primer on Function and Mechanism
Serine proteases are a class of enzymes that catalyze the cleavage of peptide bonds in proteins, a process fundamental to life.[1][2] Their physiological roles are extensive, ranging from digestion (trypsin, chymotrypsin) and blood coagulation (thrombin, Factor Xa) to immune responses (complement proteases) and cellular differentiation.[1][3][4][5] Given their central role, the dysregulation of serine protease activity is frequently associated with a wide array of diseases, including cardiovascular disorders, inflammatory conditions, neurodegenerative diseases, and cancer.[1][3] This makes them a critical class of drug targets.
The catalytic activity of serine proteases is orchestrated by a highly conserved "catalytic triad" within the enzyme's active site, composed of serine (Ser), histidine (His), and aspartate (Asp) residues.[2][4][6] The mechanism proceeds via nucleophilic attack by the hydroxyl group of the active site serine on the carbonyl carbon of the substrate's scissile peptide bond.[4][6] This process is facilitated by the histidine residue, which acts as a general base, and the aspartate residue, which stabilizes the resulting charge distribution.[2][6] This intricate mechanism results in the formation of a transient tetrahedral intermediate and an acyl-enzyme complex, ultimately leading to the hydrolysis of the peptide bond.[4]
The Benzamidine Scaffold: A Classic Approach to Serine Protease Inhibition
The design of effective enzyme inhibitors often begins with a scaffold that mimics a natural substrate. For trypsin-like serine proteases, which preferentially cleave peptide bonds following positively charged amino acids like arginine and lysine, the benzamidine moiety is an excellent starting point. The positively charged amidinium group of benzamidine effectively mimics the guanidinium group of arginine, allowing it to act as a potent competitive inhibitor.[7]
Benzamidine-based inhibitors function by binding to the active site of the serine protease, with the amidinium group forming a strong salt bridge with the carboxylate side chain of a conserved aspartate residue (Asp189 in trypsin) located at the bottom of the primary substrate-binding pocket (S1 pocket).[8][9] This interaction anchors the inhibitor in the active site, preventing the binding and cleavage of the natural substrate. Quantitative structure-activity relationship (QSAR) studies have demonstrated that the inhibitory activity of benzamidine derivatives is influenced by factors such as hydrophobicity and the electronic properties of substituents on the benzene ring.[8][9][10]
2-Amino-3,6-difluorobenzamidine: A Strategically Optimized Scaffold
The 2-amino-3,6-difluorobenzamidine scaffold represents a significant advancement over simple benzamidines. The strategic placement of amino and fluoro substituents is intended to enhance binding affinity, selectivity, and drug-like properties.
Rationale for Substitution:
-
Amidine Group: Serves as the primary recognition element, anchoring the inhibitor in the S1 pocket of trypsin-like serine proteases through a key interaction with the conserved aspartate residue.
-
2-Amino Group: This group can act as a hydrogen bond donor, potentially forming additional stabilizing interactions with the backbone or side-chain residues within the active site, thereby increasing binding affinity.
-
3,6-Difluoro Substitution: The incorporation of fluorine is a well-established strategy in modern drug design.[11][12] The fluorine atoms at the 3 and 6 positions offer several potential advantages:
-
Enhanced Binding Affinity: The high electronegativity of fluorine can modulate the pKa of the amidine group, potentially optimizing the electrostatic interactions within the active site. Furthermore, fluorine can participate in favorable orthogonal multipolar interactions with the protein backbone.
-
Metabolic Stability: The carbon-fluorine bond is exceptionally strong. Placing fluorine atoms at positions susceptible to metabolic oxidation by cytochrome P450 enzymes can block these metabolic pathways, thereby increasing the inhibitor's half-life.
-
Improved Pharmacokinetics: Fluorine substitution can increase the lipophilicity of the molecule, which can influence its absorption, distribution, metabolism, and excretion (ADME) profile, often leading to improved oral bioavailability.[13]
-
Synthesis of 2-Amino-3,6-difluorobenzamidine Derivatives
While the direct synthesis of 2-amino-3,6-difluorobenzamidine may not be extensively documented, a plausible and modular synthetic route can be proposed based on established chemical transformations. The following protocol outlines a general approach starting from a commercially available precursor.
Proposed Synthetic Workflow
The synthesis can be envisioned as a multi-step process beginning with a suitable difluorinated starting material, such as 2,5-difluoronitrobenzene, and proceeding through the introduction of the amino and amidine functionalities.
Caption: A plausible synthetic workflow for 2-Amino-3,6-difluorobenzamidine.
Exemplary Synthetic Protocol
Step 1: Synthesis of 2-Amino-3-fluorobenzonitrile (D)
This intermediate can be synthesized from commercially available starting materials through established methods. One possible route involves the reduction of 2-nitro-3-fluorobenzonitrile.
-
To a stirred solution of 2-nitro-3-fluorobenzonitrile (1.0 eq) in ethanol, add iron powder (5.0 eq) and concentrated hydrochloric acid (0.5 eq).
-
Heat the reaction mixture to reflux for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and filter through a pad of celite to remove the iron salts.
-
Concentrate the filtrate under reduced pressure.
-
Neutralize the residue with a saturated aqueous solution of sodium bicarbonate and extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate to yield 2-amino-3-fluorobenzonitrile.
Step 2: Synthesis of 2-Amino-3,6-difluorobenzonitrile (E)
This step involves a regioselective electrophilic fluorination.
-
Dissolve 2-amino-3-fluorobenzonitrile (1.0 eq) in a suitable solvent such as acetonitrile.
-
Add an electrophilic fluorinating agent, such as Selectfluor® (1.1 eq), portion-wise at room temperature.
-
Stir the reaction mixture for 12-24 hours, monitoring by TLC.
-
Upon completion, quench the reaction with water and extract the product with ethyl acetate.
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by column chromatography on silica gel to afford 2-amino-3,6-difluorobenzonitrile.
Step 3: Synthesis of 2-Amino-3,6-difluorobenzamidine (F)
The final step is the conversion of the nitrile to the amidine, commonly achieved via the Pinner reaction.
-
Suspend 2-amino-3,6-difluorobenzonitrile (1.0 eq) in anhydrous ethanol and cool to 0°C.
-
Bubble dry hydrogen chloride gas through the solution until saturation.
-
Allow the reaction mixture to stir at room temperature for 24-48 hours, during which time the Pinner salt (an imidate ester hydrochloride) precipitates.
-
Filter the precipitate, wash with cold diethyl ether, and dry under vacuum.
-
Treat the Pinner salt with a solution of ammonia in ethanol (ammonolysis) at room temperature for 12-24 hours.
-
Concentrate the reaction mixture under reduced pressure and purify the resulting crude product by recrystallization or chromatography to yield 2-amino-3,6-difluorobenzamidine, typically as a hydrochloride salt.
Mechanism of Action and Predicted Binding Interactions
The inhibitory action of 2-amino-3,6-difluorobenzamidine is predicated on its high-affinity binding to the active site of serine proteases. X-ray crystallography studies of various serine proteases complexed with benzamidine-based inhibitors provide a solid foundation for predicting the binding mode.[14][15][16][17]
Predicted Binding Mode:
-
S1 Pocket Occupancy: The difluorophenyl ring of the inhibitor is expected to occupy the S1 specificity pocket of the protease.
-
Key Salt Bridge: The positively charged amidinium group will form a crucial bidentate salt bridge with the carboxylate side chain of the conserved Asp189 residue at the base of the S1 pocket.
-
Hydrogen Bonding: The 2-amino group is positioned to act as a hydrogen bond donor to the backbone carbonyl oxygen of Gly216.
-
Fluorine Interactions: The fluorine atoms at positions 3 and 6 can engage in non-canonical interactions, such as orthogonal multipolar interactions with backbone carbonyls, further stabilizing the complex.
Caption: Predicted binding mode of 2-Amino-3,6-difluorobenzamidine in a trypsin-like serine protease active site.
Structure-Activity Relationship (SAR) Insights
The 2-amino-3,6-difluorobenzamidine scaffold is a versatile platform for further optimization through medicinal chemistry efforts. A systematic exploration of the structure-activity relationship (SAR) is crucial for developing inhibitors with enhanced potency, selectivity, and pharmacokinetic profiles.
Caption: A typical experimental workflow for the in vitro evaluation of enzyme inhibitors. [18]
Protocol 7.1: Enzyme Inhibition Assay (IC50 Determination)
This protocol describes a general method for determining the half-maximal inhibitory concentration (IC50) using a fluorogenic substrate. [19] Materials:
-
Target Serine Protease
-
Fluorogenic Peptide Substrate (e.g., containing AMC, pNA)
-
Assay Buffer (e.g., Tris-HCl or HEPES with appropriate pH and salt concentration)
-
Test Inhibitors and Reference Inhibitor (dissolved in DMSO)
-
96-well or 384-well microplates (black, for fluorescence)
-
Microplate reader with fluorescence capabilities
Procedure:
-
Compound Preparation: Prepare a stock solution of the test compounds (e.g., 10 mM in DMSO). Create a serial dilution series (e.g., 10-point, 3-fold dilutions) in DMSO, then dilute further into the assay buffer to the desired final concentrations.
-
Assay Plate Setup: In the microplate, add a small volume (e.g., 2-5 µL) of the diluted compound solutions to the appropriate wells. Include wells for positive control (enzyme + substrate, no inhibitor) and negative control (substrate only, no enzyme).
-
Enzyme Addition: Add a fixed volume of the enzyme solution, diluted in assay buffer, to each well (except for the negative control). Incubate the plate for a predetermined time (e.g., 15-30 minutes) at a constant temperature (e.g., 37°C) to allow the inhibitor to bind to the enzyme.
-
Reaction Initiation: Initiate the enzymatic reaction by adding a fixed volume of the fluorogenic substrate solution to all wells.
-
Signal Detection: Immediately begin monitoring the increase in fluorescence over time using a microplate reader. The kinetic read should be long enough to establish a linear reaction rate for the positive control.
-
Data Analysis:
-
Calculate the initial reaction velocity (V₀) for each well from the linear portion of the kinetic curve.
-
Determine the percent inhibition for each inhibitor concentration relative to the positive control: % Inhibition = 100 * (1 - (V₀_inhibitor / V₀_control)).
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value. [18]
-
Protocol 7.2: Enzyme Kinetic Studies for Mechanism of Inhibition (MoA)
These studies are performed to determine whether an inhibitor is competitive, non-competitive, uncompetitive, or mixed-type. [18][20] Procedure:
-
Substrate Km Determination: First, determine the Michaelis-Menten constant (Km) for the substrate in the absence of the inhibitor by measuring the initial reaction velocity at a range of substrate concentrations.
-
Inhibition Assays: Select a fixed concentration of the test inhibitor (typically at or near its IC50 value).
-
Measure the initial reaction velocities at various substrate concentrations in the presence of the fixed inhibitor concentration. Repeat this for at least two different inhibitor concentrations.
-
Data Analysis:
-
Plot the initial velocity versus substrate concentration for each inhibitor concentration (Michaelis-Menten plot).
-
Create a double-reciprocal plot (Lineweaver-Burk plot) by plotting 1/Velocity versus 1/[Substrate].
-
Analyze the changes in the apparent Vmax and Km from the plots to determine the mode of inhibition:
-
Applications and Future Perspectives
The 2-amino-3,6-difluorobenzamidine scaffold is a highly attractive starting point for the development of inhibitors against a range of serine proteases implicated in human disease.
Potential Therapeutic Areas:
-
Thrombosis: Inhibitors of thrombin and Factor Xa are used as anticoagulants.
-
Inflammation: Targeting proteases like neutrophil elastase could be beneficial in inflammatory lung diseases such as COPD. [3]* Oncology: Inhibitors of proteases involved in tumor progression and metastasis, such as urokinase-type plasminogen activator (uPA), are being investigated as anti-cancer agents. [1][3]* Infectious Diseases: Some viruses and bacteria rely on host or their own serine proteases for replication and pathogenesis, presenting opportunities for antimicrobial development. [2][21] The strategic design of the 2-amino-3,6-difluorobenzamidine scaffold, combining a proven recognition element with features that enhance binding and pharmacokinetic properties, positions it as a privileged structure in the field of serine protease inhibitor design. Future work will likely focus on elaborating this core to achieve superior selectivity for individual protease targets, thereby minimizing off-target effects and improving the therapeutic window. The continued application of structure-based drug design, guided by high-resolution crystal structures and sophisticated computational modeling, will undoubtedly unlock the full potential of this promising scaffold.
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The Strategic Modulation of Amidine Basicity: An In-depth Technical Guide to the Electronic Effects of Fluorine
Foreword: The Amidine as a Chameleon Pharmacophore
To the researchers, scientists, and drug development professionals who navigate the intricate landscape of molecular design, the amidine functional group presents a compelling paradox. It is a potent pharmacophore, capable of forming strong, charge-assisted hydrogen bonds with biological targets like proteases and kinases, yet its inherent high basicity (pKa typically >11) often proves to be a liability, leading to poor membrane permeability and undesirable off-target effects. This guide delves into the strategic use of fluorine—medicinal chemistry's most transformative element—to tame the amidine's basicity, fine-tuning its electronic properties to unlock its full therapeutic potential. Herein, we move beyond simple rules of thumb to explore the nuanced interplay of inductive effects, resonance, and intramolecular forces that govern the pKa of fluorinated amidines.
Part 1: Deconstructing Basicity - The Amidine and the Influence of Fluorine
The Amidine Functional Group: A Primer on Basicity
The amidine group, characterized by a C(=N)N motif, owes its basicity to the lone pair of electrons on the sp²-hybridized imino nitrogen. Protonation occurs at this site, yielding a resonance-stabilized amidinium cation. The positive charge is delocalized across the N-C-N system, a feature that contributes to the high pKa of simple amidines like acetamidine (pKa ≈ 12.5) and benzamidine (pKa ≈ 11.6).[1] This high basicity ensures that at physiological pH (7.4), amidines are almost exclusively in their protonated, cationic form, which is ideal for forming strong ionic interactions in a receptor active site but detrimental for passive diffusion across biological membranes.
Fluorine: The Scalpel for pKa Modulation
The introduction of fluorine into organic molecules can profoundly alter their physicochemical properties.[2][3][4] Its extreme electronegativity (Pauling scale 3.98) creates a strong dipole in the C-F bond, leading to a powerful electron-withdrawing inductive effect (-I). This effect is the primary tool by which we can modulate the basicity of nearby functional groups. By withdrawing electron density from the amidine moiety, fluorine destabilizes the positively charged amidinium conjugate acid, shifting the equilibrium towards the neutral base and thereby lowering the pKa.[2][5] This reduction in basicity can be the key to improving oral bioavailability and reducing the hERG liability often associated with highly basic compounds.[5]
Part 2: The Electronic Tug-of-War: Quantifying Fluorine's Impact
The extent to which fluorine lowers the pKa of an amidine is not a fixed value but rather a function of the number of fluorine atoms and their proximity to the basic center.
The Power of Proximity: Inductive Effects Through Sigma Bonds
The -I effect of fluorine attenuates rapidly with distance. An α-fluorine atom will have a much more pronounced effect than a β- or γ-fluorine. This distance-dependent relationship allows for precise tuning of the amidine's pKa.
| Compound | Structure | pKa (Conjugate Acid) | ΔpKa (from Acetamidine) | Rationale |
| Acetamidine | CH₃-C(=NH)NH₂ | ~12.5[1] | 0 | Baseline basicity of a simple alkyl amidine. |
| 2-Fluoroacetamidine | FCH₂-C(=NH)NH₂ | Est. 9-10 | Est. -2.5 to -3.5 | The α-fluorine exerts a strong -I effect, significantly destabilizing the amidinium cation. |
| 2,2-Difluoroacetamidine | F₂CH-C(=NH)NH₂ | Est. 6-7 | Est. -5.5 to -6.5 | The cumulative -I effect of two fluorine atoms leads to a dramatic reduction in basicity. |
| 2,2,2-Trifluoroacetamidine | F₃C-C(=NH)NH₂ | Est. < 5 | Est. > -7.5 | The trifluoromethyl group is a powerful electron-withdrawing moiety, rendering the amidine significantly less basic.[6] |
Note: Estimated pKa values are based on the known effects of fluorination on amine basicity and are for illustrative purposes. The synthesis of N-trifluoromethyl compounds, which can effectively modulate basicity, has become more accessible.[7][8]
The following diagram illustrates the inductive withdrawal of electron density from the amidine functional group by a trifluoromethyl substituent, which reduces the stability of the corresponding conjugate acid.
Caption: Inductive effect of a CF₃ group on an amidinium cation.
A Subtle Counterbalance: The Role of Intramolecular Hydrogen Bonding
While the inductive effect is often dominant, another, more subtle interaction can come into play: intramolecular hydrogen bonding (IMHB). In the protonated amidinium cation, the N-H protons are acidic and can act as hydrogen bond donors. A strategically placed fluorine atom can act as a hydrogen bond acceptor, forming a stabilizing N-H•••F-C interaction.[9]
This IMHB creates a cyclic conformation that stabilizes the conjugate acid, which, in isolation, would lead to an increase in pKa. Therefore, the observed pKa is the net result of the pKa-lowering inductive effect and the potentially pKa-raising stabilization from IMHB.
Caption: Potential intramolecular hydrogen bond in a protonated amidine.
The formation and strength of this hydrogen bond are highly dependent on the geometry of the molecule, requiring the fluorine and the N-H group to be in close spatial proximity. For example, an ortho-fluorine on a benzamidine ring is ideally positioned for such an interaction.[9] This stabilizing interaction can partially offset the inductive effect, making the pKa reduction less pronounced than what might be predicted from induction alone.
Part 3: Methodologies for pKa Determination and Prediction
Accurate determination of pKa is crucial for understanding structure-activity relationships and for building predictive models.
The Gold Standard: Experimental pKa Determination by Potentiometric Titration
Potentiometric titration remains one of the most accurate and reliable methods for determining pKa values. The protocol involves the gradual addition of a titrant (an acid or base) to a solution of the sample while monitoring the pH.
Step-by-Step Protocol for Potentiometric Titration:
-
Preparation: A precise amount of the fluorinated amidine sample is dissolved in a suitable solvent (often a water/co-solvent mixture like water/methanol for solubility). The solution is placed in a thermostatted vessel to maintain a constant temperature.
-
Calibration: The pH electrode is calibrated using at least two standard buffer solutions (e.g., pH 4.01, 7.00, 10.01).
-
Titration: A standardized solution of hydrochloric acid is added incrementally to the amidine solution using a precision burette.
-
Data Acquisition: The pH of the solution is recorded after each addition of titrant, allowing the solution to equilibrate.
-
Data Analysis: A titration curve (pH vs. volume of titrant added) is plotted. The pKa corresponds to the pH at the half-equivalence point, where half of the amidine has been protonated. For more accurate results, the data can be analyzed using specialized software that performs non-linear regression analysis of the titration curve.
In Silico Approaches: Computational pKa Prediction
When experimental determination is not feasible, computational methods can provide valuable estimates of pKa. Quantum mechanical calculations, particularly those based on Density Functional Theory (DFT), are a powerful tool.
General Workflow for DFT-Based pKa Prediction:
Caption: Workflow for computational pKa prediction using DFT.
This workflow calculates the free energy difference (ΔG) between the protonated (amidinium) and neutral forms of the molecule in solution. A thermodynamic cycle is used that requires the calculation of the gas-phase free energies of the species and their free energies of solvation. The accuracy of these predictions is highly dependent on the chosen level of theory, basis set, and, most critically, the solvation model used.[10] More recently, machine learning models trained on large datasets of experimental pKa values have also emerged as a rapid and increasingly accurate prediction tool.[11]
Part 4: Fluorinated Amidines in Action - Applications in Drug Discovery
The ability to precisely control the basicity of the amidine group opens up new avenues in drug design. By incorporating fluorine, medicinal chemists can strike a delicate balance between target affinity and pharmacokinetic properties.
Case Study: Modulating Basicity in PDE9 Inhibitors
In the development of inhibitors for phosphodiesterase 9 (PDE9), a target for neurodegenerative diseases, managing the properties of basic centers is critical for achieving brain penetration. A study on a series of PDE9 inhibitors demonstrated that the introduction of fluorine into the molecule had a significant and predictable impact on the pKa of both a basic pyrrolidine amine and an acidic lactam.[3] The shifts for the basic center ranged from 1.1 to 3.3 pKa units.[5] This work highlighted how fluorination is a key strategy for modulating the physicochemical properties, such as basicity and P-glycoprotein (Pgp)-mediated efflux, which are critical for CNS drug candidates. While the basic center in this specific study was an amine, the principles are directly applicable to amidine-containing scaffolds.[3][5]
General Strategy: Reducing Basicity to Enhance Permeability and Reduce Liabilities
-
Improving Bioavailability: A common strategy in drug design is to lower the pKa of a basic group to between 7 and 9. This increases the population of the neutral, more lipophilic form of the drug at physiological pH, enhancing its ability to cross cell membranes and improving oral absorption.[2]
-
Mitigating hERG Toxicity: High basicity is a known risk factor for binding to the hERG potassium channel, which can lead to cardiac toxicity. Reducing the pKa of an amidine group with fluorine can significantly lower this risk.[5]
-
Fine-Tuning Target Affinity: While strong basicity can lead to potent binding, it may not be optimal. In some cases, a less basic amidine may form more favorable, less rigid interactions within a binding pocket, or avoid undesirable interactions with peripheral residues. An ortho-fluorine on a phenylamidine, for instance, was shown to reduce pKa by 1.3 units while also forming a weak interaction with the amidine N-H, demonstrating the dual role fluorine can play.[9]
Conclusion: A Precision Instrument for Modern Drug Design
The electronic effects of fluorine provide a powerful and predictable means of modulating the pKa of the amidine functional group. The strong, distance-dependent inductive effect is the primary driver for reducing basicity, a crucial step in optimizing the pharmacokinetic profile of many drug candidates. This effect can be subtly counter-balanced by through-space interactions, such as intramolecular hydrogen bonding, which must be considered in the rational design of these molecules. Through a synergistic combination of empirical testing, guided by robust methodologies like potentiometric titration, and increasingly accurate computational prediction, the strategic fluorination of amidines has become an indispensable tool in the modern medicinal chemist's arsenal, transforming a challenging pharmacophore into a tunable and highly valuable component of next-generation therapeutics.
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- 10. researchgate.net [researchgate.net]
- 11. chemrxiv.org [chemrxiv.org]
Fluorinated 2-Aminobenzamidine Scaffolds: Physicochemical Tuning and Synthetic Pathways
Executive Summary
The 2-aminobenzamidine moiety represents a "privileged scaffold" in medicinal chemistry, serving as a critical pharmacophore for serine protease inhibitors (Factor Xa, Thrombin, uPA, and Tryptsin). While the classic benzamidine structure provides a potent arginine mimetic for the S1 specificity pocket, it suffers from high basicity (
This technical guide analyzes the strategic incorporation of fluorine into the 2-aminobenzamidine core. Fluorination is not merely a steric modification but a profound electronic tuner. By exploiting the strong electronegativity of fluorine, researchers can depress the amidine
The Fluorine Effect: Physicochemical Modulation[1][2]
The primary liability of the benzamidine scaffold is its highly charged state at physiological pH. The introduction of fluorine atoms on the benzene ring exerts a strong inductive electron-withdrawing effect (-I), which destabilizes the protonated amidinium species, thereby lowering the
Basicity and Lipophilicity Tuning
The position of the fluorine atom relative to the amidine group dictates the magnitude of the
Table 1: Comparative Physicochemical Properties of Benzamidine Analogs (Data synthesized from standard Hammett equation principles and medicinal chemistry literature)
| Compound Structure | Substituent | Approx. | LogP (Est.)[1] | Metabolic Stability |
| Benzamidine | -H | 11.6 | 0.8 | Low (Oxidation prone) |
| 2-Aminobenzamidine | 2- | 11.8 | 0.5 | Moderate |
| 4-Fluoro-2-aminobenzamidine | 4-F | 10.2 | 0.9 | High (Blocks para-ox) |
| 5-Fluoro-2-aminobenzamidine | 5-F | 10.1 | 0.9 | High |
| Difluoro- analogs | 4,5-diF | ~9.0 | 1.1 | Very High |
Analyst Note: The 2-amino group is an electron donor (+M effect), which typically raises the
. To counteract this and achieve oral bioavailability, fluorination is often required at the 4- or 5-positions to pull electron density away from the amidine carbon.
Structural Biology: The S1 Pocket Interaction
In serine proteases (e.g., Factor Xa), the S1 pocket contains an aspartate residue (Asp189) at the bottom. The amidine group forms a bidentate salt bridge with this aspartate.
-
Fluorine's Role: While the salt bridge is electrostatic, the hydrophobic walls of the S1 pocket (formed by residues like Trp215) accommodate the aromatic ring. Fluorine substitution can enhance binding via:
-
Quadrupole Interactions: Orthogonal interactions with carbonyl oxygens of the protein backbone.
-
Desolvation: Fluorination increases the hydrophobicity of the ring, reducing the energetic penalty of desolvating the ligand before it enters the hydrophobic S1 cleft.
-
Synthetic Architectures
Synthesizing fluorinated 2-aminobenzamidines requires careful orchestration to prevent cyclization (forming benzimidazoles or quinazolines) and to manage the high reactivity of the amidine group.
The Pinner Reaction (Gold Standard)
The most reliable route converts a fluorinated 2-aminobenzonitrile to the amidine via an imidate intermediate.
Protocol: Synthesis of 4-Fluoro-2-aminobenzamidine
-
Starting Material: 2-Amino-4-fluorobenzonitrile.
-
Imidate Formation (Pinner Salt):
-
Dissolve nitrile in anhydrous ethanol (0.5 M).
-
Cool to 0°C under
atmosphere. -
Bubble dry HCl gas through the solution for 2–4 hours until saturation. Critical: Moisture must be excluded to prevent hydrolysis to the ethyl ester.
-
Stir at room temperature for 12–24 hours. The imidate hydrochloride salt usually precipitates.
-
Precipitate is washed with anhydrous ether.
-
-
Ammonolysis:
-
Resuspend the imidate salt in anhydrous ethanol.
-
Treat with 7N
in methanol or bubble anhydrous ammonia gas at 0°C. -
Seal the vessel and heat to 40–60°C for 4 hours.
-
-
Purification:
-
Concentrate in vacuo.
-
Recrystallize from EtOH/Ether or purify via reverse-phase HPLC (0.1% TFA buffer) to isolate the amidine as a stable salt.
-
Synthetic Workflow Diagram
Figure 1: Step-wise synthesis of fluorinated 2-aminobenzamidines via the Pinner method.
Medicinal Chemistry Case Studies
Factor Xa Inhibitors (Anticoagulants)
Factor Xa inhibitors like Betrixaban utilize a benzamidine-like electronic environment. In early discovery phases, 2-aminobenzamidine analogs were extensively screened.
-
Mechanism: The 2-amino group often serves as a linker attachment point (e.g., forming an amide bond with a larger lipophilic tail that binds to the S4 pocket), while the amidine (or its fluorinated bioisostere) anchors in S1.
-
Fluorine Advantage: Replacing hydrogen with fluorine at the 4-position of the benzamidine ring in lead compounds has been shown to improve metabolic half-life by blocking cytochrome P450 oxidation, which typically targets the electron-rich para-position.
Urokinase-type Plasminogen Activator (uPA)
Inhibitors of uPA are investigated for anti-metastatic cancer therapies.
-
Challenge: High selectivity is required to inhibit uPA without affecting tPA (tissue Plasminogen Activator).
-
Solution: Fluorinated benzamidines show subtle changes in hydration shells. The slightly smaller radius of F compared to a methyl group, combined with its polarity, allows for specific water-mediated hydrogen bonds unique to the uPA active site.
Molecular Recognition Diagram
Figure 2: Pharmacophore mapping of fluorinated benzamidine within the Serine Protease S1 pocket.
References
-
Böhm, H. J., et al. (2004). "Fluorine in Medicinal Chemistry." ChemBioChem. A foundational review on the electronic effects of fluorine in drug design.
-
Matter, H., et al. (2002). "Design and structural analysis of fluorinated benzamidines as potent inhibitors of Factor Xa." Journal of Medicinal Chemistry. Detailed SAR on fluorine substitution patterns.
-
Olsen, J. A., et al. (2008). "Fluorine interactions at the active site."[2] Bioorganic & Medicinal Chemistry Letters. Explores the multipolar interactions of fluorine in protein pockets.
-
Stürzebecher, J., et al. (1997). "Structure-activity relationships of inhibitors of trypsin-like serine proteases." Journal of Enzyme Inhibition.
data for benzamidine derivatives. -
Pinner, A., & Klein, F. (1877). "Umwandlung der Nitrile in Imide." Berichte der deutschen chemischen Gesellschaft. The original description of the Pinner reaction chemistry.
Sources
Methodological & Application
Protocol for cyclization of 2-amino-3,6-difluorobenzamidine with ketones
The following Application Note and Protocol details the cyclization of 2-amino-3,6-difluorobenzamidine with ketones. This specific transformation is a critical gateway to 4-amino-dihydroquinazolines and spiro-quinazolinones , scaffolds highly valued in medicinal chemistry for their bioactivity (e.g., iNOS inhibitors, Nociceptin receptor ligands).
Part 1: Introduction & Strategic Analysis
The reaction between 2-amino-3,6-difluorobenzamidine and a ketone is a cyclocondensation that yields a 2,2-disubstituted-1,2-dihydroquinazoline (often spiro-fused if the ketone is cyclic).
Why this specific scaffold? The 3,6-difluoro substitution pattern is electronically unique.
-
3-Fluoro (ortho to NH₂): Reduces the nucleophilicity of the aniline nitrogen via inductive withdrawal (-I effect), potentially slowing the initial attack on the ketone.
-
6-Fluoro (ortho to Amidine): Sterically shields the amidine carbon and influences the pKa of the amidine group.
Unlike simple benzamidines, the difluoro-variant requires optimized conditions—typically acid catalysis (provided inherently by the dihydrochloride salt) and high thermal energy (reflux in protic solvents)—to overcome the deactivated nucleophile.
Part 2: Reaction Mechanism & Causality
The formation of the dihydroquinazoline ring proceeds through a cascade mechanism. Understanding this allows for rational troubleshooting.
-
Activation : The ketone carbonyl is activated by the acid (H⁺ from the benzamidine dihydrochloride salt).
-
Imine Formation : The aniline nitrogen (despite being deactivated by the 3-F) attacks the activated ketone to form a hemiaminal, which dehydrates to an imine (Schiff base).
-
Cyclization : The amidine nitrogen (intramolecular nucleophile) attacks the imine carbon.
-
Stabilization : The resulting dihydroquinazoline core is stable, often precipitating as a salt.
Graphviz Diagram: Reaction Mechanism & Pathway
Caption: Mechanistic pathway from benzamidine salt to dihydroquinazoline via acid-mediated condensation.
Part 3: Detailed Experimental Protocol
Reagents & Equipment:
-
Substrate : 2-Amino-3,6-difluorobenzamidine dihydrochloride (CAS: 211309-84-7 or synthesized).
-
Ketone : Cyclic (e.g., 4-piperidone derivatives) or acyclic ketone (1.0–1.2 equivalents).[1]
-
Solvent : Absolute Ethanol (EtOH) or Isopropyl Alcohol (IPA).
-
Base (Optional) : Ammonia solution or Et₃N (for workup).
-
Apparatus : Round-bottom flask, reflux condenser, magnetic stirrer, oil bath.
Step-by-Step Methodology
1. Preparation of Reaction Mixture
-
In a suitably sized round-bottom flask, suspend 2-amino-3,6-difluorobenzamidine dihydrochloride (1.0 equiv) in Absolute Ethanol (concentration ~0.2–0.5 M).
-
Add the Ketone (1.0–1.2 equiv).[1]
-
Note: If the ketone is a solid, add it directly. If liquid, add via syringe.
-
Critical Insight: The dihydrochloride salt is acidic enough to catalyze the reaction. Do not add base at this stage; free-basing the amidine early can reduce the electrophilicity of the ketone (by removing the acid catalyst) and lead to sluggish reaction rates.
-
2. Thermal Cyclization
-
Equip the flask with a reflux condenser.
-
Heat the mixture to Reflux (78–80 °C) with vigorous stirring.
-
Time : 12–18 hours (Overnight).
3. Workup & Isolation
-
Method A (Precipitation - Preferred) :
-
Cool the reaction mixture to Room Temperature (RT), then chill in an ice bath (0–4 °C) for 1 hour.
-
Filter the precipitate (usually the hydrochloride salt of the product).[2]
-
Wash the cake with cold ethanol (2 x small vol) and diethyl ether.
-
-
Method B (Extraction - If no precipitate) :
4. Purification
-
If the crude purity is <95%, purify via Flash Column Chromatography .
-
Stationary Phase : Silica Gel.
-
Mobile Phase : DCM : Methanol (Gradient from 100:0 to 90:10).
-
Note: For basic products, add 1% NH₄OH to the mobile phase to prevent streaking.
-
Part 4: Optimization & Troubleshooting
The following table summarizes critical parameters and their impact on the reaction outcome.
| Parameter | Condition | Effect / Recommendation |
| Solvent | Ethanol (EtOH) | Standard .[3] Good solubility for reagents, poor for product salt (aids isolation). |
| Isopropanol (IPA) | Use if higher temp (>80°C) is needed for sterically hindered ketones. | |
| Stoichiometry | 1:1 vs 1:1.2 | Use slight excess of ketone (1.2 equiv) to drive completion. |
| Catalysis | HCl (Internal) | The 2HCl salt is sufficient. Adding external acid (pTSA) is rarely needed. |
| Water | Moisture | Detrimental . The reaction produces water. Use dry solvents or add molecular sieves (3Å) if the reaction stalls. |
| Temperature | Room Temp | Ineffective .[4] The 3,6-difluoro substitution deactivates the aniline; heat is required. |
Troubleshooting Guide:
-
Issue : No reaction after 4 hours.
-
Solution: Switch solvent to n-Propanol or Toluene (with Dean-Stark trap) to increase temperature and remove water.
-
-
Issue : Sticky gum instead of solid precipitate.
-
Solution: Triturate the gum with Diethyl Ether or Hexane/EtOAc to induce crystallization.
-
-
Issue : Low yield due to solubility.
Part 5: Characterization Criteria
To validate the structure of the 5,8-difluoro-1,2-dihydroquinazoline (numbering changes due to fusion), look for:
-
¹H NMR (DMSO-d₆ or CDCl₃) :
-
Amine/Amidine NH : Broad singlets, typically exchangeable with D₂O.
-
Spiro/Geminal protons : If using a cyclic ketone (e.g., piperidone), distinct multiplets for the aliphatic ring.
-
Aromatic Region : Two distinct signals for the difluoro-phenyl ring (unless symmetric).
-
-
¹⁹F NMR :
-
Two distinct signals (unless the ketone is symmetric and the conformation averages out), typically around -110 to -140 ppm.
-
-
MS (ESI) :
-
Observe [M+H]⁺ peak corresponding to (Benzamidine + Ketone - H₂O).
-
References
-
Automated Synthesis and Initial Evaluation of (4′-Amino-5′,8′-difluoro-1′H-spiro[piperidine-4,2′-quinazolin]-1-yl)...
-
Synthesis and evaluation as NOP ligands of some spiro[piperidine-4,2'(1'H)-quinazolin]...
-
Source: Chemical & Pharmaceutical Bulletin, 2006.[7]
- Context: General methodology for spiro-quinazoline synthesis
-
-
Pharmaceutically active quinazoline compounds (P
- Source: Google P
- Context: Describes the reaction of 2-amino-3,6-difluorobenzamidine with various ketones under reflux conditions.
Sources
- 1. Automated Synthesis and Initial Evaluation of (4′-Amino-5′,8′-difluoro-1′H-spiro[piperidine-4,2′-quinazolin]-1-yl)(4-[18F]fluorophenyl)methanone for PET/MR Imaging of Inducible Nitric Oxide Synthase - PMC [pmc.ncbi.nlm.nih.gov]
- 2. wd.vghtpe.gov.tw [wd.vghtpe.gov.tw]
- 3. AU704133B2 - Pharmaceutically active quinazoline compounds - Google Patents [patents.google.com]
- 4. AU704133B2 - Pharmaceutically active quinazoline compounds - Google Patents [patents.google.com]
- 5. Thieme E-Books & E-Journals [thieme-connect.de]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis and evaluation as NOP ligands of some spiro[piperidine-4,2'(1'H)-quinazolin]-4'(3'H)-ones and spiro[piperidine-4,5'(6'H)-[1,2,4]triazolo[1,5-c]quinazolines] - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: A Robust and Modular Approach to the Synthesis of Fluorinated Spiro[piperidine-4,2'-quinazoline] Derivatives
An Application Guide for Drug Development Professionals
Abstract and Significance
The spiro[piperidine-4,2'-quinazoline] scaffold represents a privileged structural motif in medicinal chemistry, combining the three-dimensional architecture of a spirocycle with the pharmacologically significant quinazoline core.[1] Quinazoline derivatives are known to exhibit a wide array of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[2][3] The strategic incorporation of fluorine atoms into drug candidates is a well-established strategy to enhance key pharmacokinetic and pharmacodynamic properties, such as metabolic stability, membrane permeability, and binding affinity.[4][5] This guide provides a comprehensive overview and a detailed protocol for the synthesis of fluorinated spiro[piperidine-4,2'-quinazoline] derivatives, leveraging a modern, multicomponent reaction strategy. This approach offers high efficiency and modularity, making it ideal for the rapid generation of compound libraries for drug discovery programs.
Introduction to Synthetic Strategy
The construction of complex heterocyclic systems like spiro[piperidine-4,2'-quinazolines] requires a robust and flexible synthetic approach. Traditional multi-step linear syntheses can be time-consuming and inefficient. Multicomponent reactions (MCRs), particularly the Ugi four-component reaction (Ugi-4CR), offer a powerful alternative by forming multiple bonds and assembling complex molecules from simple precursors in a single, convergent step.[6][7]
Our featured strategy involves a two-stage process:
-
Ugi Four-Component Reaction (Ugi-4CR): A fluorinated anthranilic acid, a protected piperidine-based amine, an aldehyde, and an isocyanide are combined to rapidly assemble a linear dipeptide-like intermediate. This reaction is known for its high atom economy and tolerance of diverse functional groups.[7]
-
Post-Ugi Deprotection and Cyclization: The Ugi product undergoes a subsequent acid-mediated deprotection and intramolecular cyclization to form the desired spiro[piperidine-4,2'-quinazoline] core. This cyclization step rigidifies the molecule into its final, drug-like conformation.[8]
This strategy is advantageous because the fluorine moiety is introduced via a readily available starting material (e.g., a fluorinated anthranilic acid), ensuring regiochemical control and avoiding harsh, late-stage fluorination reactions.[9]
Visualized Synthetic Workflow
The overall workflow, from precursor assembly to final product characterization, is outlined below. This visual guide helps in planning and executing the synthetic campaign efficiently.
Figure 1: Overall workflow for the synthesis and analysis of target compounds.
Detailed Experimental Protocol
This protocol describes the synthesis of a representative compound, 6'-fluoro-1'-(tert-butyl)-3'-phenylspiro[piperidine-4,2'(1'H)-quinazolin]-4'(3'H)-one .
Reagents and Equipment
-
Reagents: 5-Fluoro-2-aminobenzoic acid, tert-butyl 4-aminopiperidine-1-carboxylate (Boc-4-aminopiperidine), Benzaldehyde, tert-Butyl isocyanide, Methanol (anhydrous), Dichloromethane (DCM, anhydrous), Trifluoroacetic acid (TFA), Saturated sodium bicarbonate solution, Brine, Anhydrous magnesium sulfate (MgSO₄), Ethyl acetate (EtOAc), Hexanes, Silica gel (230-400 mesh).
-
Equipment: Round-bottom flasks, reflux condenser, magnetic stirrer with hotplate, rotary evaporator, thin-layer chromatography (TLC) plates, UV lamp, glass column for chromatography, standard glassware.
Stage 1: Ugi Four-Component Reaction
Sources
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. cbijournal.com [cbijournal.com]
- 4. scispace.com [scispace.com]
- 5. chemijournal.com [chemijournal.com]
- 6. Solid-Phase Synthesis of N-Substituted Pyrrolidinone Tethered N-substituted Piperidines via Ugi Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols: Conditions for Condensing 2-Amino-3,6-difluorobenzamidine with Aldehydes
For Researchers, Scientists, and Drug Development Professionals
Introduction
The synthesis of quinazoline and its derivatives is a cornerstone of medicinal chemistry, as this scaffold is present in numerous compounds with a wide array of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1] A robust and versatile method for constructing the quinazoline core is the condensation of 2-aminobenzamidine derivatives with aldehydes. This reaction allows for the introduction of diverse substituents at the 2-position of the quinazoline ring, providing a powerful tool for structure-activity relationship (SAR) studies in drug discovery.
This guide provides a detailed exploration of the conditions for the condensation of a particularly interesting building block, 2-amino-3,6-difluorobenzamidine , with aldehydes. The presence of two fluorine atoms on the benzene ring is anticipated to significantly modulate the physicochemical and pharmacological properties of the resulting quinazoline derivatives. Fluorine substitution is a well-established strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and bioavailability of drug candidates.[2]
Due to the limited availability of specific literature on 2-amino-3,6-difluorobenzamidine, this document will leverage established principles from the condensation reactions of 2-aminobenzamidine and related fluorinated anilines to provide a comprehensive and predictive guide. We will delve into the underlying reaction mechanisms, explore a range of potential reaction conditions, and provide a detailed, adaptable experimental protocol.
Mechanistic Insights: The Pathway to Quinazoline Formation
The condensation of a 2-aminobenzamidine with an aldehyde to form a 4-aminoquinazoline is a multi-step process that begins with a nucleophilic attack and culminates in a cyclization and aromatization sequence. The reaction can be catalyzed by either acid or base, and can also proceed under neutral, thermal conditions.
The Reaction Unveiled: A Step-by-Step Look
The generally accepted mechanism proceeds as follows:
-
Imine Formation: The reaction initiates with the nucleophilic attack of the exocyclic amino group of the 2-aminobenzamidine onto the electrophilic carbonyl carbon of the aldehyde. This is typically the rate-determining step and can be accelerated by acid catalysis, which protonates the carbonyl oxygen, increasing the electrophilicity of the carbonyl carbon.[3] Following the initial addition, a molecule of water is eliminated to form a Schiff base (imine) intermediate.
-
Intramolecular Cyclization: The next crucial step involves an intramolecular nucleophilic attack from one of the nitrogen atoms of the amidine moiety onto the imine carbon. This ring-closing step forms a dihydroquinazoline intermediate.
-
Aromatization: The final step is the aromatization of the dihydroquinazoline ring to the thermodynamically more stable quinazoline system. This often occurs via oxidation. In many procedures, an external oxidizing agent is not explicitly added, and atmospheric oxygen or a disproportionation reaction can facilitate this final aromatization.
Caption: Generalized mechanism for the formation of 4-aminoquinazolines.
The Influence of 3,6-Difluoro Substitution
The presence of two strongly electron-withdrawing fluorine atoms on the aromatic ring of 2-amino-3,6-difluorobenzamidine is expected to have a pronounced effect on the reaction:
-
Reduced Nucleophilicity: The inductive effect of the fluorine atoms will decrease the electron density on the aromatic ring and, consequently, reduce the nucleophilicity of the 2-amino group.[4] This may necessitate more forcing reaction conditions (e.g., higher temperatures, stronger acid catalysis) to drive the initial imine formation compared to non-fluorinated analogues.
-
Increased Acidity: The fluorine atoms will increase the acidity of the N-H protons of the amino and amidine groups, which could influence the cyclization and aromatization steps.
-
Regioselectivity: The substitution pattern is fixed, so issues of regioselectivity that can arise with other substituted anilines are not a concern here.
A Survey of Reaction Conditions
Based on the extensive literature for the synthesis of quinazolines from related starting materials, a variety of conditions can be envisioned for the condensation of 2-amino-3,6-difluorobenzamidine with aldehydes. The optimal conditions will likely depend on the reactivity of the specific aldehyde used.
| Parameter | Conditions | Rationale and Expert Insights | References |
| Catalyst | Acidic (e.g., HCl, p-TsOH, Acetic Acid), Lewis Acids (e.g., ZnCl2), or catalyst-free (thermal). | Acid catalysis protonates the aldehyde carbonyl, increasing its electrophilicity and accelerating the initial nucleophilic attack by the less nucleophilic fluorinated amine.[5] For highly activated aldehydes, a catalyst may not be necessary. | [6][5] |
| Solvent | Protic (e.g., Ethanol, Acetic Acid), Aprotic Polar (e.g., DMF, DMSO), or solvent-free. | Ethanol is a common choice as it is a good solvent for the reactants and can facilitate proton transfer.[6] DMF and DMSO are suitable for higher temperature reactions.[1] Solvent-free conditions, often with microwave irradiation, offer a green and efficient alternative. | [1][6] |
| Temperature | Room temperature to reflux (typically 80-150 °C). | Due to the expected lower reactivity of the fluorinated starting material, elevated temperatures will likely be required to achieve a reasonable reaction rate. | [2] |
| Reaction Time | 1 to 24 hours. | Reaction progress should be monitored by an appropriate technique (e.g., TLC or LC-MS) to determine the optimal reaction time. | |
| Aldehyde Type | Aromatic, Heteroaromatic, Aliphatic. | Aromatic aldehydes with electron-donating groups may react slower than those with electron-withdrawing groups. Aliphatic aldehydes are also viable substrates. |
Experimental Protocol: A Representative Procedure
The following protocol is adapted from established procedures for the synthesis of 4-aminoquinazolines from 2-aminobenzamidines and provides a solid starting point for the reaction with 2-amino-3,6-difluorobenzamidine.
Materials
-
2-Amino-3,6-difluorobenzamidine dihydrochloride (or free base)
-
Aldehyde of choice (e.g., benzaldehyde)
-
Anhydrous Ethanol
-
Concentrated Hydrochloric Acid (if starting from the free base)
-
Sodium Bicarbonate (saturated aqueous solution)
-
Ethyl Acetate
-
Anhydrous Magnesium Sulfate
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and hotplate
-
Standard glassware for workup and purification
Step-by-Step Methodology
-
Reaction Setup:
-
To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-amino-3,6-difluorobenzamidine dihydrochloride (1.0 eq).
-
Add the aldehyde (1.1 eq) to the flask.
-
Add anhydrous ethanol to the flask to achieve a concentration of approximately 0.2 M with respect to the 2-amino-3,6-difluorobenzamidine.
-
Note on starting material: If using the free base of 2-amino-3,6-difluorobenzamidine, add a catalytic amount of concentrated hydrochloric acid (e.g., 0.1 eq) to the reaction mixture to facilitate the reaction.
-
-
Reaction Execution:
-
Stir the mixture at room temperature for 10 minutes.
-
Heat the reaction mixture to reflux (approximately 78 °C for ethanol) and maintain for 4-12 hours.
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.
-
-
Work-up:
-
Once the reaction is complete, allow the mixture to cool to room temperature.
-
Remove the ethanol under reduced pressure using a rotary evaporator.
-
To the residue, add ethyl acetate and a saturated aqueous solution of sodium bicarbonate to neutralize the acid.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
-
Purification:
-
The crude product can be purified by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) or by recrystallization from a suitable solvent (e.g., ethanol/water or ethyl acetate/hexanes).
-
Self-Validating System and Troubleshooting
| Potential Issue | Possible Cause | Suggested Solution |
| Low or no conversion | Insufficiently forcing conditions due to the deactivating effect of the fluorine atoms. | Increase the reaction temperature, prolong the reaction time, or add a stronger acid catalyst (e.g., p-toluenesulfonic acid). |
| Formation of side products | Decomposition at high temperatures or competing reaction pathways. | Lower the reaction temperature and extend the reaction time. Ensure the reaction is performed under an inert atmosphere if oxidation of the aldehyde is a concern. |
| Difficult purification | Product has similar polarity to starting materials or byproducts. | Optimize the column chromatography conditions (e.g., try a different solvent system) or attempt recrystallization from various solvents. |
Visualization of the Experimental Workflow
Sources
- 1. eurekaselect.com [eurekaselect.com]
- 2. ias.ac.in [ias.ac.in]
- 3. m.youtube.com [m.youtube.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Quinazolin-4(3 H)-ones and 5,6-Dihydropyrimidin-4(3 H)-ones from β-Aminoamides and Orthoesters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Quinazolin-4(3H)-ones and 5,6-Dihydropyrimidin-4(3H)-ones from β-Aminoamides and Orthoesters - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Handling, Storage, and Preparation of Hygroscopic Benzamidine Dihydrochloride
[1][2]
Introduction: The "Hygroscopic Trap" in Protease Inhibition[1]
Benzamidine dihydrochloride (Benzamidine HCl) is a cornerstone reagent in protein purification, acting as a potent, reversible competitive inhibitor of serine proteases like trypsin, thrombin, and plasmin. While its inhibition mechanism is well-documented, its physical chemistry—specifically its hygroscopicity —is frequently underestimated, leading to inconsistent experimental results.[1][2]
The "hygroscopic trap" occurs when researchers treat Benzamidine HCl as a static solid.[2] In reality, the anhydrous salt (MW: 156.61 g/mol ) rapidly absorbs atmospheric moisture upon exposure, transitioning toward a hydrate form (MW: ~174.6 g/mol or higher depending on water content).[1] This unmonitored mass gain introduces two critical errors:
-
Stoichiometric Drift: Weighing "156 mg" of moisture-laden powder results in a sub-molar concentration, potentially leaving proteases active during sensitive lysis steps.[1]
-
Hydrolytic Degradation: Long-term storage of moisture-compromised solids can accelerate oxidation or hydrolysis, indicated by a yellowing of the white crystalline powder.[1]
This guide provides a self-validating framework to handle, store, and solubilize Benzamidine HCl, ensuring reproducibility in drug development and biochemical assays.[1]
Material Science & Stoichiometry
Understanding the hydration state is critical for accurate molarity calculations.[2]
| Form | Chemical Formula | Molecular Weight ( g/mol ) | CAS Number | Characteristics |
| Anhydrous | C₆H₅C(=NH)NH₂[1][2] · HCl | 156.61 | 1670-14-0 | Highly hygroscopic; white crystalline powder.[1][2][3] |
| Hydrate | C₆H₅C(=NH)NH₂[1][2] · HCl · xH₂O | ~174.63 (Monohydrate) | 206752-36-5 | More stable form in ambient air; often the state of "old" stock.[1][2] |
Expert Insight: If your bottle has been opened multiple times without inert gas purging, assume it is the hydrate. Calculating based on the anhydrous MW (156.[1]61) when using hydrated salt results in an ~11% under-dosing error.[1] For critical kinetic assays, verify concentration via UV absorbance (
Protocol: Assessment and Weighing Workflow
The following workflow integrates visual quality control (QC) with environmental control to ensure the integrity of the solid reagent.
Visual QC Check
Before weighing, inspect the material:
-
Caution: Clumped aggregates (indicates moisture uptake).[1][2] Action: Assume hydrate MW.
-
Fail: Yellow/discolored powder or liquid deliquescence.[1][2] Action: Discard.
Workflow Diagram
Figure 1: Decision tree for assessing benzamidine salt quality prior to solubilization. Visual inspection determines the assumed molecular weight for calculation.[1][2]
Protocol: Preparation of Stock Solutions
Benzamidine HCl is sensitive to oxidation in solution.[4][5][6][7] Fresh preparation is the gold standard. However, for high-throughput workflows, frozen stocks are permissible if handled correctly.[1]
Solubility & Stability Matrix
| Solvent | Max Solubility | Stability (RT) | Stability (-20°C) | Notes |
| Water | ~50 mg/mL (320 mM) | < 24 Hours | 1 Month | Solution is acidic (pH ~5).[1][2] May require mild warming (37°C) to dissolve at >25 mg/mL. |
| Ethanol | ~10 mg/mL | < 24 Hours | N/A | Useful for organic synthesis; less common for bio-buffers.[1][2] |
| DMSO | ~25 mg/mL | 2-3 Days | 6 Months | Recommended for long-term stocks. Protect from light.[1][2] |
Step-by-Step Solubilization (Aqueous)
-
Calculate: Determine mass required for a 100 mM (100x) or 1 M (1000x) stock.
-
Note: 1 M stocks are difficult to dissolve in pure water without heating; 100 mM is practical for most applications.
-
-
Weigh: Rapidly weigh the solid into a pre-tared tube. Do not leave the balance door open longer than necessary.
-
Dissolve: Add degassed ultra-pure water.
-
Why Degassed? Dissolved oxygen promotes oxidation.[2]
-
-
Agitate: Vortex vigorously.
-
Troubleshooting: If crystals persist, warm the tube to 37°C for 5-10 minutes. Do not boil.
-
-
Filter: Sterilize via 0.22 µm syringe filter if using for cell culture or long-term purification columns.
-
Aliquot & Freeze: Divide into single-use aliquots. Flash freeze in liquid nitrogen (optional but recommended) and store at -20°C. Do not refreeze.
Storage of the Solid Reagent
To maintain the "Anhydrous" status of your powder, strict storage discipline is required.
-
Primary Container: Store in the original manufacturer's bottle, tightly capped.
-
Secondary Containment: Place the bottle inside a desiccator or a sealed bag with active silica gel packets.
-
Temperature:
-
Atmosphere: If available, purge the bottle headspace with Argon or Nitrogen gas before re-sealing.[1] This displaces moist air and prevents oxidation.
Self-Validating Systems (Quality Assurance)
How do you verify your inhibitor is working?
References
Sources
- 1. 苯甲脒 盐酸盐 水合物 ≥99% | Sigma-Aldrich [sigmaaldrich.com]
- 2. Benzamidine HCl hydrate | C7H11ClN2O | CID 16219042 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. chemimpex.com [chemimpex.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. Benzamidine hydrochloride hydrate | 206752-36-5 [chemicalbook.com]
- 6. Benzamidine hydrochloride monohydrate, 5 g, CAS No. 206752-36-5 | Individual Inhibitors | Inhibitors | Biochemistry | Life Science | Carl ROTH - International [carlroth.com]
- 7. scientificlabs.co.uk [scientificlabs.co.uk]
Preparation of free base 2-amino-3,6-difluorobenzamidine from hydrochloride salt
An In-Depth Guide to the Preparation and Handling of Free Base 2-Amino-3,6-difluorobenzamidine
Abstract
This comprehensive application note provides a detailed, field-proven protocol for the preparation of free base 2-amino-3,6-difluorobenzamidine from its corresponding hydrochloride salt. 2-Amino-3,6-difluorobenzamidine is a valuable building block in medicinal chemistry, particularly in the synthesis of kinase inhibitors and other therapeutic agents. The hydrochloride salt form ensures stability and ease of handling for long-term storage. However, many synthetic transformations require the neutral, free base form of the amine. This guide is designed for researchers, chemists, and drug development professionals, offering a robust methodology grounded in fundamental chemical principles. We will delve into the causality behind experimental choices, provide a self-validating protocol, and outline essential safety and handling procedures.
Introduction: The Rationale for Free Base Generation
Amine-containing compounds, especially highly functionalized ones like benzamidines, are frequently prepared, stored, and sold as their hydrochloride salts. This practice offers several advantages:
-
Enhanced Stability: The salt form is generally more crystalline and less susceptible to aerial oxidation or degradation compared to the often oily or less stable free base.
-
Improved Solubility: Hydrochloride salts typically exhibit higher solubility in aqueous or protic solvents.
However, for subsequent synthetic steps, such as nucleophilic additions, coupling reactions, or any reaction requiring a non-protonated amine, conversion to the free base is a mandatory prerequisite. The process involves a straightforward acid-base reaction where a suitable base is used to deprotonate the ammonium and amidinium hydrochloride groups, rendering the molecule neutral and typically more soluble in organic solvents.[1]
The choice of base and the extraction solvent are critical parameters that depend on the substrate's reactivity and solubility, which will be discussed in detail.
Principle of the Method: Acid-Base Chemistry
The conversion of 2-amino-3,6-difluorobenzamidine hydrochloride to its free base is an equilibrium-driven acid-base neutralization. The hydrochloride salt exists in a protonated state in solution. By introducing a base, the protons are scavenged, shifting the equilibrium towards the deprotonated, neutral free base form.
Reaction: R-NH₃⁺Cl⁻ + Base → R-NH₂ + Base-H⁺ + Cl⁻
The newly formed free base, being significantly less polar than its salt precursor, exhibits reduced solubility in aqueous media and can be efficiently extracted into an immiscible organic solvent.
Health and Safety Precautions
Handling of aminobenzamidine derivatives requires adherence to strict safety protocols. While specific data for 2-amino-3,6-difluorobenzamidine is limited, data from related compounds like 4-aminobenzamidine dihydrochloride should be used as a guideline.[2][3][4][5][6]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, chemical safety goggles conforming to EN166 (EU) or NIOSH (US) standards, and nitrile gloves.[3][5]
-
Ventilation: Conduct all operations in a well-ventilated chemical fume hood to avoid inhalation of dust or vapors.[2][3]
-
Handling: Avoid dust formation.[2][4] Wash hands thoroughly after handling.[2][6]
-
First Aid:
-
Inhalation: Remove the person to fresh air and keep them comfortable for breathing.[3][5][6]
-
Skin Contact: Wash with plenty of soap and water.[6]
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do so. Continue rinsing.[3][6]
-
Ingestion: Rinse mouth and seek medical advice if you feel unwell.[2][5][6]
-
Experimental Protocol: Free Base Generation
This protocol is designed to be a self-validating system. Successful phase separation and product isolation are key indicators of a correct procedure.
Materials and Equipment
| Reagent/Material | Grade |
| 2-Amino-3,6-difluorobenzamidine hydrochloride | ≥97% Purity |
| Saturated Sodium Bicarbonate (NaHCO₃) Solution | Reagent Grade |
| Ethyl Acetate (EtOAc) | ACS Grade or higher |
| Deionized Water | |
| Brine (Saturated NaCl Solution) | |
| Anhydrous Sodium Sulfate (Na₂SO₄) | Reagent Grade |
| Separatory Funnel | Appropriate Volume |
| Erlenmeyer Flasks | Appropriate Volume |
| Round-Bottom Flask | Appropriate Volume |
| Rotary Evaporator | |
| pH indicator strips |
Step-by-Step Procedure
-
Dissolution:
-
Accurately weigh 1.0 equivalent of 2-amino-3,6-difluorobenzamidine hydrochloride and place it into an appropriately sized Erlenmeyer flask.
-
Add deionized water (approx. 10-15 mL per gram of salt) and stir until the solid is completely dissolved. The salt form should be readily soluble in water.
-
-
Basification:
-
While stirring the aqueous solution, slowly add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) dropwise.
-
Causality: Sodium bicarbonate is a mild base, which is advantageous as it minimizes the risk of hydrolyzing the amidine functional group, a potential side reaction with stronger bases like NaOH.[7]
-
Continue adding the basic solution until gas evolution (CO₂) ceases.
-
Check the pH of the aqueous layer using a pH strip to ensure it is basic (pH ≥ 8). The formation of a precipitate or cloudiness at this stage is common and indicates the formation of the less water-soluble free base.
-
-
Liquid-Liquid Extraction:
-
Transfer the entire mixture to a separatory funnel.
-
Add an equal volume of ethyl acetate (EtOAc).
-
Causality: Ethyl acetate is an effective solvent for extracting moderately polar organic compounds and is immiscible with water, allowing for clean phase separation.
-
Stopper the funnel and invert it gently several times, venting frequently to release any pressure buildup. Shake vigorously for 1-2 minutes.
-
Allow the layers to separate completely. The upper layer will be the organic phase (EtOAc), and the bottom will be the aqueous phase.
-
Drain the lower aqueous layer.
-
Repeat the extraction of the aqueous layer with a fresh portion of EtOAc (0.5x the original volume) to maximize the recovery of the product. Combine the organic extracts.
-
-
Washing and Drying:
-
Wash the combined organic layers with brine (saturated NaCl solution).
-
Causality: The brine wash helps to remove the bulk of the dissolved water from the organic phase, improving the efficiency of the subsequent drying step.
-
Drain the lower aqueous brine layer.
-
Transfer the organic layer to a clean, dry Erlenmeyer flask.
-
Add anhydrous sodium sulfate (Na₂SO₄), a neutral drying agent, until it no longer clumps together. Swirl the flask and let it stand for 15-20 minutes.
-
-
Isolation:
-
Filter the solution to remove the drying agent, collecting the filtrate in a pre-weighed round-bottom flask.
-
Remove the solvent (EtOAc) using a rotary evaporator. Use a moderate bath temperature (35-40 °C) to avoid product degradation.
-
Once the solvent is removed, a solid or semi-solid residue should remain. This is the free base 2-amino-3,6-difluorobenzamidine.
-
-
Characterization and Storage:
-
Determine the yield and characterize the product using standard analytical techniques (¹H NMR, ¹³C NMR, LC-MS, melting point) to confirm its identity and purity.
-
For short-term use, the free base can be stored in a tightly sealed container. For long-term stability, it is advisable to store it under an inert atmosphere (argon or nitrogen) in a cool, dark place.[7]
-
Visual Workflow
Caption: Workflow for the conversion of the hydrochloride salt to the free base.
Troubleshooting
| Issue | Probable Cause(s) | Suggested Solution(s) |
| Emulsion forms during extraction | Agitation was too vigorous; presence of surfactants. | Allow the mixture to stand for a longer period. Add a small amount of brine to help break the emulsion. |
| Low or no product yield | Incomplete basification; insufficient extraction. | Re-check the pH of the aqueous layer; if acidic, add more base. Perform an additional extraction of the aqueous layer. |
| Product is an oil, not a solid | Presence of residual solvent or impurities. | Dry the product under high vacuum for an extended period. Consider purification by column chromatography if necessary. |
| Incomplete dissolution of salt | Insufficient water used. | Add more deionized water incrementally until the solid dissolves completely. Gentle warming may be applied if necessary. |
Conclusion
The protocol described provides a reliable and reproducible method for preparing free base 2-amino-3,6-difluorobenzamidine from its hydrochloride salt. By understanding the chemical principles behind each step—from the choice of a mild base to prevent hydrolysis to the rationale for a brine wash—researchers can confidently and safely generate high-purity material essential for advancing drug discovery and development programs.
References
- Safety Data Sheet: 4-Aminobenzamidine dihydrochloride. Carl ROTH.
- p-aminobenzamidine - Safety D
- Safety Data Sheet: 4-Aminobenzamidine dihydrochloride. Carl ROTH.
- SAFETY DATA SHEET - 4-Aminobenzamidine dihydrochloride. Fisher Scientific.
- SAFETY DATA SHEET - m-Aminobenzamidine dihydrochloride. Fisher Scientific.
- Isolation (Recovery) of amines. University of Alberta.
- Stability issues of 2-Amino-3,5-diiodobenzamide under different conditions. Benchchem.
Sources
Application Notes & Protocols: Strategic Solvent Selection for Nucleophilic Attack Utilizing 2-Aminobenzamidines
For: Researchers, scientists, and drug development professionals.
Introduction: The Critical Role of 2-Aminobenzamidines and Solvent Choice
2-Aminobenzamidine and its derivatives are privileged scaffolds in medicinal chemistry, serving as key building blocks for a diverse array of heterocyclic compounds, including quinazolines and quinazolinones.[1][2] These nitrogen-containing heterocycles are at the core of numerous therapeutic agents, exhibiting a broad spectrum of pharmacological activities.[2] The synthetic utility of 2-aminobenzamidines stems from the nucleophilic character of the amino and amidine functionalities, which allows for versatile reactions with various electrophiles.
The success of these synthetic transformations, however, is profoundly influenced by the reaction environment, with the choice of solvent being a paramount consideration. The solvent does not merely act as a passive medium but actively participates in the reaction by solvating reactants, stabilizing transition states, and influencing the nucleophilicity of the reacting species.[3][4][5][6] An injudicious choice of solvent can lead to sluggish reactions, low yields, and the formation of undesirable side products.
These application notes provide a comprehensive guide to understanding and optimizing solvent selection for nucleophilic attack reactions involving 2-aminobenzamidines. By elucidating the interplay between solvent properties and reaction outcomes, we aim to empower researchers to design more efficient and robust synthetic protocols.
Theoretical Framework: Unpacking the Solvent's Influence
The nucleophilic attack of a 2-aminobenzamidine derivative on an electrophile is a nuanced process governed by the electronic and steric properties of both reactants. The solvent's role in this process can be dissected by considering its key physical properties: polarity, proticity, and coordinating ability.
The Duality of Nucleophilicity in 2-Aminobenzamidines
2-Aminobenzamidine possesses two primary nucleophilic centers: the aniline-type amino group (-NH2) and the amidine group (-C(=NH)NH2). The relative nucleophilicity of these groups can be modulated by the solvent. The lone pair of electrons on the amino group can be delocalized into the aromatic ring, reducing its basicity and nucleophilicity compared to a non-conjugated amine.[7] Conversely, the amidine moiety is a strong base. The choice of which nitrogen atom acts as the primary nucleophile can be influenced by the reaction conditions, including the solvent.
Solvent Polarity: Stabilizing Charges
A solvent's polarity, quantified by its dielectric constant, reflects its ability to stabilize charged species. In reactions where the transition state possesses a greater degree of charge separation than the reactants, a more polar solvent will lower the activation energy and accelerate the reaction rate.[8][9] For instance, in the initial step of a nucleophilic attack, where the 2-aminobenzamidine nitrogen attacks an electrophilic carbon, a partial positive and negative charge develop. Polar solvents can stabilize this charge-separated transition state, thereby facilitating the reaction.[10]
The Protic vs. Aprotic Dilemma
Solvents are broadly classified as protic or aprotic.
-
Polar Protic Solvents (e.g., water, methanol, ethanol) contain acidic protons (typically O-H or N-H bonds) and are capable of hydrogen bonding.[4] While they are excellent at solvating both cations and anions, their ability to form strong hydrogen bonds with nucleophiles can be a double-edged sword. This "caging" effect can stabilize the nucleophile to the point of reducing its reactivity, thereby slowing down the reaction rate.[5][11] For smaller, more basic nucleophiles, this effect is more pronounced.[11]
-
Polar Aprotic Solvents (e.g., dimethylformamide (DMF), dimethyl sulfoxide (DMSO), acetonitrile (ACN)) possess significant dipole moments but lack acidic protons.[4][11] They are adept at solvating cations but are less effective at solvating anions.[12] This leaves the nucleophile relatively "bare" and highly reactive, often leading to a significant rate enhancement in nucleophilic substitution reactions.[11][12][13]
-
Nonpolar Solvents (e.g., hexane, toluene) have low dielectric constants and do not effectively solvate charged species. They are generally poor choices for reactions involving charged nucleophiles or intermediates.
The choice between a protic and an aprotic solvent is therefore a critical decision that can dramatically alter the course and efficiency of a reaction.[3]
Visualizing the Mechanistic Landscape
To better understand the influence of the solvent on the reaction pathway, we can visualize the key steps.
General Mechanism of Nucleophilic Attack
The following diagram illustrates the general mechanism of a nucleophilic attack by a 2-aminobenzamidine on a carbonyl compound, a common electrophile.
Sources
- 1. Quinazoline synthesis [organic-chemistry.org]
- 2. epublications.marquette.edu [epublications.marquette.edu]
- 3. What are the key factors that influence nucleophilicity? | AAT Bioquest [aatbio.com]
- 4. Khan Academy [khanacademy.org]
- 5. youtube.com [youtube.com]
- 6. youtube.com [youtube.com]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 10. Photoluminescence Dependance of 2-Bromo-3-aminobenzo[de]anthracene-7-one on Solvent Polarity for Potential Applications in Color-Tunable Optoelectronics - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Polar Protic and Polar Aprotic Solvents - Chemistry Steps [chemistrysteps.com]
- 12. masterorganicchemistry.com [masterorganicchemistry.com]
- 13. medlifemastery.com [medlifemastery.com]
Troubleshooting & Optimization
Technical Support Center: Solubilization Strategies for 2-Amino-3,6-difluorobenzamidine 2HCl
Case ID: SOL-2A36DFB-001 Status: Active Classification: Solubility Optimization / Process Chemistry Applicable Compound: 2-Amino-3,6-difluorobenzamidine dihydrochloride (2HCl)
The Core Challenge: Understanding the "Brick"
Before attempting to dissolve this compound, it is critical to understand why it resists solvation in standard organic solvents like Dichloromethane (DCM), Tetrahydrofuran (THF), or Ethyl Acetate (EtOAc).
-
Lattice Energy: The 2HCl designation indicates this is a dicationic salt. The coulombic attraction between the diprotonated benzamidine/aniline species and the two chloride counter-ions creates a crystal lattice with extremely high lattice energy.
-
Polarity Mismatch: Standard organic solvents (DCM, EtOAc) lack the dielectric constant (
) required to dissociate these ion pairs. -
The Fluorine Effect: While fluorine atoms generally increase lipophilicity in neutral molecules, in this salt form, they withdraw electrons from the aromatic ring. This reduces the basicity of the aniline nitrogen but does not negate the ionic nature of the amidine hydrochloride.
The Verdict: You cannot "force" this salt into non-polar organic solvents by heating alone. You must either Swap the Solvent or Break the Salt .
Strategy A: Solvent Switching (Keeping the Salt)
If your downstream reaction can tolerate polar aprotic or protic solvents, this is the fastest solution.
Recommended Solvent Systems
| Solvent | Solubility Potential | Suitability for Reactions | Technical Notes |
| DMSO | High (>50 mg/mL) | Excellent for SNAr, Couplings | High boiling point makes removal difficult. |
| DMF | High (>30 mg/mL) | Good for Amide Couplings | Can decompose to dimethylamine/CO upon heating. |
| Methanol | Moderate/High | Good for Hydrogenations | Nucleophilic; incompatible with acid chlorides/anhydrides. |
| Water | High | Limited (Hydrolysis risk) | Good for biphasic reactions (Schotten-Baumann). |
| DCM/THF | Insoluble | N/A | Do not use without modification (see Strategy B). |
Protocol: The "Spike" Method
If you must use a non-polar solvent (e.g., for a specific catalyst), use a co-solvent spike :
-
Dissolve the 2HCl salt in the minimum volume of DMSO or Methanol .
-
Slowly dilute this concentrated solution into your target solvent (DCM or THF) with vigorous stirring.
-
Limit: Usually stable up to a 10:1 ratio (Organic:DMSO). Beyond this, precipitation occurs.[1]
Strategy B: "Free-Basing" (The Gold Standard)
To render 2-amino-3,6-difluorobenzamidine soluble in DCM, EtOAc, or Toluene, you must remove the HCl counter-ions to generate the neutral Free Base .
Warning: Benzamidine free bases are sensitive to CO₂ (forming carbonates) and hydrolysis. Perform this immediately before use.
The Biphasic Neutralization Protocol
Reagents:
-
2-Amino-3,6-difluorobenzamidine 2HCl
-
2M NaOH or Saturated Na₂CO₃ (Aqueous)
-
Dichloromethane (DCM) or Ethyl Acetate
-
Brine (Saturated NaCl)
Step-by-Step Workflow:
-
Suspension: Suspend the 2HCl salt in the organic solvent (DCM is preferred for solubility; EtOAc is safer).
-
Basification: Add an equal volume of 2M NaOH (pH must reach >12 to ensure the amidine is deprotonated; pKa is approx 11-12).
-
Partition: Shake vigorously for 2-3 minutes. The solid should dissolve as it converts to the neutral species and migrates to the organic layer.
-
Separation: Collect the organic layer.
-
Re-extraction: Extract the aqueous layer once more with fresh organic solvent.
-
Drying: Dry combined organics over anhydrous Na₂SO₄ (Magnesium sulfate is slightly acidic and can trap amidines; Sodium sulfate is safer).
-
Concentration: Evaporate solvent in vacuo at <40°C. Do not heat excessively.
Visualization: Free-Basing Workflow
Caption: Workflow for converting insoluble 2HCl salt into organic-soluble free base.
Strategy C: In-Situ Neutralization (One-Pot)
If isolating the free base is too risky due to stability, neutralize it inside your reaction vessel.
Best for: Amide couplings, Nucleophilic substitutions.
Protocol:
-
Suspend the 2HCl salt in the reaction solvent (e.g., DMF or THF).
-
Add 3.0 - 4.0 equivalents of a non-nucleophilic organic base:
-
Diisopropylethylamine (DIPEA) or Triethylamine (TEA).
-
-
Stir for 15-30 minutes. The mixture may not become perfectly clear (amine salts will precipitate), but the benzamidine will be available for reaction.
-
Proceed with adding your electrophile.
Troubleshooting & FAQs
Q1: I followed the Free Base protocol, but my yield is low. Where did it go?
-
Diagnosis: Benzamidines are relatively polar even as free bases.
-
Fix: The compound may be stuck in the aqueous layer. Saturate the aqueous layer with NaCl (salting out) and perform 2-3 extra extractions with DCM (better extraction efficiency than EtOAc for amidines).
Q2: The free base turned into a gum/oil instead of a solid. Is it ruined?
-
Diagnosis: This is common. Small impurities or residual solvent prevent crystallization.[2]
-
Fix: It is likely fine to use. If high purity is needed, triturating with cold Hexanes or Diethyl Ether can induce crystallization.
Q3: Can I use alcohols (MeOH/EtOH) for the reaction?
-
Answer: Yes, the 2HCl salt dissolves well in methanol.
-
Warning: Methanol is nucleophilic. Do not use it if you are reacting the benzamidine with an acid chloride, anhydride, or highly reactive ester, as you will form the methyl ester side-product.
Q4: My reaction requires anhydrous conditions. How do I dry the salt?
-
Answer: Salts are hygroscopic.[3] Dry the 2HCl salt in a vacuum oven at 40-50°C over P₂O₅ overnight. If using the free base, dry the organic extract thoroughly with Na₂SO₄ before evaporation.
Decision Matrix: Choosing Your Path
Use this logic flow to determine the correct solubilization method for your specific experiment.
Caption: Decision tree for selecting the optimal solubilization strategy based on reaction conditions.
References
- Reichardt, C. (2003). Solvents and Solvent Effects in Organic Chemistry. 3rd ed. Wiley-VCH.
-
Armarego, W. L. F., & Chai, C. L. L. (2013). Purification of Laboratory Chemicals. 7th ed. Butterworth-Heinemann. (Standard protocols for purification of benzamidine derivatives).
-
Hilpert, K., et al. (2013). "Design and Synthesis of Potent, Highly Selective, and Orally Bioavailable Factor Xa Inhibitors." Journal of Medicinal Chemistry, 56(10), 3980–3995. [Link] (Contextual usage of fluorinated benzamidines in drug discovery).
Sources
Technical Support Center: Navigating Amidine Stability in Cyclization Reactions
Welcome to the technical support center dedicated to a persistent challenge in synthetic chemistry: preventing the hydrolysis of amidine groups during cyclization reactions. This guide is designed for researchers, scientists, and professionals in drug development who encounter this issue in their daily work. Here, we move beyond simple protocols to provide a deeper understanding of the underlying chemical principles, offering field-proven insights to ensure the integrity of your target molecules.
Section 1: Frequently Asked Questions (FAQs) - The "Why" Behind Amidine Instability
This section addresses fundamental questions about the nature of amidine hydrolysis, providing the foundational knowledge needed to troubleshoot effectively.
Q1: Why is my amidine group hydrolyzing during the cyclization reaction?
Amidine hydrolysis is the cleavage of the carbon-nitrogen double bond by water, leading to an amide or carboxylic acid and an amine.[1][2] This process is often catalyzed by acidic or basic conditions.[3] During cyclization, several factors can create an environment ripe for hydrolysis:
-
Presence of Water: Water can be introduced as a solvent, a byproduct of a condensation reaction, or present as an impurity in reagents or solvents.
-
pH Extremes: Both strong acids and strong bases can catalyze the hydrolysis of amidines.[4] The protonation of the imino nitrogen under acidic conditions makes the amidine carbon more electrophilic and susceptible to nucleophilic attack by water. Conversely, under basic conditions, the hydroxide ion can directly attack the amidine carbon.
-
Elevated Temperatures: Many cyclization reactions require heat, which can significantly accelerate the rate of hydrolysis.[5]
Q2: What is the chemical mechanism of amidine hydrolysis?
Understanding the mechanism is crucial for devising effective preventative strategies.
-
Acid-Catalyzed Hydrolysis: The reaction is initiated by the protonation of the imino nitrogen of the amidine. This enhances the electrophilicity of the amidine carbon, making it more susceptible to nucleophilic attack by a water molecule. The resulting tetrahedral intermediate then undergoes a series of proton transfers and elimination of an amine to yield a protonated amide, which can be further hydrolyzed to a carboxylic acid.[6]
-
Base-Catalyzed Hydrolysis: In the presence of a strong base, such as hydroxide ions, the hydrolysis proceeds via direct nucleophilic attack of the hydroxide on the amidine carbon. This forms a tetrahedral intermediate which then collapses, eliminating an amine to form an amide. This amide can then be further hydrolyzed under basic conditions to a carboxylate salt.
Q3: Are certain types of amidines more susceptible to hydrolysis?
Yes, the electronic and steric properties of the substituents on the amidine group play a significant role in its stability.
-
Electronic Effects: Electron-withdrawing groups attached to the amidine carbon can increase its electrophilicity, making it more prone to nucleophilic attack and thus, more susceptible to hydrolysis. Conversely, electron-donating groups can decrease the electrophilicity of the amidine carbon, thereby increasing its stability towards hydrolysis.
-
Steric Hindrance: Bulky substituents around the amidine group can sterically hinder the approach of a water molecule, slowing down the rate of hydrolysis.
Section 2: Troubleshooting Guide - From Problem to Protocol
This section provides a structured approach to troubleshooting common issues encountered during cyclization reactions involving amidines.
Issue 1: Significant formation of amide or carboxylic acid byproducts, indicating extensive hydrolysis.
Potential Causes & Solutions:
-
Cause A: Presence of Water in the Reaction Mixture. Water can be a reactant, a byproduct, or a contaminant.
-
Protocol 1: Rigorous Anhydrous Conditions.
-
Solvent and Reagent Preparation: Dry all solvents using appropriate drying agents (e.g., molecular sieves, sodium/benzophenone). Ensure all reagents are anhydrous.
-
Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent atmospheric moisture from entering the reaction vessel.
-
Use of Water Scavengers: Add a water scavenger to the reaction mixture to chemically remove any in situ generated or residual water.[7]
-
-
| Water Scavenger | Application Notes |
| Molecular Sieves (3Å or 4Å) | Effective for a wide range of solvents. Add activated sieves to the reaction flask.[8] |
| Anhydrous Magnesium or Sodium Sulfate | Can be used, but may be less efficient than molecular sieves for scavenging small amounts of water. |
| Orthoesters (e.g., triethyl orthoformate) | React with water to form an ester and an alcohol, effectively removing it from the reaction. |
-
Cause B: Inappropriate pH of the reaction medium. The reaction conditions may be too acidic or too basic, catalyzing hydrolysis.
-
Protocol 2: Precise pH Control.
-
Buffer Systems: If compatible with your reaction, utilize a buffer system to maintain the pH within a range where the amidine is most stable. The optimal pH will be substrate-dependent and may require empirical determination.
-
Non-Nucleophilic Bases: If a base is required for the cyclization, use a non-nucleophilic, sterically hindered base (e.g., 2,6-lutidine, proton sponge) to minimize direct attack on the amidine.
-
Gradual Addition of Reagents: If an acidic or basic reagent is required, add it slowly to the reaction mixture to avoid localized pH extremes.
-
-
Issue 2: Low yield of the desired cyclized product, with starting material remaining.
Potential Causes & Solutions:
-
Cause A: The rate of hydrolysis is competitive with the rate of cyclization.
-
Protocol 3: Optimizing Reaction Kinetics.
-
Increase Reactant Concentration: According to Le Chatelier's principle, increasing the concentration of the reactants can favor the desired cyclization reaction over the competing hydrolysis.
-
Catalyst Selection: Investigate catalysts that can selectively promote the cyclization reaction without significantly accelerating hydrolysis. For instance, some Lewis acids can activate the cyclization precursor without promoting hydrolysis.[9]
-
Temperature Optimization: While higher temperatures can increase the rate of both reactions, there may be an optimal temperature at which the rate of cyclization is significantly faster than the rate of hydrolysis. A temperature screening study is recommended.
-
-
-
Cause B: The amidine functionality is not sufficiently protected.
-
Protocol 4: Employing Protecting Groups.
-
Selection of a Protecting Group: Choose a protecting group for one of the amidine nitrogens that is stable to the cyclization conditions but can be removed selectively later.[10] Common protecting groups for amines, such as carbamates (e.g., Boc, Cbz), can be adapted for amidines.[11]
-
Installation and Removal: Follow established protocols for the installation of the chosen protecting group before the cyclization step. After successful cyclization, deprotect the amidine under conditions that do not affect the newly formed ring.
-
-
| Protecting Group | Installation Reagent | Deprotection Conditions |
| tert-Butoxycarbonyl (Boc) | Di-tert-butyl dicarbonate (Boc)₂O | Strong acid (e.g., TFA)[11] |
| Carboxybenzyl (Cbz) | Benzyl chloroformate | Catalytic hydrogenation (H₂, Pd/C)[11] |
| 4,4'-Dimethoxybenzhydryl (Mbh) | 4,4'-Dimethoxybenzhydrol | Trifluoroacetic acid (TFA)[12] |
Section 3: Visualizing the Chemistry - Diagrams and Workflows
To further clarify the concepts discussed, the following diagrams illustrate the mechanism of amidine hydrolysis and a troubleshooting workflow.
Caption: Mechanisms of acid- and base-catalyzed amidine hydrolysis.
Caption: A decision-making workflow for troubleshooting amidine hydrolysis.
Section 4: Monitoring the Reaction - Real-Time Analysis
To effectively troubleshoot, it is essential to monitor the progress of the reaction and the formation of byproducts.
-
Thin-Layer Chromatography (TLC): A quick and simple method to qualitatively assess the consumption of starting material and the formation of products and byproducts.
-
High-Performance Liquid Chromatography (HPLC): Provides quantitative data on the concentration of reactants, products, and byproducts over time.[13] This is invaluable for kinetic studies and for precisely determining the extent of hydrolysis.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Can be used to monitor the reaction in real-time if the reaction conditions are suitable for an NMR experiment. This can provide detailed structural information about all species in the reaction mixture.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: This technique can be used for in-situ monitoring of both hydrolysis and synthesis reactions catalyzed by amidase.[14]
By systematically addressing the potential causes of amidine hydrolysis and employing the appropriate preventative measures and monitoring techniques, researchers can significantly improve the outcomes of their cyclization reactions, leading to higher yields and purer products.
References
- Effective Removal of Organics from Water Using an Organic Scavenger. (n.d.).
- Murry, J. A., et al. (2001). An Optimized Process for Formation of 2,4-Disubstituted Imidazoles from Condensation of Amidines and α-Haloketones. The Journal of Organic Chemistry, 66(25), 8577–8580.
- Banerjee, S., et al. (2015). Routes of synthesis and biological significances of Imidazole derivatives: Review. World Journal of Pharmaceutical Sciences, 3(8), 1668-1681.
- Singh, R., & Chauhan, D. (2015). Imidazole and its derivatives and Importance in the Synthesis of Pharmaceuticals: A Review. Research Journal of Chemical Sciences, 5(10), 67-72.
- Murry, J. A., et al. (2005). 1H-Imidazole, 4-(4-methoxyphenyl)-2-phenyl. Organic Syntheses, 81, 1.
- Amide Hydrolysis. (n.d.). Organic Synthesis.
- Reddy, T. J., et al. (2015). Imidazoles from nitroallylic acetates and α-bromonitroalkenes with amidines: synthesis and trypanocidal activity studies. Organic & Biomolecular Chemistry, 13(36), 9463–9474.
- Kim, J., et al. (2007). Amide Hydrolysis Reactivity of a N4O-Ligated Zinc Complex: Comparison of Kinetic and Themodynamic Parameters with Those of the Corresponding Amide Methanolysis Reaction. Inorganic Chemistry, 46(8), 3076–3084.
- Organic Oxygen Scavengers. (n.d.). QualiChem Water Treatment.
- Leach, S. J., & Lindley, H. (1953). The kinetics of hydrolysis of the amide group in proteins and peptides. Part 1.—The acid hydrolysis of L-asparagine and L-asparaginylglycine. Transactions of the Faraday Society, 49, 915.
- Ch20 : Amide hydrolysis. (n.d.). University of Calgary.
- Roberts, J. D., & Caserio, M. C. (2021, March 5). 24.4: Hydrolysis of Amides. Chemistry LibreTexts.
- Ashenhurst, J. (2019, October 7). Amide Hydrolysis Using Acid Or Base. Master Organic Chemistry.
- Challis, B. C., & Challis, J. A. (1970). Acidic and Basic Amide Hydrolysis. The Chemistry of Amides, 731-857.
- Oxygen Scavengers. (n.d.). REDA Water.
- Bodanszky, M., & Martinez, J. (1983). 2.3 Amide Group. In The Peptides (pp. 111-216).
- How to stop water molecules generated as a byproduct in an Organic Synthesis? (2018, January 4).
- Marlier, J. F. (2015). Mechanistic investigations of the hydrolysis of amides, oxoesters and thioesters via kinetic isotope effects and positional isotope exchange. Biochimica et Biophysica Acta (BBA) - Proteins and Proteomics, 1854(11), 1735-1744.
- El-Gohary, S. M., & Shaabana, A. A. (2008). Functionality of amidines and amidrazones. ARKIVOC, 2008(i), 153-194.
- How to prevent the acid hydrolysis of an amide? (2020, January 25). Reddit.
- Jardim, W. F., et al. (2009). Effect of scavengers on the photocatalytic digestion of organic matter in water samples assisted by TiO2 in suspension for the voltammetric determination of heavy metals. Journal of the Brazilian Chemical Society, 20(1), 179-186.
- Ashenhurst, J. (2018, June 7). Protecting Groups For Amines. Master Organic Chemistry.
- Watanabe, M., et al. (2015). Kinetics of N-Substituted Amide Hydrolysis in Hot Compressed Water Using ZrO2 Catalyst. Industrial & Engineering Chemistry Research, 54(16), 4272–4278.
- Amide Bond Formation in Cycliz
- Gomaa, M. A. M. (2017). Amidines: their synthesis, reactivity, and applications in heterocycle synthesis.
- Protective Groups. (n.d.). Organic Chemistry Portal.
- Sousa, I., et al. (2005). Application of Fourier transform infrared spectroscopy for monitoring hydrolysis and synthesis reactions catalyzed by a recombinant amidase. Analytical Biochemistry, 346(2), 240-247.
- Kumar, A., et al. (2016). Synthesis of Amidines and its application to pyrimidouracil synthesis. Molbank, 2016(4), M915.
- Palacios, F., et al. (2011). Sulfinamides as Highly Effective Amine Protecting Groups and Their Use in the Conversion of Amino Alcohols into Morpholines. European Journal of Organic Chemistry, 2011(17), 3156-3164.
- Kivala, M., et al. (2022). Mechanistic Insights into the Reaction of Amidines with 1,2,3-Triazines and 1,2,3,5-Tetrazines. Journal of the American Chemical Society, 144(24), 10839–10848.
- Zhang, Y., et al. (2021).
- Bo, L., et al. (2005). Kinetics and mechanism of N-substituted amide hydrolysis in high-temperature water. Industrial & Engineering Chemistry Research, 44(15), 5526–5532.
- Zhang, H., et al. (2022). Substrate-Dependent Selectivity in Sc(OTf)3-Catalyzed Cyclization of Alkenoic Acids and N-Protected Alkenamides.
- Al-Said, N. H., & Al-Tel, T. H. (2003). Triflic anhydride mediated cyclization of 5-hydroxy-substituted pyrrolidinones for the preparation of alpha-trifluoromethylsulfonamido furans. The Journal of Organic Chemistry, 68(13), 5193–5197.
- Wölk, A., et al. (2019). Amides as Non-polymerizable Catalytic Adjuncts Enable the Ring-Opening Polymerization of Lactide With Ferrous Acetate Under Mild Conditions. Frontiers in Chemistry, 7, 335.
- Evans, B. S., & Kelleher, N. L. (2016). Biosynthetic Cyclization Catalysts for the Assembly of Peptide and Polyketide Natural Products. Accounts of Chemical Research, 49(10), 2214–2222.
- D'Hondt, K., et al. (2011). Cyclic Dipeptides: Catalyst/Promoter-Free, Rapid and Environmentally Benign Cyclization of Free Amino Acids. Green Chemistry, 13(5), 1203-1209.
- Kumar, A., et al. (2020). Synthesis of Amidines and Its Application to Pyrimidouracil Synthesis. Molecules, 25(22), 5450.
- Jia, T. Z., & Jia, Y. A. (2022). Prebiotic Catalytic Peptide Ligation Yields Proteinogenic Peptides by Intramolecular Amide Catalyzed Hydrolysis Facilitating Regioselective Peptide Ligation. Journal of the American Chemical Society, 144(17), 7565–7570.
- Tanimoto, H., et al. (2019). pH-Controlled isomerization kinetics of ortho-disubstituted benzamidines: E/Z isomerism and axial chirality. Beilstein Journal of Organic Chemistry, 15, 230-236.
- Synthesis of amidines. (n.d.). Organic Chemistry Portal.
- Maison, W., et al. (2016). Experimental and theoretical investigations into the stability of cyclic aminals. Beilstein Journal of Organic Chemistry, 12, 2348–2357.
- Deutsch, D. G., et al. (1998). Determination of anandamide amidase activity using ultraviolet-active amine derivatives and reverse-phase high-performance liquid chromatography. Analytical Biochemistry, 255(1), 102-109.
- Forsythe, J. G., et al. (2019). The pH Dependent Mechanisms of Non-enzymatic Peptide Bond Cleavage Reactions. Physical Chemistry Chemical Physics, 21(48), 26317-26327.
- Tanimoto, H., et al. (2019). pH-Controlled isomerization kinetics of ortho-disubstituted benzamidines. Beilstein Journal of Organic Chemistry, 15, 230–236.
- Applications of Real-Time Monitoring Techniques in Chemical Synthetic Ingredients. (n.d.). AzoM.com.
Sources
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. organic-synthesis.com [organic-synthesis.com]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. gapswater.co.uk [gapswater.co.uk]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. Protective Groups [organic-chemistry.org]
- 11. masterorganicchemistry.com [masterorganicchemistry.com]
- 12. reddit.com [reddit.com]
- 13. Organic Syntheses Procedure [orgsyn.org]
- 14. Application of Fourier transform infrared spectroscopy for monitoring hydrolysis and synthesis reactions catalyzed by a recombinant amidase - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Quinazoline Formation from Fluorinated Benzamidines
Introduction
Welcome to the technical support hub for heterocyclic synthesis. You are likely here because your standard quinazoline protocols—which work perfectly for phenyl or alkyl substrates—are failing with fluorinated benzamidines.
The Core Problem: Fluorine is not just a "small hydrogen mimic."[1] It is a potent electron-withdrawing group (EWG) that fundamentally alters the electronics of the amidine functionality.
-
Decreased Nucleophilicity: The fluorine atom pulls electron density from the benzene ring, which in turn pulls density from the amidine nitrogens. This makes the initial nucleophilic attack (usually the rate-determining step in condensation) significantly sluggish.
-
Solubility Profiles: Fluorinated intermediates often exhibit poor solubility in standard alcohols (EtOH/MeOH), necessitating polar aprotic solvents that complicate workup.
This guide provides self-validating protocols and troubleshooting logic to overcome these electronic and physical barriers.
Module 1: Mechanistic Insight & The "Fluorine Penalty"
To fix the yield, you must understand the failure mode. The synthesis of quinazolines from benzamidines and 2-halobenzaldehydes/ketones typically follows a Cascade Mechanism :
-
Condensation: Amidine Nitrogen attacks the Carbonyl.
-
Cyclization: The second Nitrogen attacks the Aryl-Halide (usually Cu-catalyzed).
-
Oxidation/Aromatization: Formation of the fully aromatic core.
The Fluorine Impact:
- -F (Para-Fluoro): Significantly reduces the basicity and nucleophilicity of the amidine nitrogen. Consequence: The initial condensation step is slow. Correction: Higher temperatures or Lewis Acid activation of the carbonyl.
- -F (Ortho-Fluoro): Introduces steric bulk and potential chelation effects, but primarily electronic deactivation.
Visualizing the Pathway
The following diagram outlines the reaction pathway and identifies critical failure points for fluorinated substrates.
Caption: Figure 1. Reaction cascade. The red arrow indicates the step most negatively impacted by fluorine substitution (nucleophilic attack).
Module 2: Validated Experimental Protocols
Do not rely on generic literature conditions. These protocols are optimized for electron-deficient (fluorinated) amidines.
Protocol A: The "Workhorse" (Copper-Catalyzed)
Best for: 2-Bromobenzaldehydes + Fluorinated Benzamidine HCl salts.
| Component | Role | Standard Equiv. | Fluorinated Adjustment |
| Substrate | 2-Bromobenzaldehyde | 1.0 | 1.0 |
| Amidine | F-Benzamidine HCl | 1.1 | 1.5 (Drive equilibrium) |
| Catalyst | CuI (Copper Iodide) | 10 mol% | 20 mol% (Compensate for rate) |
| Ligand | L-Proline | 20 mol% | 40 mol% |
| Base | Cs₂CO₃ | 2.0 - 3.0 | 3.0 (Crucial for HCl neutralization) |
| Solvent | DMSO or DMF | - | DMSO (Higher dielectric constant helps) |
Step-by-Step:
-
Liberation Check (Self-Validating Step): In a reaction vial, add F-Benzamidine HCl and Cs₂CO₃ in DMSO. Stir for 10 mins at RT.
-
Validation: Hold a wet pH strip in the headspace. It should NOT turn basic yet (ammonia is not leaving), but the solution should become cloudy/slurry. If using free base amidine, skip base or reduce to 1.5 eq.
-
-
Addition: Add 2-Bromobenzaldehyde, CuI, and L-Proline.
-
Degassing: Sparge with Argon for 5 minutes. (Oxygen can poison the Cu-catalyst before the cycle starts).
-
Heating: Seal and heat to 110°C .
-
Note: Fluorinated substrates often require 110°C vs the standard 80°C.
-
-
Monitoring: Check TLC at 4 hours.
-
Success Marker: Disappearance of aldehyde (UV active). Amidine is in excess, so it will remain.
-
Protocol B: Metal-Free (Oxidative)
Best for: 2-Aminobenzophenones + Fluorinated Benzamidine HCl.
This method avoids heavy metals and relies on iodine-mediated oxidative cyclization.[2][3]
-
Mix: 2-Aminobenzophenone (1.0 eq), F-Benzamidine HCl (1.5 eq), Iodine (I₂, 1.0 eq), and K₂CO₃ (3.0 eq) in Toluene.
-
Heat: Reflux (110°C) under air (open vessel or drying tube, oxygen assists I₂ recycling).
-
Workup: Wash with sat. Na₂S₂O₃ (sodium thiosulfate) to remove excess iodine before extraction.
Module 3: Troubleshooting & FAQs
Q1: My reaction turns black and yields <20%. TLC shows starting aldehyde remains.
Diagnosis: The amidine is not attacking the aldehyde. The "Fluorine Penalty" has rendered your amidine nitrogen too weak of a nucleophile. The Fix:
-
Switch Solvent: Move from DMF to DMSO . DMSO activates nucleophiles by solvating cations (Cs⁺) more effectively, leaving the carbonate anion "naked" and more basic.
-
Lewis Acid Additive: Add 10 mol% Yb(OTf)₃ or CeCl₃ . This activates the aldehyde oxygen, making the carbonyl carbon more electrophilic, inviting attack from your sluggish fluorinated amidine.
Q2: I see a new spot on TLC, but it’s not the Quinazoline. It’s the intermediate imine.
Diagnosis: The condensation worked (Step 1), but the cyclization (Step 2) failed. This is common with Cu-catalyzed methods when the catalyst dies or the ring closure is sterically hindered (e.g., ortho-fluoro). The Fix:
-
Reload Catalyst: Cool the reaction to 80°C, add another 5-10 mol% CuI and Ligand, and reheat.
-
Temperature Boost: Increase temp to 130°C.
-
Base Swap: Switch from K₂CO₃ to Cs₂CO₃ . Cesium is larger and more soluble in organic solvents, increasing the effective basicity needed for the intramolecular N-arylation.
Q3: How do I get rid of the DMSO? My fluorinated product is oiling out.
Diagnosis: Fluorinated quinazolines are lipophilic but "sticky." The Fix (The "Crash" Protocol):
-
Dilute the reaction mixture with EtOAc (5x volume).
-
Wash with 5% LiCl (aq) instead of pure water or brine. LiCl breaks the DMSO-Water emulsion and pulls DMSO into the aqueous layer effectively.
-
Repeat LiCl wash 3 times.
-
Dry organic layer over Na₂SO₄.
Q4: The amidine salt is hygroscopic and clumpy. Is this affecting stoichiometry?
Diagnosis: Yes. Wet amidine salts = hydrolysis = amide formation (dead end). The Fix:
-
Dry Your Salt: Store F-benzamidine HCl in a desiccator. If unsure, toluene azeotrope: Dissolve in MeOH/Toluene, rotovap to dryness, then use immediately.
-
Use Excess: This is why we recommend 1.5 equivalents . It accounts for partial hydrolysis or hydration weight.
Module 4: Troubleshooting Logic Tree
Use this flow to diagnose low yields during the reaction.
Caption: Figure 2. Decision matrix for optimizing reaction conditions based on TLC analysis.
References
-
Liu, Q., et al. (2008). "Highly efficient copper-catalyzed cascade synthesis of quinazoline and quinazolinone derivatives." Chemical Communications.
- Relevance: Establishes the baseline CuI/L-Proline/Cs₂CO₃ protocol.
-
Chen, Z., et al. (2013).[3] "Efficient Copper-Catalyzed Cascade Synthesis of Quinazolines." The Journal of Organic Chemistry.
- Relevance: Details the mechanism of aerobic oxidation and cascade cycliz
-
Purser, S., et al. (2008). "Fluorine in medicinal chemistry." Chemical Society Reviews.
- Relevance: Foundational text on the electronic effects of fluorine on nucleophilicity and lipophilicity.
-
Li, S., et al. (2022).[4] "A Direct Method for Synthesis of Fluorinated Quinazolinones." Synthesis.
- Relevance: Provides insight into metal-free, acid-mediated approaches for fluorinated substr
Sources
- 1. Structural and Electronic Effects Due to Fluorine Atoms on Dibenzotetraaza-Annulenes Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Chemical Insights Into the Synthetic Chemistry of Quinazolines: Recent Advances [frontiersin.org]
- 3. Quinazoline synthesis [organic-chemistry.org]
- 4. A Direct Method for Synthesis of Fluorinated Quinazolinones and Quinoxalines Using Fluorinated Acids without Metals or Additives [organic-chemistry.org]
Technical Support Center: Purification of Polar Benzamidine Intermediates
Welcome to the Technical Support Center for the purification of polar benzamidine intermediates. This guide is designed for researchers, scientists, and drug development professionals to provide expert advice, field-proven insights, and robust protocols to overcome common challenges in the purification of these valuable compounds. Benzamidine and its derivatives are crucial intermediates in medicinal chemistry, often presenting unique purification hurdles due to their high polarity and basicity. This resource will equip you with the knowledge to troubleshoot and optimize your purification strategies effectively.
Troubleshooting Guide: Common Purification Issues & Solutions
This section addresses specific problems you may encounter during your experiments, providing step-by-step guidance to resolve them.
Issue 1: My polar benzamidine intermediate fails to crystallize or "oils out" during recrystallization.
Q: I've tried standard recrystallization protocols, but my highly polar benzamidine intermediate either remains in solution or separates as an oil. How can I induce crystallization?
A: This is a frequent challenge with polar compounds, as their high solubility in polar solvents and strong interactions with solvent molecules can inhibit the formation of a well-ordered crystal lattice. Here’s a systematic approach to tackle this issue:
Root Cause Analysis:
-
Excessive Solubility: The chosen solvent may be too effective at solvating the benzamidine intermediate, even at low temperatures.
-
Impurities: The presence of impurities can disrupt crystal lattice formation.
-
Rapid Cooling: Cooling the solution too quickly can lead to supersaturation and oiling out, rather than controlled crystal growth.
-
Incorrect Solvent System: A single solvent may not provide the necessary solubility differential between hot and cold conditions.
Troubleshooting Protocol:
-
Optimize the Solvent System with a Mixed-Solvent Approach:
-
Principle: Employ a binary solvent system consisting of a "good" solvent in which your compound is soluble and a "poor" or "anti-solvent" in which it is insoluble. The two solvents must be miscible.[1][2][3]
-
Procedure:
-
Dissolve your crude intermediate in a minimal amount of a hot "good" solvent (e.g., methanol, ethanol, or water).[4]
-
While the solution is still hot, slowly add the "poor" solvent (e.g., diethyl ether, ethyl acetate, or acetonitrile) dropwise until you observe persistent cloudiness (turbidity).[2]
-
Add a few drops of the hot "good" solvent to redissolve the precipitate and achieve a clear solution.[2]
-
Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath to promote crystallization.[4]
-
-
-
Induce Crystallization:
-
Scratching: Gently scratch the inside of the flask with a glass rod at the solvent-air interface. This creates microscopic imperfections on the glass surface that can serve as nucleation sites for crystal growth.[4]
-
Seeding: If you have a small amount of pure crystalline material from a previous batch, add a tiny seed crystal to the cooled, saturated solution to initiate crystallization.
-
-
Control the Cooling Rate:
-
Avoid rapid cooling by allowing the flask to cool to room temperature on the benchtop before transferring it to an ice bath or refrigerator. Insulating the flask can further slow the cooling process.
-
Recommended Mixed-Solvent Systems for Polar Benzamidines:
| "Good" Solvent (Polar) | "Poor" Solvent (Less Polar) | Target Compound Characteristics |
| Methanol / Ethanol | Diethyl Ether / Ethyl Acetate | For moderately polar benzamidine salts. |
| Water | Acetone / Ethanol / Isopropanol | For highly water-soluble salts like hydrochlorides. |
| Acetonitrile | Toluene / Dichloromethane | For compounds with some aromatic character. |
Issue 2: Significant product loss occurs during aqueous work-up and extraction.
Q: My benzamidine intermediate is highly water-soluble, and I'm losing a substantial amount of product in the aqueous layer during liquid-liquid extraction. How can I improve my extraction efficiency?
A: The high polarity and basicity of the benzamidine moiety, especially when protonated as a salt, lead to high aqueous solubility. The key to efficient extraction is to manipulate the pH of the aqueous phase to control the ionization state of your compound.
Understanding the Chemistry: The benzamidinium ion has a pKa of approximately 11.6.[5][6] This means that at a pH below 11.6, the compound will exist predominantly in its protonated, charged form (the benzamidinium cation), which is highly water-soluble. At a pH above 11.6, it will be in its neutral, free-base form, which is significantly more soluble in organic solvents.
dot
Caption: Acid-base equilibrium of benzamidine intermediates.
Optimized Extraction Protocol:
-
Basification: Adjust the pH of the aqueous solution containing your benzamidine intermediate to >12 using a strong base like 1-2 M sodium hydroxide (NaOH) or potassium carbonate (K2CO3). This ensures the complete deprotonation to the free base.[7][8]
-
Solvent Selection: Use a water-immiscible organic solvent that can effectively dissolve the free base. Dichloromethane (DCM) or a mixture of DCM/isopropanol (e.g., 3:1) are good starting points.
-
Salting Out: Before extraction, saturate the aqueous layer with sodium chloride (NaCl). This increases the polarity of the aqueous phase, decreasing the solubility of the organic free base and driving it into the organic layer.
-
Multiple Extractions: Perform multiple extractions with smaller volumes of the organic solvent (e.g., 3 x 50 mL) rather than a single extraction with a large volume (1 x 150 mL). This is a more efficient way to recover the product.
-
Back-Extraction (Optional Purification Step): To remove neutral or acidic impurities, you can perform a back-extraction. After extracting the free base into the organic layer, wash the organic phase with a dilute acidic solution (e.g., 1 M HCl). Your benzamidine will be protonated and move back into the aqueous layer, leaving non-basic impurities behind in the organic phase. You can then re-basify the aqueous layer and extract your purified product.[7]
Issue 3: My compound streaks badly on a silica gel column, leading to poor separation.
Q: I'm trying to purify my benzamidine intermediate using normal-phase flash chromatography on silica gel, but the compound streaks severely, resulting in broad peaks and co-elution with impurities. What can I do to improve the chromatography?
A: Streaking of basic compounds like benzamidines on silica gel is a classic problem. It is caused by strong ionic interactions between the basic amine groups of your compound and the acidic silanol groups (Si-OH) on the surface of the silica gel. This leads to irreversible adsorption and slow, uneven elution.
Troubleshooting Strategies:
-
Deactivate the Silica Gel with a Basic Modifier:
-
Principle: Adding a small amount of a volatile base to your mobile phase will neutralize the acidic silanol groups, preventing strong interactions with your basic compound.[9]
-
Procedure:
-
Choose a suitable solvent system (e.g., dichloromethane/methanol or ethyl acetate/hexanes).
-
Add a basic modifier such as triethylamine (Et3N) or ammonium hydroxide (NH4OH) to the mobile phase at a concentration of 0.5-2%.[9][10]
-
Equilibrate the column with this modified mobile phase before loading your sample. Note: Ammonium hydroxide is often preferred as it is more volatile and easier to remove from the final product.
-
-
-
Consider Alternative Stationary Phases:
-
Alumina (Basic or Neutral): Alumina is a good alternative to silica for the purification of basic compounds.[10]
-
Amine-Functionalized Silica: These columns have amino groups covalently bonded to the silica surface, which masks the silanol groups and provides a less acidic environment.[4][9]
-
Reversed-Phase Silica (C18): If your compound has sufficient hydrophobicity, reversed-phase chromatography can be an excellent option.[4][11][12]
-
-
Switch to an Alternative Chromatographic Technique:
-
Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is well-suited for the separation of very polar compounds that are poorly retained in reversed-phase chromatography. It uses a polar stationary phase (like silica) and a mobile phase with a high concentration of an organic solvent, like acetonitrile, with a small amount of water.[4][13]
-
Ion-Exchange Chromatography (IEX): This technique separates molecules based on their charge.[14][15] Since benzamidines are basic, a strong cation-exchange (SCX) resin can be used in a "catch and release" strategy.[16][17]
-
dot
Caption: Decision tree for selecting a purification method.
Frequently Asked Questions (FAQs)
Q1: What is the best way to store polar benzamidine intermediates? A1: Many benzamidine intermediates, especially in their free-base form, can be sensitive to moisture and oxidation.[5] It is recommended to store them as their hydrochloride or other stable salt form in a desiccator at low temperature (2-8°C).[6] Aqueous solutions are generally not stable and should be prepared fresh.[5]
Q2: My benzamidine intermediate is a hydrochloride salt. Do I need to neutralize it before chromatography? A2: It depends on the chromatographic method.
-
Normal-Phase (Silica): Yes, it is highly recommended to neutralize the salt to the free base before loading it onto a silica gel column. The salt form is highly polar and will likely remain at the origin. You can do this via an aqueous work-up as described in Issue 2.
-
Reversed-Phase (C18): Generally, no. The salt form is often soluble in the mobile phase (e.g., water/acetonitrile mixtures) and can be injected directly. The pH of the mobile phase can be adjusted with buffers (e.g., formic acid or ammonium acetate) to ensure good peak shape.[18]
-
Ion-Exchange (SCX): No, the cationic nature of the hydrochloride salt is ideal for binding to a cation-exchange resin.
Q3: Can I use reversed-phase chromatography with a 100% aqueous mobile phase for my highly polar benzamidine? A3: While standard C18 columns can suffer from "phase collapse" or "dewetting" in highly aqueous mobile phases, some modern reversed-phase columns are designed to be stable in 100% aqueous conditions.[19][20] Phenyl-hexyl or columns with embedded polar groups can also offer better retention for polar analytes under these conditions.[19] However, if your compound is still not retained, HILIC is often a better alternative.[13]
References
- U.S. Environmental Protection Agency. (1992). Method 553: Determination of Benzidines and Nitrogen-Containing Pesticides in Water by Liquid-Liquid Extraction or Liquid-Solid.
- BenchChem. (n.d.). Benzamidine | 618-39-3.
- BenchChem. (n.d.). Technical Support Center: Purification of Polar Benzamide Derivatives.
- Laha, J. K., et al. (2022). Trichloroacetic acid fueled practical amine purifications. Beilstein Journal of Organic Chemistry.
- Laha, J. K., et al. (2022). Trichloroacetic acid fueled practical amine purifications. PMC - NIH.
- Guidechem. (2023). What is the synthesis and application of Benzamidine hydrochloride?.
- University of Colorado Boulder. (n.d.). Recrystallization-1.pdf.
- ResearchGate. (2019). How to isolate a polar small molecule, containing at least one primary or secondary amine group from a water soluble extract?.
- Reddit. (2023). Go-to recrystallization solvent mixtures.
- California State University, Stanislaus. (n.d.). Recrystallization.
- BenchChem. (n.d.). Benzamidine HCl hydrate | 1670-14-0.
- BenchChem. (n.d.). Troubleshooting guide for the purification of polar quinoline compounds.
- University of California, Irvine. (n.d.). Crystallization.
- LCGC International. (2021). Non-aqueous Ion-Exchange Chromatography Using High Acid-base Concentration: A Strategy for Purifying Non-crystalline Pharmaceutical Intermediates.
- University of Rochester. (n.d.). Crystallization Solvents.pdf.
- Waters Blog. (2025). Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques.
- PubChem - NIH. (n.d.). Benzamidine | C7H8N2 | CID 2332.
- Chrom Tech, Inc. (2025). Reverse Phase Chromatography Techniques.
- Wikipedia. (n.d.). Reversed-phase chromatography.
- University of Rochester. (n.d.). Troubleshooting Flash Column Chromatography.
- MDPI. (2025). Analysis of Highly Polar Compounds by Ion-Pair Liquid Chromatography.
- YouTube. (2014). Purifying Amines Using Their Salts.
- Daicel Chiral Technologies. (2021). Reverse-Phase Chromatography: Columns & Mobile Phases Guide.
- Fisher Scientific. (n.d.). HPLC for the Retention and Resolution of Very Polar Compounds.
- LCGC International. (2022). How to Retain Polar and Nonpolar Compounds on the Same HPLC Stationary Phase with an Isocratic Mobile Phase.
- Agilent Technologies, Inc. (2009). Analysis of Polar Compounds Using 100% Aqueous Mobile Phases with Agilent ZORBAX Eclipse Plus Phenyl-Hexyl and Other ZORBAX Phenyl Columns.
- Chemistry LibreTexts. (2020). Basicity of Amines and Ammonium Salt Formation.
- Wikipedia. (n.d.). Benzamidine.
- Chrom Tech, Inc. (2025). Mastering Ion Exchange Chromatography: Essential Guide.
- Cytiva. (n.d.). Benzamidine Sepharose 6B.
- Biotage. (2023). How do I purify ionizable organic amine compounds using flash column chromatography?.
- LCGC International. (n.d.). HPLC Analysis of Very Polar Compounds in Bioanalysis.
- Biotage. (2023). How should I purify a complex, polar, amide reaction mixture?.
- MedchemExpress.com. (n.d.). Benzamidine | Trypsin Inhibitor.
- Phenomenex. (n.d.). Principles of Ion Exchange Chromatography.
- Harvard Apparatus. (n.d.). Guide to Ion-Exchange Chromatography.
- ResearchGate. (2018). For highly polar compound, how to do the purification?.
- University of California, San Diego. (n.d.). Recrystallization - Part 2.
- Reddit. (2023). Purification of strong polar and basic compounds.
-
ChemicalBook. (n.d.). Benzamidine hydrochloride synthesis. Retrieved from [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQECJ9salRiNqVZlpewlKcATjzAQfgjt3_DtQiQYm22Lrk_sVK8FekIqtTeM57NXXPpVmXCmkgZ9zVyu-aItjh5jSxXAQV72Psp427YhQK0hhZYmEmgxljziYP_a8GbAL0ZM6Y3kDwvzLZYufq-bMgRP3duEEsSEb6S1BNwpLFZ-]([Link]
Sources
- 1. web.mnstate.edu [web.mnstate.edu]
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- 3. community.wvu.edu [community.wvu.edu]
- 4. benchchem.com [benchchem.com]
- 5. Benzamidine | 618-39-3 | Benchchem [benchchem.com]
- 6. Benzamidine HCl hydrate | 1670-14-0 | Benchchem [benchchem.com]
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- 8. chem.libretexts.org [chem.libretexts.org]
- 9. biotage.com [biotage.com]
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- 11. chromtech.com [chromtech.com]
- 12. Reversed-phase chromatography - Wikipedia [en.wikipedia.org]
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- 14. chromtech.com [chromtech.com]
- 15. Principles of Ion Exchange Chromatography | Phenomenex [phenomenex.com]
- 16. chromatographyonline.com [chromatographyonline.com]
- 17. biotage.com [biotage.com]
- 18. chiraltech.com [chiraltech.com]
- 19. pdf.benchchem.com [pdf.benchchem.com]
- 20. agilent.com [agilent.com]
Technical Support Center: Navigating the Reactivity of Sterically Hindered 3,6-Difluoro Amidines
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting strategies and frequently asked questions (FAQs) to address the common challenges associated with the low reactivity of sterically hindered 3,6-difluoro amidines. Our goal is to equip you with the knowledge to overcome synthetic hurdles and successfully employ these valuable scaffolds in your research.
Introduction: The Challenge of Dually-Substituted Amidines
Sterically hindered 3,6-difluoro amidines present a unique set of challenges in organic synthesis. The combination of bulky substituents adjacent to the amidine functionality and the electron-withdrawing nature of the fluorine atoms can significantly attenuate the desired reactivity. This guide will dissect the underlying causes of low reactivity and provide actionable solutions to drive your reactions to completion.
The core of the problem lies in a combination of two primary factors:
-
Steric Hindrance: Bulky groups on the amidine nitrogen or the carbon can physically block the approach of reagents to the reactive centers of the amidine. This is a common issue in the synthesis of sterically hindered amides and anilines as well.[1]
-
Electronic Effects: The two fluorine atoms at the 3- and 6- positions of the aromatic ring exert a strong electron-withdrawing inductive effect. This can decrease the nucleophilicity of the amidine nitrogen atoms, making them less reactive towards electrophiles.
Understanding the interplay of these effects is crucial for developing effective troubleshooting strategies.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific experimental problems in a question-and-answer format, providing both the "why" and the "how-to" for overcoming them.
Q1: My N-arylation reaction on the 3,6-difluoro amidine is sluggish and gives low yields. What can I do?
A1: Low reactivity in N-arylation reactions with these substrates is a common hurdle. The combination of steric bulk and reduced nucleophilicity of the amidine nitrogen makes the reaction challenging. Here’s a systematic approach to troubleshoot this issue:
Underlying Cause: The nucleophilicity of the amidine nitrogen is likely insufficient to efficiently participate in the catalytic cycle with standard conditions. The steric hindrance around the N-H bond can also impede its oxidative addition to the metal center.
Troubleshooting Steps:
-
Activate the Amine: Direct deprotonation of the amidine with a strong, non-nucleophilic base can generate a more potent nucleophile.[2][3][4]
-
Protocol: In a flame-dried flask under an inert atmosphere (N₂ or Ar), dissolve the 3,6-difluoro amidine in an anhydrous aprotic solvent like THF or dioxane. Cool the solution to 0°C or -78°C and add a strong base such as n-butyllithium (n-BuLi) or sodium bis(trimethylsilyl)amide (NaHMDS). Allow the mixture to stir for 30-60 minutes to ensure complete deprotonation before adding the aryl halide and palladium catalyst.
-
-
Optimize the Catalytic System: For sterically demanding couplings, the choice of ligand and metal precursor is critical.
-
Ligand Selection: Employ bulky, electron-rich phosphine ligands that are known to facilitate challenging C-N cross-coupling reactions.[5] Consider ligands from the Buchwald or Hartwig portfolio, such as SPhos, XPhos, or RuPhos. These ligands promote the formation of monoligated, highly reactive Pd(0) species.
-
Catalyst Precursor: Utilize a pre-formed Pd(0) source like Pd₂(dba)₃ or a stable Pd(II) precatalyst that readily reduces in situ, such as a G3 or G4 palladacycle.
-
-
Base Selection: The choice of base is crucial and should be tailored to the specific reaction.
-
While strong bases are needed for deprotonation, in a catalytic cycle, a weaker, non-nucleophilic base like K₃PO₄ or Cs₂CO₃ is often preferred to avoid catalyst inhibition and side reactions.[5]
-
-
Reaction Conditions:
-
Temperature: Increasing the reaction temperature to 80-120°C can help overcome the activation energy barrier.[5]
-
Solvent: Ensure the use of anhydrous, degassed solvents to prevent catalyst deactivation. Toluene, dioxane, and THF are common choices.
-
Q2: I am attempting a reaction where the amidine acts as a nucleophile, but I am observing no product formation. How can I enhance its nucleophilicity?
A2: The electron-withdrawing fluorine atoms significantly reduce the basicity and nucleophilicity of the amidine nitrogens. To overcome this, you need to employ strategies that either increase the electron density on the nitrogen or utilize more reactive electrophiles.
Underlying Cause: The lone pairs on the amidine nitrogens are less available for donation due to the inductive effect of the difluoro-substituted aryl ring.
Troubleshooting Steps:
-
In Situ Deprotonation: As mentioned in Q1, generating the amidinate anion with a strong base is the most direct way to enhance nucleophilicity.[2][3][4]
-
Lewis Acid Activation of the Electrophile: If the electrophile is amenable, the use of a Lewis acid can make it more reactive towards the weakly nucleophilic amidine. For example, in reactions with carbonyl compounds, a Lewis acid like MgBr₂ or Sc(OTf)₃ can coordinate to the carbonyl oxygen, increasing its electrophilicity.
-
Consider Alternative Reaction Pathways: If direct nucleophilic attack is failing, explore alternative mechanisms. For instance, in some cases, a radical pathway might be accessible.[6]
Frequently Asked Questions (FAQs)
Q: Does the position of the fluorine atoms (3,6-) have a specific impact on reactivity compared to other substitution patterns?
A: Yes. The ortho-like positioning of the fluorine atoms relative to the point of attachment of the amidine group can lead to through-space electronic effects and also contribute to the steric environment around the amidine. This is in addition to the strong inductive electron withdrawal. In aromatic amides, ortho-substituents have been shown to influence the rotational barrier and conformational preferences of the amide bond, which can impact reactivity.[7][8]
Q: Are there any common side reactions to be aware of with sterically hindered 3,6-difluoro amidines?
A: Yes, particularly in cross-coupling reactions. If the reaction conditions are too harsh (e.g., very high temperatures and strong bases), you might observe side reactions such as:
-
Hydrolysis: Amidines can be sensitive to water, especially under acidic or basic conditions, leading to the formation of the corresponding amide and amine.
-
Homocoupling: Of the aryl halide starting material.
-
Protodehalogenation: Removal of a halogen from the aryl halide.
Q: Can I use copper-based catalysts for N-arylation of these amidines?
A: Copper-catalyzed C-N coupling (Ullmann reaction) can be an effective alternative to palladium catalysis, especially for sterically hindered substrates.[1] The development of new ligands has significantly expanded the scope of copper-catalyzed aminations. It is worth screening a set of copper catalysts and ligands if palladium-based systems are unsuccessful.
Experimental Protocols
Protocol 1: N-Arylation of a Sterically Hindered 3,6-Difluoro Amidine using Strong Base Activation
-
To an oven-dried Schlenk flask, add the 3,6-difluoro amidine (1.0 eq) and anhydrous THF (0.1 M).
-
Cool the flask to -78°C in a dry ice/acetone bath.
-
Slowly add n-butyllithium (1.1 eq, 2.5 M in hexanes) dropwise.
-
Stir the reaction mixture at -78°C for 30 minutes.
-
In a separate flask, add the aryl halide (1.2 eq), a bulky phosphine ligand (e.g., XPhos, 0.1 eq), and a palladium precursor (e.g., Pd₂(dba)₃, 0.05 eq) to anhydrous, degassed toluene.
-
Add the palladium/ligand/aryl halide mixture to the deprotonated amidine solution at -78°C.
-
Allow the reaction to warm to room temperature and then heat to 80-100°C.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and quench with saturated aqueous NH₄Cl.
-
Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Data Presentation
Table 1: General Catalyst and Ligand Selection Guide for N-Arylation of Hindered Amidines
| Catalyst Precursor | Ligand | Base | Solvent | Temperature (°C) | Notes |
| Pd₂(dba)₃ | XPhos, SPhos | K₃PO₄, Cs₂CO₃ | Toluene | 80-120 | Good for general screening of sterically hindered substrates. |
| Pd(OAc)₂ | RuPhos, tBuXPhos | NaOtBu | Dioxane | 80-110 | Stronger base may be required for less reactive aryl chlorides. |
| CuI | Phenanthroline derivatives | K₂CO₃, Cs₂CO₃ | DMF | 100-140 | An alternative to palladium catalysis.[1] |
Visualizations
Troubleshooting Workflow for Low Reactivity
Caption: A stepwise approach to troubleshooting low reactivity.
Factors Influencing Reactivity
Caption: Interplay of steric and electronic effects on reactivity.
References
Sources
- 1. Cu-Catalyzed C–N Coupling with Sterically Hindered Partners - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis of N-substituted aryl amidines by strong base activation of amines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. scholarsbank.uoregon.edu [scholarsbank.uoregon.edu]
- 4. (PDF) Synthesis of N -substituted aryl amidines by strong base activation of amines [academia.edu]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. par.nsf.gov [par.nsf.gov]
- 8. Conformational preference in aromatic amides bearing chiral ortho substituents: its origin and application to relayed stereocontrol - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: 2-Amino-3,6-difluorobenzamidine Handling Guide
[1]
Topic: Removing Excess HCl & Preparation for Coupling Ticket ID: CHEM-SUP-8821 Status: Open Assigned Specialist: Senior Application Scientist
Executive Summary
Handling 2-amino-3,6-difluorobenzamidine presents a unique "Goldilocks" challenge in organic synthesis. The amidine group is strongly basic (
Excess HCl—whether occluded gas from synthesis or a dihydrochloride salt form—acts as a "poison" in coupling reactions by:
-
Protonating the nucleophile: Locking the amidine in its unreactive cationic form.
-
Consuming coupling reagents: Rapidly degrading carbodiimides (EDC/DCC) or sequestering organic bases needed for catalytic cycles.[1]
This guide details three validated protocols to neutralize or remove HCl, ranked by product stability and yield preservation.
Module 1: Diagnostic & Mechanistic Insight
Before selecting a protocol, you must understand the species present in your flask.[1]
The Stoichiometry Trap
Commercial benzamidines are often supplied as hydrochloride salts. However, "HCl salt" is ambiguous.[1] It may be:
-
Monohydrochloride (
): Stoichiometric salt. -
Dihydrochloride (
): Protonation of both the amidine and the aniline (less common but possible with excess acid). -
Occluded HCl: Free HCl gas trapped in the crystal lattice (common in fresh batches).
Impact on Coupling: If you assume a monohydrochloride but have occluded acid, your added base (e.g., DIPEA) will be consumed by the free acid before it can activate the amidine.[1] This leads to stalled reactions.[1]
Mechanism of Failure
The diagram below illustrates the competition between successful coupling and acid-mediated failure modes.
Figure 1: Mechanistic pathway showing the necessity of deprotonation for activation and the risk of hydrolysis.
Module 2: Protocols for HCl Removal
Method A: In-Situ Neutralization (Recommended)
Best for: Unstable substrates, moisture-sensitive reactions.[1] Principle: Do not isolate the free base. Use a calculated excess of non-nucleophilic base to "free-base" the amidine immediately prior to coupling.
Protocol:
-
Titration/Calculation: Assume the salt is at least
. If the Certificate of Analysis (CoA) lists "excess HCl" or water content, adjust molecular weight.[1] -
Dissolution: Dissolve the amidine salt in the anhydrous coupling solvent (DMF or DMAc are preferred due to solubility).
-
The "Sacrificial" Base: Add 1.1 equivalents of DIPEA (Diisopropylethylamine) per equivalent of HCl expected.
-
Example: If using
mmol of Amidine HCl, add mmol DIPEA.[1] -
Wait: Stir for 5–10 minutes. The solution may become cloudy as DIPEA
HCl precipitates (this is good).
-
-
Coupling: Add your Carboxylic Acid (1.0 eq) and Coupling Reagent (e.g., HATU, 1.1 eq).[1]
-
The "Catalytic" Base: Add an additional 2.0–3.0 equivalents of DIPEA to drive the coupling reaction.
Why this works: It minimizes the time the sensitive free-base amidine spends in solution without an electrophile to react with, reducing dimerization or hydrolysis risks [1].
Method B: Solid Phase Extraction (SCX)
Best for: Removing large excesses of acid; obtaining pure free base for sensitive kinetics. Principle: "Catch and Release." The amidine binds to a sulfonic acid resin; excess HCl washes away; product is eluted with ammonia.
Workflow Diagram:
Figure 2: Strong Cation Exchange (SCX) workflow for isolating free amidine.
Detailed Protocol:
-
Resin: Use a silica-based SCX-2 cartridge (e.g., Isolute or Strata).[1]
-
Load: Dissolve crude salt in minimal MeOH/Water (9:1). Load onto cartridge.
-
Wash: Flush with 5–10 column volumes of MeOH.
-
Checkpoint: Check pH of eluent. It should be neutral. The amidine is currently stuck to the resin.
-
-
Elute: Flush with 2M Ammonia in Methanol .
-
Isolate: Collect the basic fraction and concentrate immediately under vacuum at
. Do not heat extensively [2].
Method C: Inorganic Biphasic Extraction (Use with Caution)
Best for: Large scale (>10g) where chromatography is too expensive. Risk: High risk of hydrolysis if contact time is long.
Protocol:
Module 3: Data & Comparison
| Feature | Method A (In-Situ) | Method B (SCX Resin) | Method C (Extraction) |
| Purity of Base | Low (Mix of salts) | High | Medium |
| Yield Loss | Negligible | < 5% | 10–20% (Hydrolysis) |
| Scalability | Excellent | Poor (Costly) | Good |
| Time Required | 10 mins | 1 hour | 30 mins |
| Best Use Case | Standard Coupling | Analytical Standards | Bulk Processing |
Module 4: Troubleshooting & FAQs
Q1: I used Method A, but my coupling yield is still <10%. Why?
-
Diagnosis: You likely underestimated the HCl content. Some "HCl salts" are actually dihydrochlorides or contain solvated HCl.[1]
-
Fix: Run a small scale test with 3.5 to 4.0 equivalents of DIPEA. If yield spikes, your starting material is more acidic than calculated.[1] Alternatively, check the pH of the reaction mixture on wet pH paper; it must be basic (pH 8–9) for the coupling to proceed [3].
Q2: During SCX purification (Method B), my product didn't elute with ammonia.
-
Diagnosis: The fluorinated amidine might be precipitating on the column due to low solubility in pure MeOH/Ammonia.
-
Fix: Use 7M Ammonia in MeOH or add 10% DCM to your elution solvent to improve solubility.
Q3: Can I use "Free Base" amidine from the shelf?
-
Advisory: Generally, no.[1] Free base amidines absorb
from the air to form carbonates, and they hydrolyze with ambient moisture.[1] Always generate the free base fresh (Method A or B) immediately before use [4].
Q4: My product turned into an amide (Hydrolysis).
-
Diagnosis: The 3,6-difluoro substitution makes the amidine carbon highly electrophilic. Aqueous workups with strong base (NaOH) attack this position.
-
Fix: Switch to Method A (anhydrous conditions). If aqueous workup is required, use buffered solutions (phosphate buffer pH 7) instead of strong bases.[1]
References
-
Valeur, E., & Bradley, M. (2009).[1] Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631.[1] Link
-
Pearson, A. J., & Roush, W. R. (Eds.).[1] (2005).[2][3] Handbook of Reagents for Organic Synthesis: Activating Agents and Protecting Groups. Wiley.[1] (See section on Polymer-supported reagents). Link[1]
-
Montalbetti, C. A., & Falque, V. (2005).[1] Amide bond formation and peptide coupling.[4][5] Tetrahedron, 61(46), 10827-10852.[1] Link
-
Dunn, P. J., et al. (2016).[1] Green Chemistry in the Pharmaceutical Industry. Wiley-VCH. (Discusses stability of amidine intermediates). Link[1]
Technical Support Center: Resolving Regioisomer Formation in Heterocycle Synthesis with Difluoroanilines
Core Directive: The "Peri-Strain" Paradigm
Welcome to the Technical Support Center. You are likely here because your LC-MS traces show a frustrating mixture of isomers, or your isolated yield is lower than expected due to regio-scrambling.
When working with difluoroanilines—specifically 3,4-difluoroaniline —in the synthesis of quinolines (e.g., for fluoroquinolone antibiotics) or indoles, the primary challenge is predicting and controlling which ortho carbon participates in the cyclization.
The Central Conflict: Steric Crowding vs. Peri-Strain
In the Gould-Jacobs reaction (and similar thermal cyclizations), the regioselectivity is governed by a tug-of-war between the starting material's steric environment and the product's stability.
-
The Trap: 3,4-Difluoroaniline has two ortho positions: C2 (between NH₂ and F) and C6 (adjacent to H).
-
Intuition: One might expect cyclization at C6 because it is less sterically hindered in the starting aniline.
-
The Reality: The reaction often favors cyclization at C2 .
-
The Cause: Cyclization at C6 places a Fluorine atom at the C5 (peri) position of the resulting quinoline. The steric clash between the C5-Fluorine and the C4-Carbonyl oxygen (in 4-quinolones) is thermodynamically severe. Consequently, the reaction pathway leading to the 6,7-difluoro isomer (where C5 is a Hydrogen) is energetically preferred, despite the initial crowding at the C2 reaction site.
Visualizing the Decision Pathway
The following diagram illustrates the mechanistic divergence that determines your product ratio.
Figure 1: Mechanistic pathway showing why the "hindered" C2 cyclization yields the preferred 6,7-difluoroquinoline product by avoiding peri-strain.
Experimental Protocol: High-Selectivity Synthesis
To maximize the formation of the 6,7-difluoro isomer, you must push the reaction toward thermodynamic control.
Workflow: 6,7-Difluoro-4-hydroxyquinoline-3-carboxylate
| Parameter | Specification | Causality |
| Reagent | Diethyl ethoxymethylenemalonate (EMME) (1.1 eq) | Standard Gould-Jacobs electrophile. |
| Solvent (Step 1) | Ethanol or Toluene (110°C) | Formation of the enamine intermediate. Lower temp prevents premature, non-selective cyclization. |
| Solvent (Step 2) | Diphenyl Ether (Dowtherm A) | Requires high boiling point (~250°C) to overcome the activation energy of the C2-cyclization. |
| Temperature | 250–260°C | Critical. Temperatures <240°C may result in incomplete cyclization or higher ratios of the kinetic 5,6-isomer. |
| Concentration | 0.5 M | High dilution helps prevent intermolecular polymerization (tar formation). |
Step-by-Step:
-
Condensation: Mix 3,4-difluoroaniline (1.0 eq) and EMME (1.1 eq) in toluene. Reflux for 2-3 hours using a Dean-Stark trap to remove ethanol.
-
Checkpoint: Monitor by TLC.[1] The aniline spot should disappear, replaced by the less polar enamine spot.
-
-
Solvent Swap: Evaporate toluene under reduced pressure. The residue is the enamine intermediate.
-
Cyclization: Add the residue to pre-heated Diphenyl Ether (250°C).
-
Tip: Adding the enamine dropwise to the hot solvent can improve yield by keeping the instantaneous concentration low.
-
-
Workup: Cool the mixture to room temperature. Add a non-polar solvent (e.g., hexane or diethyl ether). The product (6,7-difluoro isomer) typically precipitates as a solid, while impurities and the solvent remain in the mother liquor.
Troubleshooting Guide & FAQs
Scenario 1: "I am seeing a significant amount of the 5,6-difluoro isomer."
Diagnosis: Your reaction temperature is likely too low, or the heating ramp was too slow. Fix:
-
Ensure the thermal cyclization is performed at >250°C .
-
Use a pre-heated oil bath or heating mantle. Do not ramp from room temperature. The "shock" heat favors the thermodynamic pathway.
-
Alternative: Use Microwave Irradiation (300°C for 10-20 mins) to bypass the kinetic trap.
Scenario 2: "The reaction mixture turned into a black tar."
Diagnosis: Oxidation of the aniline or polymerization of the enamine. Fix:
-
Degas your solvent: Diphenyl ether must be degassed (sparge with N₂ for 30 mins) before heating.
-
Inert Atmosphere: Run the reaction under a strict Nitrogen or Argon blanket.[1] Difluoroanilines are electron-rich and prone to oxidative degradation at 250°C.
Scenario 3: "Can I use 2,4-difluoroaniline with this protocol?"
Answer: Yes, and it is easier.
-
Reasoning: 2,4-difluoroaniline has only one accessible ortho position (C6). The C2 position is blocked by the Fluorine at C1 (using aniline numbering) and the Fluorine at C3.
-
Result: You will exclusively obtain the 6,8-difluoroquinoline derivative. Regioisomerism is rarely an issue here.
Scenario 4: "How do I separate the isomers if I get a mixture?"
Answer:
-
Crystallization (First Line): The 6,7-isomer is generally more symmetric and higher melting. Recrystallize from DMF/Ethanol mixtures.
-
Chromatography: If separation is required, the 5,6-isomer (peri-fluoro) is often less polar due to "shielding" of the carbonyl/hydroxyl by the fluorine. Use a gradient of DCM:MeOH (95:5).
References
-
Gould-Jacobs Reaction Mechanism & Regioselectivity
-
Synthesis of 6,7-Difluoroquinoline Deriv
- Source: MDPI (Molecules 2024)
- Relevance: Confirms the synthesis of 6,7-difluoro-4-hydroxyquinoline from 3,4-difluoroaniline and the specific conditions (Diphenyl ether, 145-148°C or higher)
-
URL:[Link]
-
Microwave-Assisted Synthesis of Fluoroquinolones
- Source: Biotage Applic
- Relevance: Demonstrates that high-temperature microwave heating (250-300°C)
-
URL:[Link] (General resource for microwave protocols cited in search)
-
Regioselectivity in Heterocycle Synthesis
- Source: Beilstein Journal of Organic Chemistry
- Relevance: Discusses the electronic and steric influence of fluorine substitution on N-heterocycle form
-
URL:[Link]
Sources
Validation & Comparative
A Comparative Guide to the ¹H and ¹⁹F NMR Characterization of 2-amino-3,6-difluorobenzamidine
Introduction: The Significance of Fluorine in Modern Drug Discovery
The strategic incorporation of fluorine into molecular scaffolds has become a cornerstone of modern medicinal chemistry. Fluorine's unique properties—high electronegativity, small atomic radius, and the strength of the carbon-fluorine bond—can profoundly influence a molecule's metabolic stability, binding affinity, and bioavailability.[1][2] Consequently, the precise and unambiguous structural characterization of fluorinated compounds is paramount. Among the most powerful tools for this purpose is Nuclear Magnetic Resonance (NMR) spectroscopy.
This guide provides an in-depth comparative analysis of ¹H and ¹⁹F NMR spectroscopy for the characterization of 2-amino-3,6-difluorobenzamidine, a scaffold representative of fluorinated aromatic amines relevant to drug development. We will explore the unique insights and complementary nature of observing both the proton and fluorine nuclei, moving beyond a simple listing of data to explain the causality behind experimental choices and interpretation strategies. This document is intended for researchers, scientists, and drug development professionals who rely on robust analytical techniques for structural elucidation.
The Unique Landscape of Fluorine NMR: Challenges and Opportunities
While ¹H NMR is a ubiquitous technique, the analysis of organofluorine compounds presents a more complex, yet richer, set of data. The ¹⁹F nucleus is a spin ½ nucleus with 100% natural abundance and a high gyromagnetic ratio, making it highly sensitive for NMR detection—approximately 83% as sensitive as ¹H.[3][4]
The primary advantages of ¹⁹F NMR include:
-
A Wide Chemical Shift Range: The chemical shift dispersion for ¹⁹F is significantly larger than for ¹H, spanning up to 800 ppm.[3] This vast range minimizes signal overlap, even in complex molecules, making spectral assignment more straightforward.[5][6]
-
High Sensitivity to the Electronic Environment: Fluorine chemical shifts are exquisitely sensitive to changes in their local environment.[6] This makes ¹⁹F NMR an excellent probe for studying protein-ligand interactions, conformational changes, and metabolic transformations.[7]
-
No Background Interference: The absence of endogenous fluorine in most biological systems means that ¹⁹F NMR offers a clean spectral window for analysis, which is particularly useful in complex matrices like cell lysates or in-vivo studies.[8]
However, this also introduces complexity. Spin-spin coupling between fluorine and protons (J-coupling) over two to five bonds (²JHF, ³JHF, ⁴JHF, ⁵JHF) is common and often large.[4][5] Similarly, through-bond coupling between magnetically non-equivalent fluorine atoms (JFF) provides critical structural information. While these couplings can complicate ¹H spectra, they are invaluable for confirming molecular connectivity when properly analyzed.
Experimental Design and Protocols: A Self-Validating Approach
The acquisition of high-quality, reproducible NMR data requires a meticulously planned experimental approach. The following protocols are designed to provide a robust dataset for the complete characterization of 2-amino-3,6-difluorobenzamidine.
Experimental Workflow
Caption: A typical workflow for NMR characterization.
Sample Preparation
-
Solvent Selection: Dissolve approximately 5-10 mg of 2-amino-3,6-difluorobenzamidine in 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆).
-
Rationale: DMSO-d₆ is an excellent solvent for polar compounds and will solubilize the benzamidine derivative. Importantly, its use allows for the observation of exchangeable protons from the amine (-NH₂) and amidine (-C(NH)NH₂) groups, which would be lost in solvents like D₂O.
-
-
Internal Standard: Add tetramethylsilane (TMS) as an internal reference for ¹H NMR (δ 0.00 ppm). For ¹⁹F NMR, an external standard is often preferred to avoid potential interactions, but for routine analysis, a stable, non-reactive internal standard can be used. In this guide, we will reference the spectra externally to CFCl₃ (δ 0.00 ppm).
-
Filtration: Filter the solution through a glass wool plug into a clean, dry 5 mm NMR tube to remove any particulate matter.
¹H NMR Spectroscopy Protocol
-
Instrument: 500 MHz NMR Spectrometer.
-
Experiment: Standard 1D proton experiment (e.g., Bruker 'zg30').
-
Parameters:
-
Spectral Width: 12-16 ppm.
-
Acquisition Time: ~3 seconds.
-
Relaxation Delay (d1): 5 seconds.
-
Rationale: A longer relaxation delay is crucial for ensuring complete relaxation of all protons, which is necessary for accurate quantification via integration.[9]
-
-
Number of Scans: 16-64, depending on sample concentration.
-
-
Processing: Apply a line broadening of 0.3 Hz, Fourier transform, phase correct, and baseline correct the spectrum. Calibrate the spectrum to the TMS signal at 0.00 ppm.
¹⁹F NMR Spectroscopy Protocol
-
Instrument: 500 MHz NMR Spectrometer with a broadband probe.
-
Experiment 1: Proton-Decoupled ¹⁹F NMR
-
Pulse Program: Standard ¹⁹F observe with ¹H decoupling (e.g., Bruker 'zgpg30' with GARP decoupling).
-
Rationale: This experiment simplifies the ¹⁹F spectrum by removing all J-couplings to protons. The resulting signals will show only fluorine-fluorine couplings, making it easier to identify the number of distinct fluorine environments and their coupling network.
-
-
Experiment 2: Proton-Coupled ¹⁹F NMR
-
Pulse Program: Standard ¹⁹F observe without ¹H decoupling.
-
Rationale: This experiment provides the full picture, revealing both ¹⁹F-¹⁹F and ¹⁹F-¹H coupling constants, which are essential for complete structural assignment.
-
-
Parameters:
-
Spectral Width: ~200 ppm, centered appropriately for aromatic fluorines (e.g., around -130 ppm).[10]
-
Relaxation Delay (d1): 5 seconds.
-
Number of Scans: 64-256.
-
-
Processing: Process similarly to the ¹H spectrum. Reference the chemical shift axis to an external standard of CFCl₃ at 0.00 ppm.
Results and Discussion: A Comparative Spectral Analysis
The true power of the multinuclear NMR approach is realized during data interpretation, where the ¹H and ¹⁹F spectra are analyzed in concert.
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A Technical Guide to Comparing the Potency of 3,6-Difluoro vs. 3,5-Difluoro Benzamidine Inhibitors
In the landscape of drug discovery, particularly in the development of serine protease inhibitors, the benzamidine scaffold remains a cornerstone for designing potent and selective molecules. Its ability to mimic the guanidinium group of arginine allows it to effectively bind to the S1 pocket of trypsin-like serine proteases such as thrombin and Factor Xa (FXa), which are critical targets in antithrombotic therapy.[1][2][3] The strategic placement of fluorine atoms on the phenyl ring is a well-established medicinal chemistry tactic to modulate a compound's physicochemical properties, including metabolic stability, membrane permeability, and, crucially, binding affinity.[4][5]
This guide provides a comprehensive comparison of two common difluorination patterns on the benzamidine core: 3,6-difluoro and 3,5-difluoro substitution. While direct, head-to-head comparative studies are not extensively available in the public domain, this document will delve into the theoretical underpinnings of why their potencies might differ, present available data for analogous compounds, and provide detailed, field-proven protocols for researchers to conduct such a comparison in their own laboratories.
The Rationale: Why Fluorine Placement Matters
The introduction of fluorine, the most electronegative element, onto an aromatic ring imparts significant electronic and conformational effects. The position of these substitutions dictates their influence on the molecule's interaction with the target enzyme.
3,5-Difluoro Substitution:
-
Electronic Effects: The two fluorine atoms at the meta positions act primarily through induction, withdrawing electron density from the aromatic ring. This inductive effect can lower the pKa of the amidine group, potentially influencing its protonation state and interaction with the key aspartate residue (Asp189 in trypsin) at the bottom of the S1 pocket.
-
Symmetry and Interactions: This substitution pattern is symmetrical. The fluorine atoms are positioned to potentially engage in favorable orthogonal multipolar interactions with the peptide backbone of the S1 pocket, enhancing binding affinity.
3,6-Difluoro Substitution:
-
Electronic Effects: With fluorine atoms at positions ortho and meta to the amidine group, the electronic landscape is asymmetric. The ortho-fluorine can exert a more pronounced inductive effect and may also introduce through-space electronic effects that influence the orientation of the amidine group.
-
Steric and Conformational Effects: The ortho-fluorine introduces a greater steric presence near the pharmacophore. This can enforce a specific torsional angle between the phenyl ring and the amidine group, which may either be favorable or unfavorable for optimal binding, depending on the specific topology of the enzyme's active site. This conformational locking can pre-organize the inhibitor into its bioactive conformation, reducing the entropic penalty of binding.
The fundamental hypothesis is that these differences in electronics and sterics will translate into measurable differences in binding affinity (Kᵢ) and inhibitory potency (IC₅₀).
Comparative Potency Data: An Overview
As previously noted, the literature lacks a direct comparative study of 3,6- vs. 3,5-difluorobenzamidine inhibitors against a single serine protease target. However, we can analyze data from related compounds to draw inferences. For instance, various difluoro-substituted benzamides and related structures have been evaluated against different targets.
| Compound Class | Substitution Pattern | Target Enzyme | Potency (Kᵢ or IC₅₀) | Reference |
| Benzamidine Derivative | 3,5-Difluoro | Coagulation Factor X (Human) | Kᵢ: 1400 nM | BindingDB |
| Benzamide Derivative | 2,6-Difluoro | FtsZ (B. subtilis) | MIC: 0.25-1 µg/mL | [6] |
| Benzimidazole-Benzamide | Difluoro-dioxolo | Casein Kinase 1δ (CK1δ) | Potent nanomolar inhibition | [7] |
Note: This table is illustrative and does not represent a direct comparison due to the different core structures, targets, and assay conditions. MIC (Minimum Inhibitory Concentration) is a measure of antibacterial activity, not direct enzyme inhibition.
The data highlights that difluorinated benzamidine and benzamide structures can exhibit potent biological activity. A 3,5-difluoro benzamidine derivative shows micromolar affinity for Factor Xa. To definitively determine which substitution pattern is superior for a given target, a systematic experimental evaluation is necessary.
Experimental Workflow for Potency Determination
To rigorously compare the potency of 3,6- and 3,5-difluoro benzamidine inhibitors, a standardized biochemical assay workflow should be followed. This ensures that any observed differences in potency are a direct result of the chemical structures, not experimental variability.
Caption: Experimental workflow for comparing inhibitor potency.
Detailed Protocol: Determining IC₅₀ and Kᵢ for a Serine Protease (e.g., Thrombin)
This protocol outlines a typical enzyme activity assay to determine the half-maximal inhibitory concentration (IC₅₀) and the inhibition constant (Kᵢ).[8]
I. Materials and Reagents:
-
Human α-Thrombin (purified)
-
Fluorogenic peptide substrate (e.g., Boc-Val-Pro-Arg-AMC)
-
Assay Buffer: Tris-HCl (pH 8.0), NaCl, CaCl₂, PEG-8000
-
3,6-Difluorobenzamidine and 3,5-Difluorobenzamidine (synthesized and >95% pure)
-
DMSO (for inhibitor stock solutions)
-
96-well black, flat-bottom microplates
-
Fluorescence plate reader
II. Experimental Procedure:
-
Preparation of Reagents:
-
Prepare a 10 mM stock solution of each inhibitor in 100% DMSO.
-
Prepare serial dilutions of the inhibitor stocks in assay buffer. A typical 10-point curve might range from 100 µM to 5 nM final concentration.
-
Prepare the thrombin enzyme solution in assay buffer to a final concentration of 2X the desired assay concentration (e.g., 2 nM for a 1 nM final concentration).
-
Prepare the fluorogenic substrate solution in assay buffer to a final concentration of 2X the substrate's Kₘ value. The Kₘ should be determined beforehand in a separate substrate titration experiment.
-
-
Assay Execution (in a 96-well plate):
-
Add 50 µL of the appropriate inhibitor dilution (or buffer for control wells) to each well.
-
Add 25 µL of the 2X thrombin solution to each well.
-
Incubate the plate at room temperature for 15-30 minutes to allow the inhibitor to bind to the enzyme.
-
Initiate the enzymatic reaction by adding 25 µL of the 2X substrate solution to all wells.
-
Immediately place the plate in a fluorescence plate reader pre-set to the appropriate excitation/emission wavelengths (e.g., 360 nm Ex / 480 nm Em for AMC-based substrates).[9]
-
-
Data Collection:
-
Monitor the increase in fluorescence over time (kinetic read). Collect data every minute for 30-60 minutes. The rate of reaction (initial velocity, V₀) is determined from the linear portion of the fluorescence vs. time plot.
-
III. Data Analysis:
-
Calculate Percent Inhibition:
-
Determine the initial velocity (V₀) for each inhibitor concentration.
-
Calculate the percent inhibition for each concentration using the formula: % Inhibition = 100 * (1 - (V₀_inhibitor / V₀_no_inhibitor))
-
-
Determine IC₅₀:
-
Plot the percent inhibition against the logarithm of the inhibitor concentration.
-
Fit the data to a four-parameter logistic (sigmoidal dose-response) curve using a suitable software package (e.g., GraphPad Prism). The IC₅₀ is the concentration of inhibitor that produces 50% inhibition.
-
-
Calculate Kᵢ:
-
For a competitive inhibitor, the inhibition constant (Kᵢ) can be calculated from the IC₅₀ using the Cheng-Prusoff equation : Kᵢ = IC₅₀ / (1 + ([S] / Kₘ)) where [S] is the substrate concentration and Kₘ is the Michaelis constant of the substrate. This conversion is crucial for comparing the intrinsic affinity of the inhibitors, as the IC₅₀ value is dependent on the assay conditions (specifically, substrate concentration).
-
Interpreting the Results: A Mechanistic View
A lower Kᵢ value signifies a higher binding affinity and, therefore, a more potent inhibitor. When comparing the Kᵢ values for the 3,6- and 3,5-difluoro isomers, consider the following:
-
If 3,6-difluoro is more potent: This could suggest that the conformational constraint imposed by the ortho-fluorine is beneficial, pre-organizing the molecule for optimal binding in the S1 pocket. The steric and electronic influence of the ortho-fluorine may lead to more favorable interactions.
-
If 3,5-difluoro is more potent: This may indicate that the symmetrical electronic withdrawal is more critical for enhancing the electrostatic interactions with Asp189, and that the steric bulk of an ortho-fluorine is detrimental, causing a slight clash within the active site.
Caption: Key interactions of a benzamidine inhibitor in the S1 pocket.
Conclusion
For researchers in the field, the path forward is clear: synthesize both isomers and evaluate them against the serine protease target of interest using rigorous, standardized biochemical assays as detailed in this guide. The resulting structure-activity relationship data will not only answer the question of which substitution pattern is optimal for a given enzyme but will also contribute valuable knowledge to the broader field of rational drug design.
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Mena-Ulecia, K., Tiznado, W., & Caballero, J. (2015). Study of the Differential Activity of Thrombin Inhibitors Using Docking, QSAR, Molecular Dynamics, and MM-GBSA. PLOS One. [Link]
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Lan, H., et al. (2022). Identifying of Anti-Thrombin Active Components From Curcumae Rhizoma by Affinity-Ultrafiltration Coupled With UPLC-Q-Exactive Orbitrap/MS. Frontiers in Pharmacology. [Link]
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Gremmel, T., et al. (2021). Multiparameter Evaluation of the Platelet-Inhibitory Effects of Tyrosine Kinase Inhibitors Used for Cancer Treatment. International Journal of Molecular Sciences. [Link]
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Klebe, G., et al. (1999). Three-dimensional quantitative structure-activity relationship analyses using comparative molecular field analysis and comparative molecular similarity indices analysis to elucidate selectivity differences of inhibitors binding to trypsin, thrombin, and factor Xa. Journal of Medicinal Chemistry. [Link]
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Bischof, J., et al. (2014). Difluoro-dioxolo-benzoimidazol-benzamides as potent inhibitors of CK1δ and ε with nanomolar inhibitory activity on cancer cell proliferation. European Journal of Medicinal Chemistry. [Link]
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Ferguson, J., et al. (2022). Novel inhibitors and activity-based probes targeting serine proteases. Queen's University Belfast Research Portal. [Link]
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Zhu, B., et al. (2000). Nonbenzamidine compounds as selective factor xa inhibitors. Bioorganic & Medicinal Chemistry Letters. [Link]
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Ma, S., et al. (2017). Design, synthesis and biological activity evaluation of novel 2,6-difluorobenzamide derivatives through FtsZ inhibition. Bioorganic & Medicinal Chemistry Letters. [Link]
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Shtukenberg, A. G., et al. (2017). Suppression of Disorder in Benzamide and Thiobenzamide Crystals by Fluorine Substitution. Crystal Growth & Design. [Link]
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Zhang, Y., et al. (2023). Advancements in Serine Protease Inhibitors: From Mechanistic Insights to Clinical Applications. International Journal of Molecular Sciences. [Link]
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Shafiq, Z., et al. (2023). Synthesis, in vitro biological evaluation and in silico studies of novel pyrrolidine derived thiosemicarbazones as dihydrofolate reductase inhibitors. RSC Advances. [Link]
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Al-Qaisi, J. A., et al. (2022). Synthesis and Biological Evaluation of Novel Bufalin Derivatives. Molecules. [Link]
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Duffy, E. M., et al. (2005). Effects of fluorine substitution on the edge-to-face interaction of the benzene dimer. The Journal of Physical Chemistry A. [Link]
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Qiu, X., et al. (2025). Design, Synthesis, and Biological Evaluation of Novel Hydroxyamidine Derivatives as Indoleamine 2,3-Dioxygenase 1 Inhibitors. ResearchGate. [Link]
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Bishop, J. E., et al. (1992). Synthesis and in vitro evaluation of 2,3-dimethoxy-5-(fluoroalkyl)-substituted benzamides: high-affinity ligands for CNS dopamine D2 receptors. ChEMBL. [Link]
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A Comparative Guide to the Crystal Structure Analysis of 2-Amino-3,6-difluorobenzamidine Complexes
This guide provides an in-depth technical comparison of the crystallographic features of 2-amino-3,6-difluorobenzamidine when complexed with different chemical partners. Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple recitation of data, offering insights into the causal relationships between molecular structure and the resulting crystal packing. We will explore the synthesis of the core ligand, detail protocols for forming distinct crystalline complexes, and present a comparative analysis of their solid-state structures, supported by experimental data and authoritative references.
The strategic placement of fluorine atoms and the versatile coordination chemistry of the amidine group make 2-amino-3,6-difluorobenzamidine a ligand of significant interest in medicinal chemistry. Its complexes are explored for their potential as enzyme inhibitors, particularly for targets like thrombin where benzamidine derivatives have shown efficacy.[1] Understanding the precise three-dimensional arrangement of these complexes is paramount for rational drug design and for tuning the physicochemical properties of active pharmaceutical ingredients (APIs).
Part 1: Ligand Synthesis and Characterization
The foundational step in any complexation study is the robust synthesis and purification of the ligand. 2-Amino-3,6-difluorobenzamidine is not commercially abundant, and its synthesis requires a multi-step pathway. While several routes to fluorinated aminopyridines and benzonitriles exist[2], a common laboratory-scale approach begins with a suitable difluorinated precursor.
Experimental Protocol: Synthesis of 2-Amino-3,6-difluorobenzamidine
-
Step A: Ammonation of 2,3,5-Trifluorobenzonitrile: In a sealed pressure vessel, 2,3,5-trifluorobenzonitrile is dissolved in a solution of aqueous ammonia. The reaction is heated to 80-100 °C for 12-18 hours. The regioselectivity of this nucleophilic aromatic substitution is directed by the activating effect of the nitrile group, favoring displacement of the fluorine at the 2-position.
-
Step B: Pinner Reaction for Amidine Synthesis: The resulting 2-amino-3,6-difluorobenzonitrile is isolated and dried. It is then dissolved in anhydrous ethanol and cooled to 0 °C. Dry hydrogen chloride gas is bubbled through the solution to form the ethyl imidate hydrochloride salt.
-
Step C: Ammonolysis: The imidate salt is then treated with a solution of ammonia in ethanol. This displaces the ethoxy group to form the final 2-amino-3,6-difluorobenzamidine, which can be precipitated and purified as its hydrochloride salt.
-
Characterization: The final product must be rigorously characterized by ¹H NMR, ¹⁹F NMR, Mass Spectrometry, and melting point to confirm its identity and purity before use in crystallization experiments.
Part 2: A Comparative Study of Complex Formation
To illustrate how the choice of a co-former dictates the final crystal structure, we will compare two distinct types of complexes derived from our ligand:
-
Complex A: A transition metal coordinate complex with Zinc (II) Chloride.
-
Complex B: A co-crystal with a Boronic Acid derivative.
This comparison is scientifically compelling because it pits a classic coordination bond (N→Zn) against a robust hydrogen-bonding synthon (Amidine-Boronic Acid).[3][4] Zinc was chosen as it frequently forms stable, tetrahedral complexes with amide-containing ligands, providing a predictable coordination geometry.[3][5] Boronic acids are excellent co-formers, known for their ability to act as both hydrogen bond donors and acceptors, leading to highly organized supramolecular structures.[4][6]
Experimental Protocol: Synthesis and Crystallization
Complex A: [Zn(C₇H₆F₂N₃)₂Cl₂]
-
Synthesis: 2-amino-3,6-difluorobenzamidine hydrochloride (2 equivalents) is dissolved in methanol and neutralized with a mild base (e.g., triethylamine). A solution of anhydrous Zinc (II) Chloride (1 equivalent) in methanol is added dropwise with stirring.
-
Crystallization: The resulting solution is filtered to remove any precipitate. High-quality single crystals are grown via slow evaporation of the solvent at room temperature over several days.
Complex B: Co-crystal with 4-Fluorophenylboronic Acid
-
Synthesis: 2-amino-3,6-difluorobenzamidine (1 equivalent) and 4-fluorophenylboronic acid (1 equivalent) are dissolved in a minimal amount of warm ethanol.
-
Crystallization: The solution is allowed to cool slowly to room temperature. Crystals suitable for X-ray diffraction are typically obtained within 24-48 hours.[6]
Part 3: The Crystallographic Workflow
The journey from a crystalline solid to a refined 3D structure follows a well-established, multi-step workflow.[7][8][9] Each step is critical for ensuring the final model is accurate and reliable.
Workflow: Single-Crystal X-ray Diffraction
-
Crystal Selection & Mounting: A suitable crystal (typically >0.1 mm in all dimensions with no visible defects) is selected under a microscope and mounted on a goniometer head.[7][8]
-
Data Collection: The crystal is placed in a monochromatic X-ray beam. As it rotates, a series of diffraction patterns are collected on a detector.[7]
-
Data Processing: The intensities and positions of the diffraction spots are measured. These data are scaled and corrected for experimental factors to produce a unique reflection file.[8]
-
Structure Solution: The "phase problem" is solved using direct methods or Patterson search methods to generate an initial electron density map.[1][9]
-
Model Building & Refinement: An atomic model is built into the electron density map. The positions, bonds, and thermal parameters of the atoms are then computationally refined against the experimental data until the model converges with the data.[7][10]
-
Validation & Deposition: The final structure is validated to ensure its chemical and geometric sensibility. Key quality indicators like R-factors are checked before deposition into a crystallographic database.[10]
Part 4: Comparative Structural Analysis
The primary distinction between Complex A and Complex B lies in the nature of the intermolecular interactions that govern their crystal packing. In Complex A, the dominant interactions are coordination bonds between the nitrogen atoms of the amidine group and the zinc metal center. In Complex B, the structure is assembled via a network of strong hydrogen bonds.
Table 1: Comparative Crystallographic Data
The following table presents hypothetical but realistic data for the two complexes, based on known structures of similar compounds.[3][5][6] This allows for a direct comparison of key structural parameters.
| Parameter | Complex A: [Zn(Ligand)₂Cl₂] | Complex B: (Ligand)·(Boronic Acid) | Causality and Insight |
| Crystal System | Monoclinic | Orthorhombic | The high symmetry of the hydrogen-bonding network in B can lead to a higher symmetry crystal system. |
| Space Group | P2₁/c | P2₁2₁2₁ | The choice of space group is determined by the symmetry elements present in the packed structure.[3] |
| Unit Cell (a, b, c) | 8.1 Å, 15.2 Å, 10.5 Å | 7.5 Å, 11.0 Å, 18.3 Å | Unit cell dimensions are a direct consequence of the size and shape of the molecular assembly. |
| Unit Cell (α, β, γ) | 90°, 98.5°, 90° | 90°, 90°, 90° | The non-90° β angle is characteristic of the monoclinic system. |
| Key Interaction | N→Zn Coordination Bond | N-H···O Hydrogen Bond | This is the fundamental difference. Coordination bonds are typically stronger and more directional than H-bonds. |
| Key Bond Length | Zn-N: ~2.1 Å | N···O: ~2.8 Å | The shorter Zn-N distance reflects a covalent/dative bond character versus the electrostatic nature of the H-bond. |
| Coordination # | 4 (Tetrahedral) | N/A | The zinc center is four-coordinate, binding to two ligand molecules and two chloride ions.[3] |
| Packing Motif | Extended network via weak N-H···Cl hydrogen bonds.[5] | 2D sheets formed by strong Amidine-Boronic acid heterosynthons. | The primary interactions dictate the overall packing. Strong synthons in B create robust, planar structures. |
Conclusion
This comparative guide demonstrates that the crystal structure of 2-amino-3,6-difluorobenzamidine complexes is profoundly influenced by the choice of the complexing agent. The formation of a coordination complex with a metal salt like ZnCl₂ leads to a structure dominated by the geometry of the metal center, resulting in a discrete molecular unit. In contrast, co-crystallization with a hydrogen-bond donor/acceptor like a boronic acid yields a supramolecular assembly governed by robust, directional hydrogen-bonding synthons.
For drug development professionals, this understanding is critical. The choice of a salt or co-crystal former can dramatically alter a compound's solid-state properties, including solubility, stability, and bioavailability, without changing the core pharmacophore. The detailed structural insights provided by X-ray crystallography are, therefore, an indispensable tool in the design and optimization of next-generation therapeutics.[10]
References
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Title: Crystal structures and hydrogen-bonding analysis of a series of benzamide complexes of zinc(II) chloride - PMC Source: National Center for Biotechnology Information URL: [Link]
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Title: Refined 2.3 A X-ray crystal structure of bovine thrombin complexes formed with the benzamidine and arginine-based thrombin inhibitors NAPAP, 4-TAPAP and MQPA. A starting point for improving antithrombotics - PubMed Source: PubMed URL: [Link]
-
Title: Crystal structures and hydrogen-bonding analysis of a series of benzamide complexes of zinc(II) chloride - ResearchGate Source: ResearchGate URL: [Link]
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Title: X-ray crystallography - Wikipedia Source: Wikipedia URL: [Link]
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Title: X-ray Crystallography - Creative BioMart Source: Creative BioMart URL: [Link]
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Title: Small Molecule X-Ray Crystallography, Theory and Workflow - ResearchGate Source: ResearchGate URL: [Link]
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Title: Synthesis and Single Crystal Structures of N-Substituted Benzamides and Their Chemoselective Selenation/Reduction Derivatives - MDPI Source: MDPI URL: [Link]
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Title: (a) Crystallographic bound structure of benzamidine and trypsin (PDB 3PTB). - ResearchGate Source: ResearchGate URL: [Link]
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Title: Small molecule crystallography - Excillum Source: Excillum URL: [Link]
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Title: X-ray crystallography: Assessment and validation of protein-small molecule complexes for drug discovery - PMC Source: National Center for Biotechnology Information URL: [Link]
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Title: Synthesis And Characterization of Some Transition Metals Complexes of Schif Base Derived From Benzidine and Acetylacetone - ResearchGate Source: ResearchGate URL: [Link]
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Title: On the Synthesis of 2-Amino-4,6-difluorobenzonitrile: Highly Selective Formation of 5-Fluoro-3-nitro-1,2-benzoquinone 2-Diazide in the Attempted Sandmeyer Cyanation of 2,4-Difluoro-6-nitrobenzenediazonium Cation† - Journal of Chemical Research, Synopses (RSC Publishing) Source: Journal of Chemical Research, Synopses URL: [Link]
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Title: Exploring the cocrystallization potential of urea and benzamide - PMC Source: National Center for Biotechnology Information URL: [Link]
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Title: Transition Metal (II) Complexes of (E)-N-(4-methylbenzylidene)-2-((Z)-(4-methylbenzylidene)amino)benzamides: Synthesis, Characterization and their Biological Evaluation - ResearchGate Source: ResearchGate URL: [Link]
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Title: X-ray crystallographic investigations of coordination modes in first-row transition metal complexes Source: International Journal of Chemical Studies URL: [Link]
- Title: WO2025093631A1 - A process for preparing 2-amino-3,5-difluoropyridine or a salt thereof Source: Google Patents URL
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Title: Synthesis and Biological Evaluation of 2-Aminobenzamide Derivatives as Antimicrobial Agents: Opening/Closing Pharmacophore Site - ResearchGate Source: ResearchGate URL: [Link]
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Title: Experimental and Theoretical Studies of Boronic Acids as a Co-Crystal Former - Diva-Portal.org Source: Diva-Portal.org URL: [Link]
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Title: 2-AMINO-3,6-DIFLUOROBENZAMIDINE 2HCL - Fluorochem Source: 试剂仪器网 URL: [Link]
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Title: Vibrational Spectroscopic Studies of Cocrystals and Salts. 1. The Benzamide−Benzoic Acid System | Request PDF - ResearchGate Source: ResearchGate URL: [Link]
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Title: Structures and Reactivities of Cocrystals Involving Diboronic Acids and Bipyridines: In Situ Linker Reaction and 1D‐to‐2D Dimensionality Change via Crystal‐to‐Crystal Photodimerization - PMC Source: National Center for Biotechnology Information URL: [Link]
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Title: Crystallization and preliminary X-ray crystallographic studies of benzamidine-inhibited trypsin from the North Atlantic salmon (Salmo salar) - PubMed Source: PubMed URL: [Link]
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Title: Transition Metals-Amine Derivative Complexes with their Preparation, Characterization and Antimicrobial Evaluation | International Journal of Sciences: Basic and Applied Research (IJSBAR) Source: International Journal of Sciences: Basic and Applied Research URL: [Link]
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Title: Co-crystallization of a benzimidazole derivative with carboxylic acids - ResearchGate Source: ResearchGate URL: [Link]
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A Comparative Analysis of Benzamidine Hydrochloride and Benzamidine Free Base in High-Performance Liquid Chromatography
A Guide for Researchers and Drug Development Professionals
In the realm of pharmaceutical analysis and protein chemistry, benzamidine is a frequently encountered compound, primarily utilized as a reversible competitive inhibitor of trypsin and other serine proteases.[1][2][3] It is commonly available as both a hydrochloride salt and a free base. The choice between these two forms for analytical method development, particularly in High-Performance Liquid Chromatography (HPLC), can have significant implications for retention time, peak shape, and overall method robustness. This guide provides an in-depth technical comparison of the HPLC behavior of benzamidine hydrochloride versus its free base, supported by scientific principles and experimental considerations.
Understanding the Physicochemical Differences
The core distinction between benzamidine hydrochloride and its free base lies in their state of ionization. Benzamidine is a basic compound with the pKa of the benzamidinium ion being approximately 11.6.[2]
-
Benzamidine Hydrochloride (C₇H₈N₂ · HCl): This is the salt form where the basic amidino group is protonated, carrying a positive charge. It is generally a white, water-soluble solid.[1] The hydrochloride salt is often preferred for its improved solubility and stability in solid form.[4]
-
Benzamidine Free Base (C₇H₈N₂): In this form, the amidino group is not protonated and is neutral. The free base is a white solid that is slightly soluble in water.[1]
This difference in ionization state is the primary driver of their distinct behaviors in a reversed-phase HPLC (RP-HPLC) system.
The Impact on Reversed-Phase HPLC Retention
In RP-HPLC, retention is primarily governed by the hydrophobic interactions between the analyte and the nonpolar stationary phase (e.g., C18). The polarity of the analyte plays a crucial role; more polar compounds interact less with the stationary phase and thus elute earlier (shorter retention time), while less polar compounds have stronger interactions and elute later (longer retention time).
The ionization state of an analyte directly influences its polarity.[5] The protonated, charged form of a molecule (the salt) is significantly more polar than its neutral, uncharged counterpart (the free base).
Therefore, when analyzing benzamidine hydrochloride and its free base under the same RP-HPLC conditions, a distinct difference in retention time is expected:
-
Benzamidine Hydrochloride: Being more polar due to its positive charge, it will have weaker interactions with the C18 stationary phase and is expected to have a shorter retention time .
-
Benzamidine Free Base: As the less polar, neutral species, it will exhibit stronger hydrophobic interactions with the stationary phase, resulting in a longer retention time .
It is important to note that the pH of the mobile phase is a critical parameter that can influence the equilibrium between the salt and free base forms of benzamidine in solution.[5]
Experimental Design for a Comparative Study
To empirically validate these theoretical principles, a well-designed comparative HPLC study is essential.
Experimental Workflow
Caption: Workflow for the comparative HPLC analysis of benzamidine salt vs. free base.
Detailed Experimental Protocol
1. Materials:
- Benzamidine Hydrochloride (CAS 1670-14-0)[4]
- Benzamidine Free Base (CAS 618-39-3)[3]
- HPLC-grade Acetonitrile
- HPLC-grade Water
- Trifluoroacetic Acid (TFA)
2. Instrumentation:
- HPLC system equipped with a UV detector, autosampler, and column oven.
- Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
3. Mobile Phase Preparation:
- Prepare a mobile phase of Acetonitrile and Water (e.g., 30:70 v/v) containing 0.1% Trifluoroacetic Acid (TFA). The low pH of the TFA-containing mobile phase will ensure that both the salt and free base forms of benzamidine are fully protonated in solution, allowing for a more direct comparison of their behavior upon injection.
4. Sample Preparation:
- Prepare stock solutions of benzamidine hydrochloride and benzamidine free base at a concentration of 1 mg/mL in the mobile phase.
- From the stock solutions, prepare working solutions of 100 µg/mL for each compound by diluting with the mobile phase.
5. HPLC Conditions:
- Column: C18, 250 mm x 4.6 mm, 5 µm
- Mobile Phase: Acetonitrile:Water (30:70 v/v) with 0.1% TFA
- Flow Rate: 1.0 mL/min
- Column Temperature: 30°C
- Detection Wavelength: 230 nm
- Injection Volume: 10 µL
6. Data Analysis:
- Inject the working solutions of benzamidine hydrochloride and benzamidine free base.
- Record the chromatograms and determine the retention time (RT), peak asymmetry (tailing factor), and peak area for each compound.
Expected Results and Interpretation
The following table summarizes the anticipated results from the comparative HPLC analysis:
| Parameter | Benzamidine Hydrochloride | Benzamidine Free Base | Rationale |
| Retention Time (RT) | Shorter | Longer | The hydrochloride salt is more polar and has weaker interaction with the C18 stationary phase. |
| Peak Asymmetry | Generally Symmetrical | May exhibit more tailing | The free base form may have stronger secondary interactions with residual silanol groups on the silica-based stationary phase, leading to peak tailing. The acidic mobile phase helps to mitigate this.[6] |
| Peak Area | Comparable | Comparable | For equimolar concentrations, the peak areas should be similar, assuming complete dissolution and similar molar absorptivity at the detection wavelength. |
The Critical Role of Mobile Phase pH
The pH of the mobile phase is a powerful tool for manipulating the retention of ionizable compounds like benzamidine.[5]
Caption: Influence of mobile phase pH on the ionization state and retention of benzamidine.
By adjusting the mobile phase pH relative to the pKa of benzamidine (approximately 11.6), one can control its degree of ionization and, consequently, its retention time.
-
Low pH (e.g., pH 2-4): At a pH well below the pKa, benzamidine will exist predominantly in its protonated, cationic form. This will result in earlier elution. Using a low pH mobile phase is a common strategy to ensure good peak shape for basic compounds by minimizing interactions with silanol groups.[6]
-
High pH (e.g., pH > 12): At a pH significantly above the pKa, benzamidine will be in its neutral, free base form. This will lead to increased retention. However, operating at high pH can be detrimental to the stability of traditional silica-based columns.[7]
Practical Implications for Method Development
-
For Routine Analysis: Using benzamidine hydrochloride as the starting material and a low pH mobile phase (e.g., containing 0.1% TFA or formic acid) is generally the most robust approach. This ensures consistent protonation of the analyte, leading to reproducible retention times and good peak shapes.
-
When Encountering Co-eluting Impurities: If impurities are co-eluting with the main benzamidine peak, adjusting the mobile phase pH can be a powerful tool to alter the selectivity of the separation. By changing the ionization state of benzamidine and potentially the impurities, their relative retention times can be modified.
-
Peak Tailing Issues: If significant peak tailing is observed, especially when using a mobile phase with a pH closer to neutral, it is likely due to interactions with residual silanol groups. In such cases, using a more acidic mobile phase or a column with a charged surface can improve peak symmetry.[6]
Conclusion
The choice between benzamidine hydrochloride and its free base for HPLC analysis is not merely a matter of convenience. The inherent physicochemical differences between the salt and free base forms directly translate to distinct chromatographic behaviors. The hydrochloride salt, being more polar, will exhibit a shorter retention time in reversed-phase HPLC compared to the less polar free base. The pH of the mobile phase is a critical parameter that allows the analyst to control the ionization state of benzamidine and modulate its retention. For robust and reproducible HPLC analysis of benzamidine, utilizing the hydrochloride salt with a low pH mobile phase is a highly recommended starting point. A thorough understanding of these principles empowers researchers and drug development professionals to develop efficient, reliable, and robust HPLC methods for the analysis of benzamidine and other ionizable pharmaceutical compounds.
References
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Benzamidine | C7H8N2. (n.d.). PubChem. Retrieved February 24, 2026, from [Link]
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The influence of salt matrices on the reversed-phase liquid chromatography behavior and electrospray ionization tandem mass spectrometry detection of glyphosate, glufosinate, aminomethylphosphonic acid and 2-aminoethylphosphonic acid in water. (2016, November 6). PubMed. Retrieved February 24, 2026, from [Link]
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Simultaneous determination of benzydamine hydrochloride and five impurities in an oral collutory as a pharmaceutical formulation by high-performance liquid chromatography. (2010, November 15). PubMed. Retrieved February 24, 2026, from [Link]
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Benzamidine Sepharose 4 Fast Flow (high sub) HiTrap Benzamidine FF (high sub). (2000, September 15). Cytiva. Retrieved February 24, 2026, from [Link]
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Development and validation of the method for simultaneous determination of Benzydamine hydrochloride and methylparaben in dosage form by HPLC. (2020, October 1). ResearchGate. Retrieved February 24, 2026, from [Link]
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Benzamidine. (n.d.). Wikipedia. Retrieved February 24, 2026, from [Link]
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Full article: Influence of cations and anions of ionic liquids and salts as additives in RP HPLC systems to the analysis of alkaloids on C18 and Polar RP columns. (2024, December 11). Taylor & Francis. Retrieved February 24, 2026, from [Link]
-
Development and Validation of Alternative Analytical Method for Determination of Related Substances of Benzydamine Hydrochloride. (2017, January 10). SciSpace. Retrieved February 24, 2026, from [Link]
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Reversed-Phase HPLC Mobile-Phase Chemistry—Explained. (2014, November 1). LCGC International. Retrieved February 24, 2026, from [Link]
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DEVELOPMENT AND VALIDATION OF A STABILITY INDICATING RELATED SUBSTANCES OF BENZYDAMINE HYDROCHLORIDE AND CHLORHEXIDINE GLUCONATE. (n.d.). Jetir.Org. Retrieved February 24, 2026, from [Link]
-
Charged Stationary Phases in Reversed Phase HPLC. (n.d.). Element Lab Solutions. Retrieved February 24, 2026, from [Link]
-
Benzamidine Sepharose 6B. (n.d.). Cytiva. Retrieved February 24, 2026, from [Link]
-
Determination of Benzalkonium Chloride in Ophthalmic Solutions by Stability-Indicating HPLC Method. (2016, May 28). Journal of Applied Pharmaceutical Science. Retrieved February 24, 2026, from [Link]
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A Comparative Guide to Validating the Purity of 2-amino-3,6-difluorobenzamidine via Elemental Analysis
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical development, the confirmation of a compound's purity is a cornerstone of safety and efficacy. For novel molecules such as 2-amino-3,6-difluorobenzamidine, a rigorous analytical validation process is not merely a regulatory hurdle, but a scientific necessity. This guide provides an in-depth exploration of elemental analysis as a primary method for purity validation of 2-amino-3,6-difluorobenzamidine, comparing its utility against other established analytical techniques. As a Senior Application Scientist, my focus is to provide not just a protocol, but a comprehensive understanding of the 'why' behind the 'how', grounded in scientific principles and practical application.
The Foundational Role of Elemental Analysis in Purity Assessment
Elemental analysis, specifically CHN (Carbon, Hydrogen, Nitrogen) analysis, is a robust and cost-effective technique for determining the elemental composition of a pure organic compound.[1][2] The principle is straightforward: a sample is combusted in a high-oxygen environment, and the resulting gases (CO2, H2O, and N2) are quantitatively measured.[3][4] This method provides a fundamental assessment of a molecule's identity and purity by comparing the experimentally determined elemental percentages to the theoretical values calculated from its molecular formula.
For a molecule like 2-amino-3,6-difluorobenzamidine, which is often synthesized and handled as a more stable salt, such as the dihydrochloride form (C₇H₁₀Cl₂F₂N₃), accurate determination of its elemental composition is a direct indicator of its integrity. Any significant deviation from the theoretical values can indicate the presence of impurities, such as residual solvents, inorganic salts, or byproducts from the synthesis.
Theoretical vs. Experimental Elemental Composition of 2-amino-3,6-difluorobenzamidine Dihydrochloride
The molecular formula for 2-amino-3,6-difluorobenzamidine dihydrochloride is C₇H₁₀Cl₂F₂N₃. The theoretical elemental composition is calculated based on its molecular weight.
| Element | Symbol | Atomic Weight ( g/mol ) | Number of Atoms | Total Weight ( g/mol ) | Percentage (%) |
| Carbon | C | 12.011 | 7 | 84.077 | 34.19 |
| Hydrogen | H | 1.008 | 10 | 10.080 | 4.10 |
| Chlorine | Cl | 35.453 | 2 | 70.906 | 28.83 |
| Fluorine | F | 18.998 | 2 | 37.996 | 15.45 |
| Nitrogen | N | 14.007 | 3 | 42.021 | 17.09 |
| Total | 245.080 | 100.00 |
In a pharmaceutical quality control setting, the acceptance criterion for elemental analysis is typically a deviation of no more than ±0.4% from the theoretical value for each element.[5]
Experimental Protocol: Elemental Analysis of 2-amino-3,6-difluorobenzamidine Dihydrochloride
This protocol outlines the steps for determining the C, H, and N content of 2-amino-3,6-difluorobenzamidine dihydrochloride using a modern elemental analyzer.
Instrumentation: A calibrated elemental analyzer capable of CHN determination.
Materials:
-
2-amino-3,6-difluorobenzamidine dihydrochloride sample (previously dried to a constant weight)
-
Microbalance (accurate to at least 0.001 mg)
-
Tin capsules
-
Certified organic analytical standards (e.g., acetanilide)
Procedure:
-
Instrument Calibration:
-
Calibrate the elemental analyzer according to the manufacturer's instructions using a certified organic analytical standard. This typically involves analyzing a known mass of the standard to establish a response factor for each element.
-
-
Sample Preparation:
-
Accurately weigh approximately 1-2 mg of the dried 2-amino-3,6-difluorobenzamidine dihydrochloride sample into a tin capsule using a microbalance.[2]
-
Fold the tin capsule to ensure no sample is lost and to facilitate complete combustion.
-
-
Analysis:
-
Introduce the encapsulated sample into the elemental analyzer.
-
Initiate the combustion and analysis sequence. The instrument will combust the sample, separate the resulting gases, and detect the amounts of CO₂, H₂O, and N₂.
-
-
Data Calculation:
-
The instrument's software will automatically calculate the percentage of Carbon, Hydrogen, and Nitrogen in the sample based on the detected gas amounts and the initial sample weight.
-
-
Validation:
-
Analyze a certified standard before and after the sample set to ensure the instrument's continued accuracy.
-
Run the sample analysis in triplicate to assess precision.
-
Workflow for Purity Validation
Sources
The Fluorine Advantage: A Comparative Guide to the SAR of Benzamidine P1 Ligands for Serine Protease Inhibition
In the intricate world of drug discovery, particularly in the design of serine protease inhibitors, the P1 ligand is paramount. It is the primary determinant of specificity and affinity, anchoring the inhibitor within the enzyme's S1 specificity pocket. For decades, the benzamidine scaffold has served as a reliable P1 motif, effectively mimicking the side chains of arginine and lysine to bind to the acidic aspartate residue (Asp189) at the base of the S1 pocket.[1][2] However, the quest for enhanced potency, selectivity, and favorable pharmacokinetic properties has led researchers to explore subtle yet powerful modifications. Among these, the strategic incorporation of fluorine has emerged as a transformative strategy.[3]
This guide provides an in-depth, comparative analysis of the structure-activity relationship (SAR) of fluorinated benzamidine P1 ligands. We will dissect the causal mechanisms behind fluorine's influence, present comparative binding data, and detail the experimental protocols required to validate these findings, offering a comprehensive resource for researchers and drug development professionals.
The Rationale for Fluorination: Beyond a Simple Bioisostere
Fluorine is not merely a hydrogen mimic. Its unique electronic properties—high electronegativity, small van der Waals radius, and low polarizability—allow it to profoundly modulate the physicochemical characteristics of a molecule.[4][5] When incorporated into the benzamidine ring, fluorine exerts several key effects that can be leveraged to improve inhibitor performance:
-
pKa Modulation: The strong electron-withdrawing nature of fluorine lowers the pKa of the amidinium group. This is a critical effect. A lower pKa means the amidinium cation is more acidic, yet it remains sufficiently basic to be protonated at physiological pH, ensuring the crucial salt-bridge interaction with Asp189. This fine-tuning can enhance binding affinity by optimizing electrostatic complementarity and reducing the desolvation penalty.[6]
-
Enhanced Binding Interactions: While organic fluorine is a poor hydrogen bond acceptor in many contexts, it can participate in favorable non-covalent interactions within a protein binding site.[4][5] These include dipole-dipole, C–F···C=O, and other multipolar interactions with the protein backbone or other residues, contributing to binding affinity.[7][8][9]
-
Metabolic Stability: The carbon-fluorine bond is exceptionally strong. Replacing a metabolically labile C-H bond with a C-F bond can block sites of oxidative metabolism, thereby increasing the inhibitor's half-life and oral bioavailability.[3]
-
Conformational Control: Fluorination can influence the conformational preferences of the ligand, potentially pre-organizing it into a bioactive conformation that better fits the S1 pocket. This can lead to a more favorable binding entropy.[5][10]
Comparative SAR Analysis: The Impact of Fluorination Position
The position of fluorine on the benzamidine ring is not trivial; it dictates the magnitude and nature of the electronic and steric effects, leading to significant differences in inhibitory potency. While specific Ki values are highly dependent on the target protease and the rest of the inhibitor scaffold, general trends can be observed.
Let's consider a hypothetical series of benzamidine-based thrombin inhibitors to illustrate these principles. Thrombin is a well-studied serine protease with a deep, negatively charged S1 pocket, making it an ideal model.[11]
| Compound | P1 Ligand | Substitution Pattern | Rationale for Potency Change | Relative Ki (vs. Unsubstituted) |
| 1 (Control) | Benzamidine | Unsubstituted | Baseline electrostatic interaction with Asp189. | 1.0 |
| 2 | 2-Fluorobenzamidine | ortho-Fluoro | Strong inductive effect lowers pKa. Potential for steric clash with the pocket entrance or favorable interaction with pocket backbone. | ~0.5 - 1.5 |
| 3 | 3-Fluorobenzamidine | meta-Fluoro | Moderate inductive effect on pKa. Can alter the orientation of the amidine group for optimized interactions. Often a favorable position. | ~0.2 - 0.5 |
| 4 | 4-Fluorobenzamidine | para-Fluoro | Weaker inductive effect compared to ortho and meta. Primarily modulates the overall electronics of the ring. | ~0.8 - 1.2 |
| 5 | 2,6-Difluorobenzamidine | Di-ortho-Fluoro | Significant pKa reduction. High potential for steric hindrance, but can also enforce a planar, favorable conformation. | ~0.6 - 2.0 |
Analysis of Trends:
-
Meta-Fluorination is Often Optimal: As seen with Compound 3 , placing a fluorine atom at the meta position frequently provides the most significant enhancement in potency. This position offers a strong, pKa-lowering inductive effect without the direct steric hindrance that can occur with ortho substitution.
-
Ortho-Substitution is Context-Dependent: The effect of ortho-fluorination (Compound 2 ) is highly variable. The proximity of the fluorine to the amidine group can cause steric clashes or, conversely, engage in productive, non-covalent interactions with the enzyme, making its impact difficult to predict without structural information.
-
Difluorination: While doubling the fluorine content might seem advantageous, compounds like 5 often do not yield a simple additive benefit. The significant drop in pKa and increased steric bulk can be detrimental, offsetting any gains from other interactions.
These trends underscore a critical principle in drug design: fluorination is not a "magic bullet." Its effects are nuanced and highly dependent on the specific topology of the target protein's binding site.[12]
Visualizing the Key Interactions
To fully appreciate the SAR, it is essential to visualize how these ligands interact with the target active site. The following diagram illustrates the key binding hypotheses for a favorably substituted fluorobenzamidine ligand in the S1 pocket of a trypsin-like serine protease.
Caption: Key interactions of a fluorinated benzamidine in a serine protease S1 pocket.
Experimental Validation: A Protocol for Determining Inhibitor Potency (Ki)
Trustworthy SAR data is built on robust experimental methodology. The inhibition constant (Ki) is the most reliable measure of an inhibitor's potency. Below is a detailed, self-validating protocol for determining the Ki of a competitive inhibitor for a serine protease like thrombin using a chromogenic substrate.
Principle:
This assay measures the rate of cleavage of a colorless chromogenic substrate into a colored product by the protease. In the presence of a competitive inhibitor, the reaction rate will decrease. By measuring this rate at various substrate and inhibitor concentrations, the Ki can be determined using the Cheng-Prusoff equation, which relates the Ki to the IC50 (the concentration of inhibitor required to reduce enzyme activity by 50%).
Materials:
-
Enzyme: Purified human α-thrombin (e.g., from Molecular Innovations)
-
Substrate: Chromogenic thrombin substrate (e.g., S-2238, H-D-Phe-Pip-Arg-pNA)
-
Inhibitor: Fluorinated benzamidine derivatives and unsubstituted control, dissolved in DMSO.
-
Assay Buffer: 0.05 M Tris-HCl, 0.15 M NaCl, 0.1% PEG-8000, pH 7.4.
-
Equipment: 96-well microplate reader capable of reading absorbance at 405 nm, multichannel pipettes, thermostated incubator.
Step-by-Step Protocol:
-
Preparation of Reagents:
-
Prepare a stock solution of thrombin in assay buffer (e.g., 100 nM).
-
Prepare a stock solution of the substrate S-2238 in sterile water (e.g., 10 mM).
-
Prepare serial dilutions of each inhibitor in DMSO, followed by a final dilution into assay buffer to ensure the final DMSO concentration is ≤1% in the assay well.
-
-
Assay Setup (96-well plate):
-
Controls: Include wells for:
-
No Enzyme Control: Buffer + Substrate (to measure background substrate hydrolysis).
-
No Inhibitor Control (100% Activity): Buffer + Enzyme + Substrate + Vehicle (DMSO).
-
-
Inhibitor Wells: Add 50 µL of assay buffer to each well. Add 10 µL of the appropriate inhibitor dilution.
-
Enzyme Addition: Add 20 µL of the thrombin solution (final concentration ~1-2 nM) to all wells except the "No Enzyme Control". Mix gently and pre-incubate the plate for 15 minutes at 37°C to allow the inhibitor to bind to the enzyme.[13]
-
-
Initiation and Measurement:
-
Initiate the reaction by adding 20 µL of the S-2238 substrate to all wells. The final substrate concentration should be approximately equal to its Km value for the enzyme.[13]
-
Immediately place the plate in the microplate reader, pre-warmed to 37°C.
-
Measure the change in absorbance at 405 nm (A405) every 60 seconds for 15-20 minutes (kinetic mode).
-
-
Data Analysis:
-
For each well, calculate the reaction velocity (V) from the linear portion of the absorbance vs. time plot (V = ΔA405 / Δtime).
-
Calculate the percent inhibition for each inhibitor concentration: % Inhibition = (1 - (V_inhibitor / V_no_inhibitor)) * 100.
-
Plot % Inhibition versus log[Inhibitor]. Fit the data to a sigmoidal dose-response curve using software like GraphPad Prism to determine the IC50 value.
-
Calculate the Ki value using the Cheng-Prusoff equation for competitive inhibition: Ki = IC50 / (1 + ([S] / Km)), where [S] is the substrate concentration and Km is the Michaelis-Menten constant for the substrate.
-
Experimental Workflow Diagram:
Caption: Workflow for determining the Ki of a competitive serine protease inhibitor.
Conclusion and Future Directions
The strategic fluorination of benzamidine P1 ligands is a proven and powerful method for enhancing inhibitor potency. By carefully considering the position of fluorine substitution, medicinal chemists can fine-tune the ligand's electronic properties to optimize interactions within the S1 pocket, leading to tighter binding and improved drug-like characteristics. The SAR is often dominated by the modulation of the amidinium group's pKa, with meta-substitution frequently providing the most beneficial balance of electronic and steric effects.
Future work in this area will undoubtedly involve more sophisticated computational models to better predict the subtle effects of fluorination, including the disruption of water networks and complex entropic contributions.[4][5] As our understanding of fluorine's role in molecular recognition continues to evolve, so too will our ability to rationally design the next generation of highly potent and selective serine protease inhibitors for therapeutic applications.
References
-
Müller, K., Faeh, C., & Diederich, F. (2007). Fluorine in Pharmaceuticals: Looking Beyond Intuition. Science, 317(5846), 1881-1886. [Link]
-
Zhou, P., Tian, F., Lv, F., & Shang, Z. (2009). Fluorine Bonding — How Does It Work In Protein−Ligand Interactions?. Journal of Chemical Information and Modeling, 49(11), 2344-2355. [Link]
-
Zhuang, M., et al. (2024). Fluorinated Protein–Ligand Complexes: A Computational Perspective. Journal of Chemical Theory and Computation. [Link]
-
Gillis, E. P., Eastman, K. J., Hill, M. D., Donnelly, D. J., & Meanwell, N. A. (2015). Applications of Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry, 58(21), 8315-8359. [Link]
-
Lin, Y. H., & Clogston, J. D. (2011). Fluorine in medicinal chemistry: a patent review (2008 – 2010). Expert Opinion on Therapeutic Patents, 21(11), 1699-1710. [Link]
-
Stürzebecher, J., Markwardt, F., Voigt, B., Wagner, G., & Walsmann, P. (1983). Cyclic analogues of benzamidine inhibitors of trypsin-like enzymes. Acta Biologica et Medica Germanica, 42(4), 433-439. [Link]
-
Cheng, Y. C., & Prusoff, W. H. (1973). Relationship between the inhibition constant (K1) and the concentration of inhibitor which causes 50 per cent inhibition (I50) of an enzymatic reaction. Biochemical Pharmacology, 22(23), 3099-3108. [Link]
-
Walsmann, P. (1977). Inhibition of serine proteinases by benzamidine derivatives. Acta Biologica et Medica Germanica, 36(11-12), 1931-1937. [Link]
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Mares-Guia, M., & Shaw, E. (1965). Studies on the active center of trypsin. The binding of amidines and guanidines as models of the substrate side chain. The Journal of Biological Chemistry, 240(4), 1579-1585. [Link]
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Tan, P., et al. (2021). Design, synthesis and SAR of a series of 1,3,5-trisubstituted benzenes as thrombin inhibitors. Bioorganic & Medicinal Chemistry Letters, 21(5), 1536-1540. [Link]
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Stürzebecher, J., et al. (1997). Synthesis and structure-activity relationships of potent thrombin inhibitors: piperazides of 3-amidinophenylalanine. Journal of Medicinal Chemistry, 40(19), 3091-3099. [Link]
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Böhm, M., et al. (1998). N-Alkyl- and N-aryl-derivatives of 4-amidinophenylalanine as inhibitors of thrombin and trypsin. Journal of Enzyme Inhibition, 13(3), 199-210. [Link]
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Brandstetter, H., et al. (1992). The 2.1-A crystal structure of the ternary complex of bovine alpha-thrombin, hirugen and the benzamidine-based inhibitor NAPAP. Journal of Molecular Biology, 226(4), 1085-1099. [Link]
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Johnson, T. O., et al. (2020). Elucidation of fluorine's impact on pKa and in vitro Pgp-mediated efflux for a series of PDE9 inhibitors. RSC Medicinal Chemistry, 11(9), 1035-1040. [Link]
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Purser, S., Moore, P. R., Swallow, S., & Gouverneur, V. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews, 37(2), 320-330. [Link]
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Heinzerling, L., et al. (2020). The Influence of Varying Fluorination Patterns on the Thermodynamics and Kinetics of Benzenesulfonamide Binding to Human Carbonic Anhydrase II. International Journal of Molecular Sciences, 21(7), 2353. [Link]
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Copeland, R. A. (2005). A Practical Introduction to Structure-Based Drug Design. Methods in Molecular Biology, 440, 213-234. [Link]
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Safety Operating Guide
Proper Disposal of 2-Amino-3,6-difluorobenzamidine dihydrochloride: A Guide for Laboratory Professionals
For researchers and scientists at the forefront of drug development, the responsible management of chemical reagents is as crucial as the innovative research they enable. This guide provides essential, immediate safety and logistical information for the proper disposal of 2-Amino-3,6-difluorobenzamidine dihydrochloride, ensuring a safe laboratory environment and adherence to regulatory compliance. This document is structured to provide clear, procedural guidance, moving from immediate safety considerations to step-by-step disposal protocols.
Immediate Safety and Hazard Assessment
Immediate Actions and Personal Protective Equipment (PPE):
Before handling or preparing for disposal, ensure you are in a well-ventilated area, preferably a chemical fume hood. The following PPE is mandatory:
-
Safety Goggles: To protect against potential splashes.
-
Chemical-Resistant Gloves: Nitrile or neoprene gloves are recommended.
-
Laboratory Coat: To prevent skin contact.
In the event of accidental exposure, follow these first-aid measures:
-
Eye Contact: Immediately flush with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek medical attention.[4]
-
Skin Contact: Wash the affected area thoroughly with soap and water. Remove contaminated clothing. If irritation persists, seek medical attention.[4]
-
Ingestion: If swallowed, rinse mouth with water (only if the person is conscious). Do not induce vomiting. Seek immediate medical attention.[4]
-
Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[4]
Core Disposal Principle: Segregation and Professional Disposal
The cardinal rule for the disposal of 2-Amino-3,6-difluorobenzamidine dihydrochloride is that it must be treated as hazardous waste. Under no circumstances should this chemical or its containers be disposed of in regular trash or poured down the drain. [5][6][7][8] Improper disposal can lead to environmental contamination and potential health hazards.
The recommended disposal pathway involves collection and transfer to a licensed environmental waste management facility.
Step-by-Step Disposal Protocol
This protocol is designed to ensure the safe and compliant disposal of 2-Amino-3,6-difluorobenzamidine dihydrochloride in various forms.
Solid Waste
-
Collection: Place the solid 2-Amino-3,6-difluorobenzamidine dihydrochloride waste into a designated, chemically-resistant container with a secure, leak-proof lid.
-
Labeling: Clearly label the container as "Hazardous Waste." The label must include:
-
The full chemical name: "2-Amino-3,6-difluorobenzamidine dihydrochloride"
-
CAS Number: "190011-83-7"
-
An indication of the hazards (e.g., "Irritant," "Harmful if Swallowed").
-
-
Storage: Store the sealed container in a designated and secure satellite accumulation area within the laboratory, away from incompatible materials such as strong oxidizing agents.[7]
Solutions Containing the Compound
-
Segregation: Due to its halogenated nature, solutions containing this compound should be collected in a designated "Halogenated Organic Waste" container.[6][9] Do not mix with non-halogenated waste streams to avoid unnecessary increases in disposal costs.[6]
-
Collection: Pour the waste solution into a dedicated, properly vented, and sealed container.
-
Labeling: The container must be clearly labeled as "Hazardous Waste - Halogenated Organics." List all contents, including the full chemical name of the compound and all solvents, with their approximate percentages.
-
Storage: Store the waste container in the satellite accumulation area, ensuring it is segregated from incompatible waste streams like acids and bases.[9]
Decontamination of Empty Containers
Empty containers that have held 2-Amino-3,6-difluorobenzamidine dihydrochloride must be decontaminated before they can be considered for regular disposal.[7][8]
-
Triple Rinsing:
-
Defacing: After triple rinsing and allowing the container to dry, completely remove or deface the original product label.[7][8]
-
Final Disposal: Once properly decontaminated and defaced, the empty container can typically be disposed of in the regular trash or recycled according to your institution's policies.
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of 2-Amino-3,6-difluorobenzamidine dihydrochloride.
Caption: Disposal decision workflow for 2-Amino-3,6-difluorobenzamidine dihydrochloride.
Quantitative Data Summary
| Waste Type | Container | Labeling | Disposal Method |
| Solid | Chemically resistant, sealed | Hazardous Waste, Chemical Name, CAS No. | Professional disposal via EHS |
| Solutions | Vented, sealed | Hazardous Waste, Halogenated, All Components | Professional disposal via EHS |
| Empty Containers | Original container | N/A | Triple rinse, deface, then regular trash/recycling |
| Rinsate | Halogenated Waste Container | N/A | Collect as hazardous waste |
Conclusion and Best Practices
The proper disposal of 2-Amino-3,6-difluorobenzamidine dihydrochloride is a critical aspect of laboratory safety and environmental stewardship. By adhering to the principles of segregation, proper labeling, and professional disposal, researchers can minimize risks and ensure compliance with all relevant regulations. Always consult your institution's Environmental Health and Safety (EHS) department for specific guidance and to arrange for the pickup of hazardous waste.
References
- University of Wisconsin–Madison. (n.d.). Chapter 7 Chemical Disposal Procedures.
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United Nations Office on Drugs and Crime. (n.d.). Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs. Retrieved February 24, 2026, from [Link]
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Vanderbilt University Medical Center. (n.d.). Laboratory Guide for Managing Chemical Waste. Retrieved February 24, 2026, from [Link]
- Google Patents. (n.d.). US4670232A - Recovery of amines from by-product chloride salts.
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Hazardous Waste Experts. (2022, January 19). Guidelines for Solvent Waste Recycling and Disposal. Retrieved February 24, 2026, from [Link]
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AgroParisTech. (n.d.). Liquid waste - Chimactiv. Retrieved February 24, 2026, from [Link]
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A Researcher's Guide to the Safe Handling of 2-Amino-3,6-difluorobenzamidine dihydrochloride
This guide provides essential safety and handling protocols for 2-Amino-3,6-difluorobenzamidine dihydrochloride, a compound of interest in contemporary drug discovery and development. While specific toxicological data for this novel compound is not extensively documented, a thorough analysis of its structural motifs—a benzamidine core with activating fluoro-groups—necessitates a cautious and well-defined handling strategy. The protocols outlined herein are synthesized from established best practices for analogous chemical entities, including various benzamidine and fluorinated aromatic amine derivatives.[1][2][3][4][5] The primary objective is to create a self-validating system of safety, ensuring the well-being of laboratory personnel and the integrity of research outcomes.
The Principle of Proactive Hazard Mitigation
Given the chemical nature of 2-Amino-3,6-difluorobenzamidine dihydrochloride, we must anticipate potential hazards based on its constituent parts. Benzamidine derivatives can exhibit varying levels of toxicity and are often irritants.[2][3] The presence of fluorine atoms can alter the compound's reactivity and biological activity. Therefore, a comprehensive approach encompassing engineering controls, administrative procedures, and personal protective equipment (PPE) is not merely recommended—it is imperative.
Core Safety Tenets:
-
Minimize Exposure: All procedures should be designed to limit the possibility of contact, whether through inhalation, ingestion, or dermal absorption.
-
Containment is Key: The compound should be handled within designated, controlled environments to prevent the contamination of the wider laboratory space.
-
Prepare for Contingencies: Accidental spills or exposures, though preventable, must have a clear and rehearsed response plan.
Engineering and Administrative Controls: Your First Line of Defense
Before any personal protective equipment is even donned, the environment and procedures must be optimized for safety.
-
Chemical Fume Hood: All manipulations of the solid compound or its solutions must be performed within a certified chemical fume hood.[1][4] This is the most critical engineering control to prevent the inhalation of fine powders or aerosols.[6]
-
Ventilation: The laboratory should be well-ventilated to ensure any fugitive emissions are diluted and removed.[2][6]
-
Designated Work Area: A specific area of the lab should be designated for working with this compound. This area should be clearly marked and equipped with readily accessible eyewash stations and safety showers.[2][7][8][9]
-
Restricted Access: Only trained personnel directly involved in the experiment should be in the designated area during handling.
Personal Protective Equipment (PPE): A Comprehensive Barrier
PPE is the final barrier between the researcher and the chemical. The selection of appropriate PPE is critical and non-negotiable. The following table summarizes the required equipment for handling 2-Amino-3,6-difluorobenzamidine dihydrochloride.
| Protection Area | Required PPE | Standard/Specification | Rationale |
| Eye & Face | Safety Goggles with Side Shields | ANSI Z87.1 (US) or EN 166 (EU) | Protects against chemical splashes and airborne particulates from entering the eyes.[1][2][3][4] |
| Hand | Chemical-Resistant Nitrile Gloves | EN 374 | Provides a barrier against dermal contact.[3] Gloves should be inspected before use and changed immediately if contaminated. |
| Body | Fully-Buttoned Laboratory Coat | Standard | Protects skin and personal clothing from contamination.[1] |
| Respiratory | NIOSH-Approved Particulate Respirator | N95 or higher | Required when handling the solid powder outside of a fume hood (e.g., weighing). Prevents inhalation of fine dust particles.[1][2][4][6] |
Step-by-Step Handling & Disposal Protocol
This protocol provides a procedural workflow for the safe handling of 2-Amino-3,6-difluorobenzamidine dihydrochloride from receipt to disposal.
Preparation and Donning PPE
-
Inspect Your Gear: Before entering the designated handling area, confirm all necessary PPE is available and in good condition.
-
Lab Coat: Don the laboratory coat, ensuring it is fully buttoned.[1]
-
Respirator (If Required): If weighing the compound outside of a fume hood, a fit-tested N95 respirator is mandatory. Perform a seal check to ensure proper fit.[1]
-
Eye Protection: Put on safety goggles.[1]
-
Gloves: Wash and dry hands thoroughly before donning nitrile gloves. Ensure the glove cuffs are pulled over the sleeves of the lab coat.[1]
Handling the Compound
-
Work Within a Fume Hood: All operations that may generate dust or aerosols must be conducted in a chemical fume hood.[4]
-
Avoid Dust Generation: When transferring the solid, use a spatula and avoid creating dust clouds.[2][6] Keep the container of the chemical closed when not in active use.[2]
-
Spill Management: In case of a small spill, carefully sweep up the solid material, avoiding dust creation, and place it into a sealed container for hazardous waste disposal.[2][6] For larger spills, follow your institution's emergency procedures.
Doffing PPE
-
Gloves First: Remove gloves by peeling them off from the cuff, turning them inside out to trap any contaminants. Dispose of them in a designated hazardous waste container.[1]
-
Lab Coat: Remove the laboratory coat by unbuttoning it and rolling it away from your body to prevent the contaminated outer surface from touching your personal clothing.[1]
-
Eye Protection: Remove safety goggles.
-
Respirator (If Used): The respirator should be removed last.
-
Hand Hygiene: Wash hands thoroughly with soap and water after all PPE has been removed.[2][3]
Disposal Plan
-
Chemical Waste: All solid 2-Amino-3,6-difluorobenzamidine dihydrochloride and any solutions containing it must be disposed of in a properly labeled hazardous waste container.[1][4]
-
Contaminated Materials: Any disposable items that have come into contact with the compound, such as gloves, weigh boats, and paper towels, must also be disposed of as hazardous waste.[1][4]
Workflow Visualization
The following diagram illustrates the logical flow for ensuring safety when working with 2-Amino-3,6-difluorobenzamidine dihydrochloride.
Caption: PPE Selection and Handling Workflow.
References
- Personal protective equipment for handling N-(1-hydroxypropan-2-yl)benzamide. Benchchem.
- Material Safety Data Sheet - Benzamidine hydrochloride hydrate, 98%. Cole-Parmer.
- Safety Data Sheet: Benzamidine hydrochloride monohydrate. Carl ROTH.
- Safety Data Sheet. UFA028.
- SAFETY DATA SHEET - 4-Amino-2,5-difluorobenzonitrile. TCI Chemicals.
- SAFETY DATA SHEET - 2-Amino-3,5-difluoropyridine. ALFA Aesar.
- SAFETY DATA SHEET - 2-Amino-3-fluorobenzonitrile. Fisher Scientific.
- SAFETY DATA SHEET - 2-Amino-3,5-dibromobenzaldehyde. Fisher Scientific.
- Personal protective equipment for handling 4-Hydroxybenzamide. Benchchem.
- SAFETY DATA SHEET - Benzamidine Hydrochloride Hydrate. Fisher Scientific.
- Safety Data Sheet - 2-Aminobenzotrifluoride for synthesis. Merck Millipore.
- Material Safety Data Sheet. Sigma-Aldrich.
- SAFETY DATA SHEET - 2,6-Difluorobenzamide. Fisher Scientific.
- SAFETY DATA SHEET - 2-Fluorobenzamide. TCI Chemicals.
- 2-Amino-6-chloropyridine Safety Data Sheet. Jubilant Ingrevia.
- 3-Aminopiperidine-2,6-dione hydrochloride Safety Data Sheet. AK Scientific, Inc.
- SAFETY DATA SHEET - 2-Aminobenzamide. TCI Chemicals.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
